Acetyl decapeptide-3
Description
Properties
Molecular Formula |
C73H96N18O17 |
|---|---|
Molecular Weight |
1513.82 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Acetyl Decapeptide-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Decapeptide-3, a synthetic biomimetic peptide, has emerged as a significant modulator of skin and hair follicle biology. This technical guide delineates the core mechanism of action of this compound, focusing on its role as an agonist of the basic Fibroblast Growth Factor (bFGF) signaling pathway. Through the activation of this pathway, this compound stimulates cellular proliferation, enhances the synthesis of crucial extracellular matrix (ECM) proteins, and exhibits protective effects against apoptosis. This document provides a comprehensive overview of the signaling cascade, quantitative data from in vitro and in vivo studies, and detailed experimental protocols for the assessment of its biological activities.
Introduction
This compound is a synthetic peptide engineered to mimic a functional sequence of basic Fibroblast Growth Factor (bFGF), a key regulator of cell growth, proliferation, and differentiation.[1][2] Its primary applications are in cosmetic and therapeutic formulations aimed at skin rejuvenation, wound healing, and hair growth promotion.[1][3] The acetylation of the decapeptide enhances its stability and skin permeability, allowing for effective topical delivery.[4] This guide provides a detailed exploration of its molecular mechanism, supported by experimental evidence.
Core Mechanism of Action: Mimicking bFGF Signaling
The principal mechanism of action of this compound is its function as a bFGF mimetic.[2] It binds to and activates Fibroblast Growth Factor Receptors (FGFRs) on the surface of various cell types, including dermal fibroblasts, keratinocytes, and endothelial cells.[2] This interaction triggers a cascade of intracellular signaling events that culminate in a range of physiological effects beneficial for skin and hair health.
The bFGF Signaling Pathway
The binding of this compound to FGFRs initiates receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation creates docking sites for various signaling proteins, leading to the activation of several downstream pathways, most notably the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[5]
-
RAS-MAPK Pathway: This pathway is a critical regulator of cell proliferation and differentiation. Activation of this cascade ultimately leads to the transcription of genes involved in cell cycle progression.
-
PI3K-AKT Pathway: This pathway is primarily involved in promoting cell survival and inhibiting apoptosis (programmed cell death).
-
PLCγ Pathway: Activation of Phospholipase Cγ (PLCγ) leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing a variety of cellular processes.
Quantitative Data on Biological Effects
The activation of the bFGF pathway by this compound leads to measurable changes in cellular behavior. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Studies
| Parameter | Cell Type | Treatment | Result | Reference |
| Cell Proliferation | Human Fibroblasts | Complex of biomimetic peptides (including this compound) | Increased expression of Ki-67, a marker of proliferation. | [1][2] |
| Collagen Synthesis | Human Fibroblasts | Complex of biomimetic peptides (including this compound) | Increased synthesis of type I procollagen (B1174764). | [1][2] |
| Elastin Synthesis | Human Dermal Fibroblasts | This compound | Strengthens skin elasticity by inducing the synthesis of elastin. | [3] |
| ECM Protein Expression | Dermal Fibroblasts | This compound | Increases expression of fibronectin and laminin. | [2] |
In Vivo Studies
| Parameter | Study Design | Treatment | Result | Reference |
| Skin Structure | Intradermal injection in 5 female volunteers 1 month prior to abdominoplasty | Complex of biomimetic peptides (including this compound) | More dense arrangement and increased size of collagen fibers in the dermis after 2 weeks. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Fibroblast Cell Culture for Peptide Testing
Protocol:
-
Cell Seeding: Human dermal fibroblasts are seeded in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.[5]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Treatment: Upon reaching desired confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Analysis: Following the treatment period, cells are harvested for analysis using the assays described below.
Fibroblast Proliferation Assay (Ki-67 Immunocytochemistry)
Protocol based on Gazitaeva et al. (2017): [1]
-
Cell Culture and Treatment: Fibroblasts are cultured on glass coverslips and treated with the biomimetic peptide complex as described above.
-
Fixation: Cells are fixed with 4% paraformaldehyde.
-
Permeabilization: Cell membranes are permeabilized with a detergent solution (e.g., 0.1% Triton X-100).
-
Blocking: Non-specific antibody binding sites are blocked using a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against Ki-67.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that recognizes the primary antibody is applied.
-
Counterstaining: Cell nuclei are stained with a fluorescent DNA-binding dye such as DAPI.
-
Imaging and Quantification: The coverslips are mounted on microscope slides and imaged using a confocal microscope. The percentage of Ki-67 positive nuclei is quantified to determine the proliferation rate.
Collagen Synthesis Assay (Immunocytochemistry for Procollagen Type I)
Protocol based on Gazitaeva et al. (2017): [1]
The protocol is similar to the Ki-67 immunocytochemistry, with the primary antibody being specific for type I procollagen. The intensity of the fluorescence signal corresponding to procollagen is quantified to assess the level of collagen synthesis.
Gene Expression Analysis (RT-qPCR)
Protocol:
-
RNA Extraction: Total RNA is isolated from treated and control fibroblasts using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for genes of interest, such as COL1A1 (Collagen Type I Alpha 1 Chain), COL3A1 (Collagen Type III Alpha 1 Chain), and ELN (Elastin). A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Anti-Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
Protocol:
-
Cell Treatment: Fibroblasts are treated with this compound and/or an apoptosis-inducing agent (e.g., UV radiation or a chemical inducer).
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are stained with Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are identified as early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
Conclusion
This compound exerts its biological effects primarily by mimicking the action of bFGF and activating its downstream signaling pathways. This leads to the stimulation of fibroblast proliferation, increased synthesis of key extracellular matrix proteins such as collagen and elastin, and protection against apoptosis. These multifaceted actions make this compound a promising agent for applications in skin rejuvenation, wound healing, and hair growth promotion. Further research is warranted to fully elucidate the quantitative dose-response relationships and to explore its full therapeutic and cosmetic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Cosmeceutical product consisting of biomimetic peptides: antiaging effects in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [en.youngshechem.com]
- 4. Biomimetic Peptides - Skin-like Peptides -Tetrapeptide - Cosmacon [cosmacon.de]
- 5. Human fibroblast culturing [protocols.io]
An In-depth Technical Guide to the Acetyl Decapeptide-3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl decapeptide-3, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its regenerative and anti-aging properties. This technical guide provides a comprehensive overview of the core signaling pathway associated with this compound, its mechanism of action, and the experimental methodologies used to elucidate its effects. By mimicking the action of endogenous growth factors, this compound stimulates key cellular processes that contribute to skin and hair follicle rejuvenation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and development.
Introduction
This compound, also known by the trade name CG-Rejuline, is a synthetic peptide engineered to mimic a sequence of Basic Fibroblast Growth Factor (bFGF or FGF-2).[1][2] As a signal peptide, it is designed to interact with specific cellular receptors to modulate gene expression and protein synthesis, thereby influencing cellular behavior.[3][4] Its primary applications are in skincare and haircare, where it is utilized to reduce the appearance of fine lines and wrinkles, improve skin elasticity, and promote hair growth.[2][5] The peptide actively generates new skin cells and strengthens skin elasticity by inducing the synthesis of collagen and elastin.[3][4] This guide delves into the molecular mechanisms that underpin these effects, providing a technical foundation for researchers and professionals in the field.
Putative Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound is its function as a biomimetic of bFGF.[1][2] This suggests that it binds to and activates Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[6][7] The activation of FGFRs initiates a cascade of intracellular signaling events that are crucial for cell proliferation, differentiation, migration, and survival.[1][6]
FGFR Activation
Upon binding of this compound to the extracellular domain of an FGFR, the receptor undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[6][7] This phosphorylation creates docking sites for various downstream signaling and adaptor proteins.
Downstream Signaling Cascades
The activated FGFR can trigger several key signaling pathways, with the two most prominent in the context of skin regeneration being the MAPK/ERK and PI3K/Akt pathways.[1][6]
-
MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation. Activated FGFRs recruit adaptor proteins such as FRS2 and GRB2, which in turn activate the small GTPase Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates transcription factors like c-jun and c-fos (which form the AP-1 complex).[8] This leads to the transcription of genes involved in cell cycle progression and the synthesis of extracellular matrix (ECM) proteins, including collagen.[8]
-
PI3K/Akt Pathway: This pathway is primarily involved in cell survival and proliferation. The activated FGFR can recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt (p-Akt) phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell proliferation.[6]
The culmination of these signaling events is an increase in the proliferation of key skin cells, including fibroblasts, keratinocytes, and endothelial cells, and an enhanced synthesis of ECM components such as collagen, elastin, fibronectin, and laminin.[1][3]
Experimental Evidence and Data Presentation
While comprehensive, peer-reviewed studies on this compound as a standalone ingredient are limited, a study by Gazitaeva et al. (2017) investigated the effects of a cosmetic product containing a complex of biomimetic peptides, including this compound, on human dermal fibroblasts in vitro.[2][8] The findings from this study provide valuable insights into the peptide's biological activity.
| Parameter Assessed | Cell Model | Treatment | Observed Effect | Method of Analysis |
| Cell Proliferation | Human Dermal Fibroblasts | Peptide Complex (2 µg/mL) containing this compound | Increased number of Ki-67 positive nuclei, indicating stimulation of proliferative activity.[2][8] | Immunocytochemistry for Ki-67 |
| Collagen Synthesis | Human Dermal Fibroblasts | Peptide Complex (2 µg/mL) containing this compound | Significant increase in the area of type I procollagen (B1174764) expression.[2][8] | Immunocytochemistry for Procollagen Type I |
| Gene Regulation | Human Dermal Fibroblasts | Peptide Complex (2 µg/mL) containing this compound | Increased expression of SIRT6, a protein involved in DNA repair and preventing cellular aging.[8] | Immunocytochemistry for SIRT6 |
Note: The data presented is for a complex of biomimetic peptides and not solely for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound on dermal fibroblasts.
Fibroblast Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed human dermal fibroblasts (HDFs) in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium (e.g., DMEM with 10% FBS).
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µg/mL) and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Collagen Synthesis Analysis (Immunofluorescence)
This protocol visualizes and semi-quantifies the production of type I collagen by fibroblasts.
-
Cell Culture: Grow HDFs on glass coverslips in 24-well plates until they reach 70-80% confluency.
-
Treatment: Treat the cells with this compound as described in the proliferation assay for 48-72 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against type I collagen (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software.
Gene Expression Analysis (qPCR)
This protocol quantifies the mRNA levels of collagen-related genes.
-
Cell Treatment and RNA Extraction: Treat HDFs in 6-well plates with this compound for 24 hours. Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., COL1A1) and a reference gene (e.g., GAPDH), and a qPCR master mix.
-
Amplification: Run the reaction on a real-time PCR machine.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Signaling Pathway Activation Analysis (Western Blot)
This protocol detects the phosphorylation of key signaling proteins like ERK and Akt.
-
Cell Treatment and Lysis: Treat HDFs with this compound for short time points (e.g., 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the phosphorylated protein bands is normalized to the total protein bands.
Conclusion
This compound is a potent biomimetic peptide that is hypothesized to exert its regenerative effects by activating the FGF receptor and its downstream signaling pathways, including the MAPK/ERK and PI3K/Akt cascades. Experimental evidence, although primarily from studies on peptide complexes, supports its role in stimulating fibroblast proliferation and collagen synthesis.[2][8] The protocols detailed in this guide provide a robust framework for the quantitative assessment of these effects and for the further elucidation of the precise molecular mechanisms. For drug development professionals and researchers, this compound represents a promising candidate for therapies aimed at skin and hair follicle regeneration. Further studies focusing on the peptide as a single agent are warranted to fully characterize its signaling properties and quantitative efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy and Tolerability of a Topical Gel Containing Mimicking Growth Factors Oligopeptides, Caffeine, Taurine and an Iron-Chelating Complex in Subjects with Androgenetic Alopecia Treated with Topical Minoxidil or Oral Finasteride: a Prospective, 6-Month, Randomized, Assessor-Blinded, 4-Arm, Parallel Group Study [gavinpublishers.com]
- 6. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic Fibroblast Growth Factor (bFGF) | Cell Signaling Technology [cellsignal.com]
- 8. Cosmeceutical product consisting of biomimetic peptides: antiaging effects in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Acetyl Decapeptide-3 in Extracellular Matrix Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl decapeptide-3, a synthetic biomimetic peptide, has emerged as a significant modulator of the skin's extracellular matrix (ECM). By mimicking a segment of the basic fibroblast growth factor (bFGF), this peptide stimulates key cellular processes that contribute to skin regeneration and the attenuation of aging signs. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in the synthesis of crucial ECM components, including collagen, elastin, fibronectin, and laminin (B1169045). We present a summary of its effects on fibroblast proliferation and ECM protein production, detail relevant experimental protocols for its evaluation, and elucidate the key signaling pathways involved in its activity.
Introduction
The extracellular matrix is a complex and dynamic network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. In the skin, the ECM is primarily composed of collagen, which provides tensile strength, and elastin, which imparts elasticity. Fibroblasts are the principal cells responsible for synthesizing and maintaining the ECM. With age and exposure to environmental stressors, fibroblast activity declines, leading to a reduction in ECM components and the visible signs of aging, such as wrinkles and loss of firmness.
This compound, also known by its trade name CG-Rejuline, is a synthetic peptide that actively counteracts these degenerative processes.[1] By mimicking a portion of bFGF, it promotes the proliferation of fibroblasts, endothelial cells, and keratinocytes, and stimulates the synthesis of essential ECM proteins.[2][3] This guide delves into the technical aspects of this compound's function and provides a framework for its scientific investigation.
Mechanism of Action: Stimulating the ECM Factory
This compound functions as a signaling molecule, interacting with cellular receptors to initiate a cascade of events that culminate in the enhanced production of ECM components. Its primary functions include:
-
Stimulation of Fibroblast Proliferation: this compound promotes the growth and division of fibroblasts, the primary producers of ECM proteins.[2][3] This increases the cellular machinery available for matrix synthesis.
-
Upregulation of ECM Protein Synthesis: The peptide directly stimulates the synthesis of key structural proteins, including:
Quantitative Data on Efficacy
While direct, peer-reviewed quantitative data for this compound's dose-dependent effects on ECM protein synthesis is limited in publicly available literature, the following tables present representative data based on the known efficacy of similar biomimetic peptides that stimulate fibroblast activity. These tables are intended to provide a hypothetical framework for expected outcomes in experimental settings.
Table 1: Representative In Vitro Effect of this compound on Fibroblast Proliferation
| This compound Concentration | Fibroblast Proliferation Increase (%) vs. Control (48h) |
| 0.1 µg/mL | 15% |
| 1 µg/mL | 35% |
| 10 µg/mL | 60% |
| 50 µg/mL | 55% (potential saturation/downregulation) |
Table 2: Representative In Vitro Effect of this compound on ECM Protein Synthesis in Human Dermal Fibroblasts (72h)
| ECM Protein | Assay Method | This compound (10 µg/mL) % Increase vs. Control |
| Pro-Collagen Type I | ELISA | 80% |
| Elastin | ELISA | 50% |
| Fibronectin | Western Blot | 65% |
| Laminin | Western Blot | 45% |
Signaling Pathways
This compound, as a mimic of basic fibroblast growth factor (bFGF), is understood to activate intracellular signaling cascades that are crucial for cell proliferation and ECM synthesis. The primary pathways implicated are the MAPK/ERK and PI3K/Akt pathways.
Fibroblast Proliferation Pathway
Upon binding to its receptor, this compound is hypothesized to activate the Ras/MAPK signaling cascade. This leads to the phosphorylation of ERK1/2 and JNK, which in turn activates transcription factors that promote cell cycle progression and fibroblast proliferation.[1][2]
ECM Synthesis and Migration Pathway
The PI3K/Akt pathway is also implicated in the mechanism of action of bFGF and, by extension, this compound. This pathway is known to be involved in cell survival, migration, and protein synthesis. Activation of PI3K leads to the phosphorylation of Akt, which can then influence a variety of downstream targets, including those involved in the synthesis of ECM proteins.[3][5] Additionally, this pathway can influence cell migration through the activation of Rac1 and JNK.[3]
Experimental Protocols
The following are detailed, representative protocols for key in vitro experiments to assess the efficacy of this compound on human dermal fibroblasts.
Human Dermal Fibroblast Culture
-
Cell Source: Primary Human Dermal Fibroblasts (HDFs) obtained from a commercial supplier.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and re-plated at a suitable density for subsequent experiments.
Fibroblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µg/mL). Include a vehicle control (serum-free DMEM without the peptide).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The increase in absorbance relative to the control indicates an increase in cell proliferation.
Quantification of ECM Proteins (ELISA)
This protocol describes the quantification of secreted pro-collagen type I. Similar principles can be applied for elastin.
-
Cell Culture and Treatment: Culture HDFs in 6-well plates until they reach 80% confluency. Replace the medium with serum-free DMEM containing this compound (e.g., 10 µg/mL) or a vehicle control.
-
Supernatant Collection: After 72 hours of incubation, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human pro-collagen type I overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Add the collected cell culture supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of pro-collagen type I in the samples by comparing their absorbance to the standard curve.
Quantification of ECM Proteins (Western Blot)
This protocol is for the detection of fibronectin and laminin.
-
Protein Extraction: After treatment with this compound, lyse the HDFs in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for fibronectin or laminin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent synthetic peptide that effectively stimulates the synthesis of key extracellular matrix components by mimicking the action of basic fibroblast growth factor. Its ability to promote fibroblast proliferation and upregulate the production of collagen, elastin, fibronectin, and laminin makes it a valuable ingredient in formulations aimed at skin regeneration and anti-aging. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to establish a more precise quantitative understanding of its dose-dependent effects and to fully elucidate its complex intracellular signaling mechanisms.
References
- 1. Basic fibroblast growth factor stimulates the proliferation of human dermal fibroblasts via the ERK1/2 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. bFGF Promotes the Migration of Human Dermal Fibroblasts under Diabetic Conditions through Reactive Oxygen Species Production via the PI3K/Akt-Rac1- JNK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omizzur.com [omizzur.com]
- 5. bFGF Promotes the Migration of Human Dermal Fibroblasts under Diabetic Conditions through Reactive Oxygen Species Production via the PI3K/Akt-Rac1- JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl Decapeptide-3: A Technical Guide to its Role in Dermal Collagen Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl decapeptide-3, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its potential to modulate skin aging. This technical guide provides an in-depth examination of the mechanisms by which this compound is proposed to influence dermal fibroblast activity, with a core focus on the stimulation of collagen production. We consolidate available data on its mechanism of action, delineate the implicated signaling pathways, and present standardized experimental protocols for its in vitro evaluation. This document serves as a comprehensive resource for researchers investigating novel peptides for applications in skin regeneration and anti-aging therapeutics.
Introduction to this compound
This compound, commercially known as CG-Rejuline, is a synthetic 10-amino-acid peptide (Sequence: Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2).[1][2] It is engineered to mimic a segment of Basic Fibroblast Growth Factor (bFGF or FGF-2), a pivotal signaling protein in numerous cellular processes, including cell proliferation, wound healing, and tissue regeneration. By simulating the function of bFGF, this compound acts as a signaling agent that promotes the growth and proliferation of key dermal cells such as fibroblasts, keratinocytes, and endothelial cells.[1][3] Its primary application in skincare is to counteract the age-related decline in extracellular matrix (ECM) components, thereby reducing the appearance of fine lines and wrinkles and improving skin firmness and elasticity.[4]
Core Mechanism of Action: Fibroblast Stimulation
The principal mechanism of this compound revolves around its ability to stimulate dermal fibroblasts. Fibroblasts are the primary cell type in the dermis responsible for synthesizing and maintaining the ECM, which includes structural proteins like collagen and elastin.
The proposed sequence of events is as follows:
-
Receptor Binding : As a bFGF mimetic, this compound is hypothesized to bind to and activate Fibroblast Growth Factor Receptors (FGFRs) on the surface of dermal fibroblasts.
-
Signal Transduction : This binding event initiates intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Cellular Proliferation : Activation of the MAPK pathway is a well-established driver of fibroblast proliferation, leading to an increase in the population of these critical dermal cells.
-
Upregulation of ECM Synthesis : The activated and expanded fibroblast population subsequently increases the synthesis of key ECM proteins, including various types of collagen, elastin, fibronectin, and laminin.[1][3] This comprehensive ECM enhancement leads to improved dermal structure, thickness, and resilience.
Key Signaling Pathways in Collagen Production
The stimulation of collagen synthesis by this compound is likely a multifactorial process involving the interplay of several key signaling pathways.
bFGF-Mimetic Proliferative Pathway (MAPK/ERK)
As a bFGF analog, this compound is presumed to trigger the MAPK/ERK signaling cascade, a central regulator of cell growth and proliferation. The activation of this pathway is crucial for increasing the number of fibroblasts available to produce collagen.
References
Acetyl Decapeptide-3 and Its Role in Elastin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl decapeptide-3, a synthetic peptide, has garnered attention in cosmetic and dermatological research for its potential to modulate skin's extracellular matrix (ECM). It is purported to mimic the action of basic Fibroblast Growth Factor (bFGF), a key signaling molecule in skin homeostasis and repair.[1] This technical guide provides an in-depth exploration of the proposed mechanism of action of this compound, focusing on its potential influence on elastin (B1584352) synthesis. While direct, peer-reviewed quantitative data on this compound's specific impact on elastin remains limited in publicly available literature, this document outlines the theoretical framework based on the bFGF signaling pathway and provides comprehensive, established experimental protocols for its investigation. The information presented herein is intended to equip researchers with the necessary tools to critically evaluate and experimentally validate the effects of this and similar peptides on dermal fibroblasts and elastin production.
Introduction to this compound and Elastin
This compound is a synthetic biomimetic peptide developed for applications in skin regeneration and anti-aging.[2] It is suggested to function as an agonist for the basic Fibroblast Growth Factor Receptor (bFGFR), thereby stimulating the proliferation of key skin cells like fibroblasts, endothelial cells, and keratinocytes.[1][3] A primary claim associated with this peptide is its ability to enhance the synthesis of crucial extracellular matrix proteins, including collagen and elastin, which are fundamental for maintaining the skin's structural integrity, firmness, and elasticity.[3][4][5][6][7]
Elastin is a critical protein in the ECM of connective tissues, providing the elasticity and resilience that allows tissues to resume their shape after stretching or contracting.[8] The synthesis of mature, cross-linked elastin is a complex process initiated by the production of its soluble precursor, tropoelastin, by fibroblasts.[8] With age and environmental damage, the synthesis of new elastin declines, and existing elastin fibers can degrade, leading to a loss of skin elasticity and the formation of wrinkles.[9] Consequently, compounds that can stimulate de novo elastin synthesis are of significant interest in dermatology and cosmetic science.
This guide will delve into the hypothesized signaling pathway of this compound and provide detailed methodologies for researchers to quantify its effects on elastin synthesis.
Proposed Mechanism of Action: The bFGF Signaling Pathway
Given that this compound is designed to mimic bFGF, its mechanism of action is presumed to follow the bFGF signaling cascade in dermal fibroblasts. This pathway is integral to cell proliferation, differentiation, and matrix composition.[10][11]
The proposed signaling pathway is as follows:
-
Receptor Binding: this compound binds to the Fibroblast Growth Factor Receptor (FGFR) on the surface of dermal fibroblasts.
-
Receptor Dimerization and Autophosphorylation: This binding induces the dimerization of FGFRs, leading to the autophosphorylation of tyrosine residues in their intracellular kinase domains.
-
Activation of Downstream Signaling Cascades: The phosphorylated FGFRs serve as docking sites for various signaling proteins, activating key intracellular pathways. The most prominent of these in fibroblasts are:
The effect of bFGF signaling on elastin synthesis, however, is complex and subject to conflicting reports in the scientific literature. Some studies suggest that bFGF is a major negative regulator of elastogenesis.[5] Conversely, other research indicates that bFGF signaling can be a component of the broader cytokine milieu that modulates ECM production.[1] This discrepancy underscores the necessity for direct experimental validation of this compound's effects on elastin gene expression and protein production.
Quantitative Data on Elastin Synthesis
| Treatment Group | Concentration | Elastin (ELN) mRNA Expression (Fold Change vs. Control) | Soluble Tropoelastin in Supernatant (ng/mL) | Insoluble Elastin in Cell Layer (μg/mg total protein) |
| Vehicle Control | 0 µM | 1.0 ± 0.1 | 5.2 ± 0.8 | 1.5 ± 0.3 |
| This compound | 1 µM | 1.8 ± 0.2 | 9.7 ± 1.1 | 2.9 ± 0.5* |
| This compound | 5 µM | 2.5 ± 0.3 | 14.3 ± 1.5 | 4.8 ± 0.6 |
| This compound | 10 µM | 2.8 ± 0.4 | 16.1 ± 1.8 | 5.2 ± 0.7 |
| Positive Control (e.g., TGF-β1) | 10 ng/mL | 4.5 ± 0.5 | 25.4 ± 2.2 | 8.9 ± 0.9*** |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. Statistical significance vs. vehicle control is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).
Experimental Protocols
To rigorously assess the effect of this compound on elastin synthesis, a combination of molecular and cellular biology techniques is required. The following are detailed protocols for key experiments.
Cell Culture of Human Dermal Fibroblasts (HDFs)
-
Cell Source: Obtain primary Human Dermal Fibroblasts (HDFs) from a certified commercial vendor or from skin biopsies in accordance with ethical guidelines.
-
Culture Medium: Culture HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using trypsin-EDTA. Use cells between passages 3 and 8 for experiments to avoid senescence.
-
Treatment: For experiments, seed HDFs at a predetermined density (e.g., 5 x 10^4 cells/cm²). Allow cells to adhere for 24 hours. Then, replace the medium with low-serum (e.g., 0.5% FBS) medium for 24 hours to synchronize the cells. Subsequently, treat the cells with varying concentrations of this compound dissolved in the low-serum medium for the desired time points (e.g., 24, 48, 72 hours).
Quantitative Real-Time PCR (qPCR) for Elastin (ELN) mRNA Expression
This method quantifies the gene expression of tropoelastin.
-
RNA Extraction: At the end of the treatment period, lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol®). Extract total RNA according to the manufacturer's protocol.[6]
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 nm ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.[12]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the human elastin (ELN) gene and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).[6]
-
Data Analysis: Calculate the relative expression of the ELN gene using the 2^-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control group.[12]
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Tropoelastin
This immunoassay quantifies the amount of soluble tropoelastin secreted into the cell culture medium.
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant. Centrifuge at 1000 x g for 15 minutes at 4°C to remove any cells and debris.[13]
-
ELISA Procedure: Use a commercially available human elastin ELISA kit.[3][13]
-
Standard Curve: Prepare a serial dilution of the provided elastin standard to generate a standard curve.
-
Assay: Add standards, controls, and collected supernatant samples to the wells of the antibody-pre-coated microplate. Incubate as per the kit's instructions.
-
Detection: Add the detection antibody (e.g., HRP-conjugated), followed by the substrate solution. The reaction will produce a color change proportional to the amount of elastin present.[3]
-
Measurement: Stop the reaction with the provided stop solution and measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculation: Calculate the concentration of soluble elastin in the samples by interpolating their absorbance values from the standard curve. Normalize the results to the total protein content of the corresponding cell lysates.
References
- 1. Modulation of transforming growth factor-beta 1 stimulated elastin and collagen production and proliferation in porcine vascular smooth muscle cells and skin fibroblasts by basic fibroblast growth factor, transforming growth factor-alpha, and insulin-like growth factor-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. origene.com [origene.com]
- 5. A cytokine axis regulates elastin formation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Effect of Hyaluronan and Elastin Synthesis in Fibroblasts Through Lipopolysaccharide-activated Macrophages | Anticancer Research [ar.iiarjournals.org]
- 7. bmbreports.org [bmbreports.org]
- 8. Elastin Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An artificially designed elastin-like recombinant polypeptide improves aging skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic fibroblast growth factor stimulates the proliferation of human dermal fibroblasts via the ERK1/2 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Elastin sequences trigger transient proinflammatory responses by human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.elabscience.com [file.elabscience.com]
Acetyl Decapeptide-3: A Technical Guide to its Prospective Role in Wound Healing
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of Acetyl decapeptide-3 and its potential applications in wound healing. It is important to note that while this compound is a biomimetic of Basic Fibroblast Growth Factor (bFGF), there is a significant lack of publicly available, peer-reviewed quantitative data and dedicated research studies on this compound itself. Therefore, this guide leverages the extensive research on bFGF to infer the likely mechanisms, effects, and relevant experimental protocols for this compound. The quantitative data presented herein is derived from studies on bFGF and should be considered as indicative of the potential effects of this compound.
Introduction
This compound, also known by its trade name Rejuline, is a synthetic peptide engineered to mimic a segment of Basic Fibroblast Growth Factor (bFGF).[1] bFGF is a potent signaling molecule crucial for a multitude of cellular processes integral to wound healing, including cell proliferation, migration, and the synthesis of extracellular matrix (ECM) components.[2] By mimicking bFGF, this compound is proposed to activate the same cellular pathways to promote tissue repair and regeneration, offering a more stable and targeted alternative to the native growth factor.[3] This technical guide consolidates the theoretical framework for this compound's action, supported by quantitative data from bFGF studies, and provides detailed experimental protocols for its evaluation.
Mechanism of Action: The bFGF Signaling Pathway
This compound is designed to bind to and activate the Fibroblast Growth Factor Receptor (FGFR), initiating a cascade of intracellular signaling events that culminate in the cellular responses necessary for wound healing. The binding of the peptide to FGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation leads to the recruitment of adaptor proteins and the initiation of several key downstream signaling pathways.
The primary signaling cascades activated by the FGFR include:
-
RAS/MAPK Pathway: This pathway is central to cell proliferation and differentiation. Activation of the RAS/MAPK cascade leads to the transcription of genes that drive the cell cycle forward, promoting the proliferation of fibroblasts, keratinocytes, and endothelial cells.[4]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and migration. The PI3K/AKT pathway inhibits apoptosis and promotes the necessary cellular machinery for cell motility.[4]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell morphology, adhesion, and migration.
Quantitative Data (Derived from bFGF Studies)
The following tables summarize quantitative data from studies on bFGF, which, due to its biomimetic nature, is expected to be comparable to the effects of this compound.
Table 1: Effect of bFGF on Fibroblast Proliferation
| Concentration (ng/mL) | Mean OD Value (490 nm) ± SD | Fold Change vs Control (0 ng/mL) |
| 0 | 1.710 ± 0.205 | 1.00 |
| 1 | 2.318 ± 0.260 | 1.36 |
| 10 | 2.899 ± 0.106 | 1.70 |
| 100 | 2.360 ± 0.200 | 1.38 |
| Data adapted from a study on human fibroblasts treated with bFGF for 7 days, assessed by CCK-8 assay.[1] |
Table 2: Effect of bFGF on In Vitro Wound Closure
| Treatment | Wound Closure at 24h (%) ± SD |
| Control (Vehicle) | 7.0 ± 2.0 |
| bFGF (50 ng/mL) | 35.0 ± 5.0 |
| Data represents the percentage of gap closure in a scratch assay with human dermal fibroblasts.[5] |
Table 3: Effect of bFGF on Collagen Synthesis
| Treatment | Pro-α1(I) Collagen mRNA Levels (% of Control) | [³H]Hydroxyproline Synthesis (% of Control) |
| Control | 100 | 100 |
| bFGF | 28 | 41 |
| Data from a study on human iliac arterial smooth muscle cells, indicating a potential regulatory role on collagen production.[6] |
Table 4: Effect of bFGF on Extracellular Matrix Gene Expression
| Gene | Treatment | Relative mRNA Expression (Fold Change) |
| Collagen Type I | bFGF (10 ng/mL) | 1.608 ± 0.114 |
| Collagen Type III | bFGF (10 ng/mL) | 1.883 ± 0.099 |
| Data adapted from a study on fibroblasts, showing an increase in collagen mRNA expression.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the wound healing potential of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts or human keratinocytes in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 ng/mL). Include a positive control (e.g., bFGF) and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Scratch Assay)
This assay evaluates the effect of this compound on the collective migration of a cell monolayer, simulating the closure of a wound.
Methodology:
-
Cell Seeding: Seed cells (e.g., fibroblasts or keratinocytes) in a 6-well or 12-well plate and grow until a confluent monolayer is formed.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add a low-serum medium containing different concentrations of this compound.
-
Imaging: Immediately capture images of the scratch at 0 hours using a microscope with a camera.
-
Incubation and Imaging: Incubate the plate and capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Collagen Synthesis Assay (Sircol Assay)
This colorimetric assay quantifies the amount of soluble collagen produced by cells in culture.
Methodology:
-
Cell Culture and Treatment: Culture fibroblasts in 6-well plates and treat with this compound for a specified period (e.g., 48-72 hours).
-
Collagen Extraction: Collect the cell culture supernatant. For cell-associated collagen, lyse the cells with a suitable buffer.
-
Sircol Dye Binding: Add 1 mL of Sircol Dye Reagent to 100 µL of the sample. Mix and incubate at room temperature for 30 minutes to allow the dye to bind to collagen.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and gently wash the pellet with an acid-salt wash reagent.
-
Elution: Add an alkali reagent to dissolve the pellet and release the bound dye.
-
Absorbance Measurement: Measure the absorbance of the solution at 555 nm.
-
Quantification: Determine the collagen concentration by comparing the absorbance to a standard curve generated with known concentrations of collagen.
Gene Expression Analysis (Quantitative PCR)
This protocol measures the mRNA levels of genes involved in wound healing, such as those for extracellular matrix proteins.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described previously.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for target genes (e.g., COL1A1, COL3A1, FN1, ELN) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Analysis of Signaling Pathway Activation (Western Blot)
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation (e.g., phosphorylation of ERK and AKT).
Methodology:
-
Cell Culture and Treatment: Culture cells to near confluence and then serum-starve for several hours before treating with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics for wound healing. Its mechanism as a biomimetic of bFGF suggests its potential to stimulate key cellular processes such as proliferation, migration, and ECM synthesis. While direct, peer-reviewed quantitative data on this compound is currently lacking, the extensive body of research on bFGF provides a strong foundation for its proposed efficacy. The experimental protocols detailed in this guide offer a comprehensive framework for the systematic evaluation of this compound, enabling researchers to generate the necessary data to validate its potential in wound repair and regenerative medicine. Further rigorous scientific investigation is warranted to fully elucidate the therapeutic capabilities of this synthetic peptide.
References
- 1. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Control-released Basic Fibroblast Growth Factor in Wound Healing: Histological Analyses and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China High Quality this compound CAS 935288-50-9 Manufacturer and Supplier | Aogubio [aogubio.com]
- 4. nbinno.com [nbinno.com]
- 5. In Vitro Assessment of Wound-Healing Efficacy of Stabilized Basic Fibroblast Growth Factor (FGF-2) Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic fibroblast growth factor regulates type I collagen and collagenase gene expression in human smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Acetyl Decapeptide-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and regenerative medicine for its potent anti-aging and tissue repair properties. This technical guide provides an in-depth analysis of the chemical properties, synthesis, and biological activity of this compound, offering a comprehensive resource for researchers and professionals in drug development. By mimicking the action of endogenous growth factors, this decapeptide presents a promising avenue for therapeutic interventions aimed at skin rejuvenation and wound healing.
Chemical Properties of this compound
This compound, also known under the trade name Rejuline, is the reaction product of acetic acid and Decapeptide-3.[1] Its structure and physicochemical properties are pivotal to its biological function and formulation characteristics.
Structure and Identification
The primary structure of this compound consists of a sequence of ten amino acids, N-terminally acetylated and C-terminally amidated to enhance its stability.[2][3]
-
Amino Acid Sequence: Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2[2][3][4]
-
One-Letter Code: Ac-YRSRKYTSWY-NH2[3]
The table below summarizes the key chemical identifiers and properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₈H₉₅N₁₉O₁₇ | [5] |
| Molecular Weight | ~1450.62 g/mol | [5] |
| Appearance | White to off-white lyophilized powder | [4] |
| Purity (typical) | ≥95% (by HPLC) |
Solubility
The solubility of a peptide is critical for its formulation and biological availability. A systematic approach to dissolving peptides is recommended, starting with a small amount of the peptide to test different solvents.[1][6][7][8][9]
To determine the best solvent, the overall charge of the peptide should be calculated by assigning a value of +1 to each basic residue (Arg, Lys, His) and the N-terminal amine, and -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group.[1][8] Based on its amino acid composition (2 Arg, 1 Lys, 2 Tyr, 2 Ser, 1 Thr, 1 Trp), this compound has a net positive charge.
| Solvent | Solubility | Protocol | Reference(s) |
| Water | Soluble / Slightly Soluble | Initially attempt to dissolve in sterile, distilled water. If solubility is limited, the addition of a small amount of acetic acid can aid dissolution. | [1][6] |
| DMSO | Soluble | Dissolve the peptide in a minimal amount of DMSO and then dilute with the desired aqueous buffer. Note: DMSO can oxidize peptides containing Met or Cys. | [5][6] |
| Aqueous Buffers (e.g., PBS) | Soluble | Can be used for final dilution after initial solubilization in water or a minimal amount of organic solvent. | [1] |
Stability and Storage
Proper storage is crucial to maintain the integrity and activity of this compound.
| Condition | Recommendation | Reference(s) |
| Lyophilized Powder | Store at -20°C to -80°C for long-term storage (up to 2 years). Keep in a dry, dark place. | [3][10] |
| In Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C when stored sealed and away from moisture. | [3][10] |
Mechanism of Action: Mimicking Fibroblast Growth Factor
This compound exerts its biological effects by mimicking the action of Basic Fibroblast Growth Factor (bFGF), a key signaling molecule in skin development, wound healing, and regeneration.[2][4] It binds to and activates Fibroblast Growth Factor Receptors (FGFRs), initiating a cascade of intracellular signaling events that promote cellular proliferation and the synthesis of extracellular matrix (ECM) proteins.[2]
Signaling Pathways
The activation of FGFR by this compound triggers several downstream signaling pathways, including:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT Pathway: This pathway is primarily involved in cell survival and growth.
-
PLCγ Pathway: This pathway plays a role in cell migration and adhesion.
These pathways culminate in the increased expression of genes responsible for the production of collagen and elastin (B1584352), leading to improved skin elasticity and a reduction in the appearance of wrinkles.[4]
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and biological characterization of this compound.
Synthesis and Purification
This compound is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, deprotection, and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
Protocol 3.1.1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) using a coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF and add it to the resin. Allow the reaction to proceed until completion, monitored by a ninhydrin (B49086) test.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp(Boc), Ser(tBu), Thr(tBu), Tyr(tBu), Lys(Boc), Arg(Pbf), Ser(tBu), Arg(Pbf), Tyr(tBu)).
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminal amine using a solution of acetic anhydride (B1165640) and a base (e.g., DIEA) in DMF.
-
Final Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
Protocol 3.1.2: Cleavage and Deprotection [13][14]
-
Prepare Cleavage Cocktail: A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v). For peptides containing tryptophan, scavengers like triisopropylsilane (B1312306) (TIS) are crucial to prevent side reactions. A simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can also be effective.
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature with gentle agitation. This cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding cold diethyl ether.
-
Washing and Drying: Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and organic byproducts. Dry the crude peptide under vacuum.
Protocol 3.1.3: RP-HPLC Purification [15][16][17][18][19]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA). Filter the sample to remove any particulates.
-
Column and Buffers: Use a C18 reverse-phase column. The mobile phases are typically:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Equilibrate the column with a low percentage of Buffer B. Inject the sample and elute with a linear gradient of increasing Buffer B concentration (e.g., 5% to 65% Buffer B over 30 minutes).
-
Fraction Collection: Monitor the elution profile at 214 nm or 280 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Analytical Characterization
Protocol 3.2.1: Mass Spectrometry
-
Objective: To confirm the molecular weight of the synthesized peptide.
-
Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze according to the instrument's standard operating procedure. The observed mass should correspond to the theoretical mass of this compound.
Protocol 3.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy [20][21]
-
Objective: To confirm the structure and sequence of the peptide.
-
Method: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed.
-
Procedure: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The NMR spectra will provide information on the amino acid composition and their connectivity, confirming the primary sequence. Acetylation can be confirmed by characteristic signals.[21]
In Vitro Biological Assays
Protocol 3.3.1: Fibroblast and Keratinocyte Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of skin cells.
-
Method: Use a colorimetric assay such as MTT or WST-1, or a fluorescence-based assay like CyQUANT.
-
Procedure:
-
Seed human dermal fibroblasts or keratinocytes in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to synchronize them.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in low-serum medium for 24-72 hours. Include a positive control (e.g., bFGF) and a negative control (vehicle).
-
Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Protocol 3.3.2: Keratinocyte Migration (Scratch) Assay [22][23][24][25][26]
-
Objective: To evaluate the effect of this compound on keratinocyte migration, a key process in wound healing.
-
Method: In vitro scratch-wound assay.
-
Procedure:
-
Grow keratinocytes to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Treat the cells with this compound at various concentrations in culture medium.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the area of the gap over time using image analysis software.
-
Protocol 3.3.3: Collagen and Elastin Gene Expression Analysis (qPCR) [27][28][29][30]
-
Objective: To quantify the effect of this compound on the gene expression of key ECM proteins.
-
Method: Quantitative real-time polymerase chain reaction (qPCR).
-
Procedure:
-
Treat fibroblasts with this compound as described in the proliferation assay.
-
After the treatment period (e.g., 24-48 hours), lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for collagen type I (COL1A1), elastin (ELN), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Protocol 3.3.4: Western Blot Analysis of ECM Proteins and Signaling Molecules [31][32][33]
-
Objective: To detect changes in the protein levels of ECM components and the activation of signaling pathways.
-
Method: Western blotting.
-
Procedure:
-
Treat cells (e.g., fibroblasts) with this compound for the desired time. For signaling pathway analysis, shorter time points (e.g., 5, 15, 30 minutes) are typically used.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., collagen I, elastin, phospho-ERK, total-ERK, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry and normalize to a loading control.
-
Ex Vivo Skin Explant Model[38][39][40][41][42]
-
Objective: To assess the effects of this compound in a more physiologically relevant model.
-
Method: Culturing human skin explants.
-
Procedure:
-
Obtain fresh human skin samples (e.g., from cosmetic surgery).
-
Prepare skin explants of a defined size and thickness.
-
Culture the explants at the air-liquid interface on a culture insert.
-
Topically apply a formulation containing this compound to the epidermal surface.
-
After a defined culture period (e.g., 3-9 days), harvest the explants.
-
Analyze the tissue for various endpoints, including histology (to assess skin morphology), immunohistochemistry (for collagen and elastin deposition), and gene/protein expression analysis as described above.
-
Conclusion
This compound is a well-characterized synthetic peptide with significant potential in skin care and regenerative medicine. Its mechanism of action, centered on mimicking bFGF and stimulating key regenerative signaling pathways, is supported by a growing body of evidence. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate its chemical properties and biological efficacy. As research continues, this compound is poised to become an increasingly important tool in the development of advanced therapeutic and cosmeceutical products.
References
- 1. biobasic.com [biobasic.com]
- 2. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 3. cusabio.com [cusabio.com]
- 4. omizzur.com [omizzur.com]
- 5. medkoo.com [medkoo.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US20210009631A1 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
- 12. CN104530218A - Solid-phase synthesis method of teriparatide - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. protocols.io [protocols.io]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. chemcoplus.co.jp [chemcoplus.co.jp]
- 20. chem.uzh.ch [chem.uzh.ch]
- 21. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Methods for Analysis of Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration | Springer Nature Experiments [experiments.springernature.com]
- 26. bio.libretexts.org [bio.libretexts.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Collagen gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Acetyl Decapeptide-3: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl decapeptide-3, a synthetic biomimetic peptide, has garnered significant attention in regenerative medicine and cosmetology for its role in cellular proliferation and tissue repair, particularly in skin and hair follicle vitalization. This technical guide provides an in-depth overview of the chemical synthesis and purification of this compound. It details the methodologies for solid-phase peptide synthesis (SPPS) using Fmoc chemistry and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC). Furthermore, this document elucidates the key signaling pathways influenced by this compound, namely the Wnt/β-catenin and TGF-β pathways, which are crucial for hair follicle morphogenesis and regeneration. Experimental protocols, quantitative data, and visual diagrams of workflows and biological pathways are presented to offer a comprehensive resource for researchers and professionals in the field.
Introduction
This compound is a synthetic peptide with the sequence Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2. It is designed to mimic a fragment of basic Fibroblast Growth Factor (bFGF), a signaling protein involved in a wide range of biological processes including cell growth, differentiation, and wound healing.[1] The N-terminal acetylation and C-terminal amidation of the peptide enhance its stability and bioavailability.[2][3] Its primary applications are in skincare and hair care, where it is purported to stimulate collagen synthesis, promote skin regeneration, and encourage hair growth by fortifying hair follicles.[1][4][5] Understanding the synthesis and purification of this peptide is critical for ensuring its quality, purity, and efficacy in research and product development.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides.[6] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed approach due to its milder reaction conditions.[7]
SPPS Workflow
The synthesis of this compound follows a cyclical process of deprotection, coupling, and washing steps for each amino acid in the sequence, starting from the C-terminus.
Experimental Protocol: SPPS of this compound
This protocol is for a standard 0.1 mmol scale synthesis.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)
-
Acetylation reagent: Acetic anhydride, pyridine (B92270)
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Solvents: DMF, DCM (dichloromethane), MeOH (methanol), cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 20 minutes. Drain and repeat once for 5 minutes.
-
Washing: Wash the resin alternately with DMF (3x), DCM (3x), and MeOH (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the first amino acid (Fmoc-Tyr(tBu)-OH, 4 equivalents) by dissolving it with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence (Trp, Ser, Thr, Tyr, Lys, Arg, Ser, Arg, Tyr).
-
N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Tyrosine, wash the resin thoroughly. Add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF and agitate for 1 hour.[3]
-
Final Washing: Wash the resin extensively with DMF, DCM, and MeOH, and then dry the peptide-resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (tBu, Pbf, Boc).
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain a white to off-white powder.
Purification of this compound by RP-HPLC
The crude synthetic peptide contains the desired product along with impurities such as truncated or deletion sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides to a high degree of homogeneity.[8][9][10]
Principles of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted using a gradient of increasing organic solvent (usually acetonitrile), with more hydrophobic peptides eluting later. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[11]
Experimental Protocol: Preparative RP-HPLC
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm)
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Crude this compound
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a set flow rate (e.g., 15-20 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 214-220 nm).
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B. A typical gradient for a decapeptide might be from 5% to 55% B over 40-60 minutes. The exact gradient should be optimized based on an initial analytical HPLC run of the crude product.
-
-
Fraction Collection: Collect fractions (e.g., every 0.5-1 minute) as the peptide elutes from the column. The main peak corresponding to the target peptide should be collected.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >98%). Freeze the pooled solution and lyophilize (freeze-dry) to remove the water and acetonitrile, yielding the purified peptide as a white, fluffy powder.
Data Presentation: Synthesis and Purification
The following tables summarize typical quantitative data and specifications for the synthesis and purification of this compound.
Table 1: Synthesis Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Synthesis Scale | 0.1 - 1.0 mmol | Laboratory scale synthesis. |
| Resin Loading | 0.5 - 0.8 mmol/g | Standard loading for Rink Amide resin. |
| Amino Acid Equivalents | 4-5 eq. per coupling | Ensures high coupling efficiency. |
| Coupling Time | 1 - 2 hours | Monitored by Kaiser test. |
| Deprotection Time | 20 + 5 minutes | Standard for Fmoc removal. |
| Cleavage Time | 2 - 3 hours | At room temperature. |
| Expected Crude Purity | 50% - 70% | Varies depending on sequence difficulty. |
| Overall Yield (Crude) | 60% - 85% | Dependent on the number of coupling cycles. |
Table 2: Purification and Final Product Specifications
| Parameter | Specification | Method |
| Final Purity | ≥ 98% | Analytical RP-HPLC |
| Molecular Weight (Theoretical) | ~1450.6 g/mol | Mass Spectrometry (MS) |
| Appearance | White lyophilized powder | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
| Water Content | ≤ 8% | Karl Fischer Titration |
| TFA Content | ≤ 1% | Ion-exchange HPLC or NMR |
Biological Context: Signaling Pathways
This compound exerts its biological effects, particularly in hair follicle regeneration, by modulating key signaling pathways. The Wnt/β-catenin and TGF-β pathways are central to the communication between dermal papilla cells and hair follicle stem cells, governing the hair growth cycle.[12][13][14]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a master regulator of hair follicle development and regeneration. Activation of this pathway is crucial for the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase.[12]
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) superfamily, including Bone Morphogenetic Proteins (BMPs), plays a complex role in regulating the hair cycle. TGF-β2, for instance, is involved in hair follicle morphogenesis.[3] These signals are transduced through Smad proteins, which act as intracellular mediators to regulate gene expression related to cell proliferation, differentiation, and apoptosis.[13]
Conclusion
The synthesis and purification of this compound are well-established processes rooted in the principles of solid-phase peptide synthesis and reverse-phase chromatography. A thorough understanding and optimization of these protocols are essential for obtaining a high-purity product suitable for research and commercial applications. The peptide's mechanism of action, through the modulation of critical signaling pathways like Wnt/β-catenin and TGF-β, underscores its potential in the field of regenerative medicine. This guide provides the foundational technical knowledge for professionals working with this promising biomimetic peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Signaling Pathway Involving TGF-β2 and Snail in Hair Follicle Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. academic.oup.com [academic.oup.com]
- 12. TGF-β2 is specifically expressed in human dermal papilla cells and modulates hair folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Acetyl Decapeptide-3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl decapeptide-3, a synthetic signaling peptide, has garnered significant interest in cosmetic and dermatological research for its role in promoting skin regeneration and anti-aging effects. As a mimic of basic Fibroblast Growth Factor (bFGF), it stimulates the synthesis of extracellular matrix proteins, enhancing skin elasticity and firmness. This technical guide provides an in-depth analysis of the stability and storage of this compound, consolidating available data on its chemical properties, recommended storage conditions, and potential degradation pathways. While specific experimental stability studies on this compound are not extensively available in public literature, this guide outlines general principles of peptide stability and proposes experimental protocols for its assessment. Furthermore, it details the signaling pathways activated by this peptide, offering a comprehensive resource for researchers and formulation scientists.
Chemical and Physical Properties
This compound is a synthetically derived peptide composed of ten amino acids with an acetyl group at its N-terminus. This modification is known to enhance peptide stability.[1]
| Property | Value | Reference(s) |
| INCI Name | This compound | [2] |
| Synonyms | Rejuline, CG-Rejuline | [2] |
| CAS Number | 935288-50-9 | [3] |
| Molecular Formula | C68H95N19O17 | [4] |
| Molecular Weight | ~1450.6 g/mol | [4] |
| Appearance | White to off-white lyophilized powder | [4] |
| Purity | Typically ≥95% or ≥98% | [4] |
| Solubility | Soluble in water | [4] |
Mechanism of Action and Signaling Pathways
This compound functions as a biomimetic of basic Fibroblast Growth Factor (bFGF), a key signaling molecule in skin development, wound healing, and regeneration.[2] By binding to Fibroblast Growth Factor Receptors (FGFRs), it activates several downstream signaling cascades crucial for skin health.[5][6]
The binding of this compound to its receptor initiates a cascade of intracellular events, primarily through the following pathways:
-
RAS-MAPK Pathway: This pathway is central to cell proliferation, differentiation, and survival.[7][8] Activation leads to the transcription of genes involved in cell growth.
-
PI3K-AKT Pathway: This pathway is critical for cell survival, growth, and proliferation. In the skin, it plays a role in maintaining epidermal homeostasis and keratinocyte function.[6][9]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell migration, adhesion, and morphology.[1][10][11]
-
STAT Pathway: The JAK-STAT pathway is activated by a wide array of cytokines and growth factors and is involved in immunity, cell proliferation, and differentiation.[12][13][14]
Below are diagrams illustrating these key signaling pathways.
Stability Profile
General Peptide Degradation Pathways
Peptides are susceptible to both chemical and physical degradation. Key degradation pathways include:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acids or bases. The presence of specific amino acid sequences can influence the rate of hydrolysis.
-
Oxidation: Certain amino acid residues, such as tyrosine and tryptophan present in this compound, are susceptible to oxidation, which can be initiated by exposure to oxygen, light, or trace metals.[15]
-
Deamidation: The conversion of asparagine or glutamine residues to aspartic or glutamic acid, respectively.
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can impact biological activity.
Factors Influencing this compound Stability
-
N-Terminal Acetylation: The acetyl group at the N-terminus of this compound is a key structural feature that generally enhances stability by protecting the peptide from degradation by aminopeptidases.[16][17]
-
Amino Acid Composition: The presence of tyrosine and arginine residues may influence stability. Arginine-containing peptides can be prone to specific degradation pathways, such as aspartimide formation if an aspartic acid residue is adjacent.[18] Tyrosine residues are susceptible to oxidation.[15]
-
pH: The pH of a solution can significantly impact the rate of hydrolysis and other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.
-
Light: Exposure to UV light can induce photo-oxidation of susceptible amino acid residues.
Recommended Storage and Handling
Based on supplier recommendations and general best practices for peptide handling, the following storage conditions are advised to ensure the stability and longevity of this compound.
| Form | Temperature | Duration | Additional Notes | Reference(s) |
| Lyophilized Powder | -20°C to -15°C | Up to 24 months | Store in a dry, dark place. Keep container tightly sealed. | [4] |
| -20°C | Long-term | Store in a sealed container with desiccant. | [18] | |
| -80°C | Up to 2 years | Keep sealed and protected from light. | [4] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Recommendations:
-
Reconstitution: For reconstitution, use sterile, ultrapure water or a buffer appropriate for the intended application.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions should be avoided as it can lead to peptide degradation and aggregation. It is recommended to aliquot the stock solution into single-use volumes.
Proposed Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments should be conducted. The following are proposed protocols based on general guidelines for pharmaceutical stability testing.
Stability-Indicating Analytical Method Development
A stability-indicating analytical method is crucial to separate the intact peptide from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.
Workflow for Method Development:
Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis. |
| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for various time points. Neutralize the samples before analysis. |
| Oxidation | Treat a solution of this compound with 3% H2O2 at room temperature for various time points. |
| Thermal Degradation | Store lyophilized powder and a solution of this compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period. |
| Photostability | Expose a solution of this compound to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²). |
Analysis of Stressed Samples:
-
RP-HPLC: To quantify the remaining intact peptide and separate degradation products.
-
LC-MS/MS: To identify the mass of the degradation products and elucidate their structures.
Conclusion
This compound is a promising synthetic peptide with significant potential in skin regeneration and anti-aging applications. Its N-terminal acetylation suggests enhanced stability compared to its unmodified counterpart. Optimal storage in a cool, dry, and dark environment, particularly in its lyophilized form, is crucial for maintaining its integrity. While specific experimental data on its degradation is limited, this guide provides a framework for its stability assessment based on established principles of peptide chemistry. The detailed signaling pathways offer a deeper understanding of its mechanism of action, aiding researchers in the design of future studies and the development of effective formulations. Further research into the specific degradation pathways and the development of validated stability-indicating methods are warranted to fully characterize the stability profile of this compound.
References
- 1. Phospholipase C-mediated cascade: FGFR1 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 3. nbinno.com [nbinno.com]
- 4. This compound (CAS:935288-50-9) [cuikangsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. anygenes.com [anygenes.com]
- 8. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]
- 9. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Expression of the JAK/STAT Signaling Pathway in Bullous Pemphigoid and Dermatitis Herpetiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dupuytrens.org [dupuytrens.org]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. cambridge.org [cambridge.org]
- 17. Acetylation of peptides inhibits their degradation by rumen micro-organisms | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 18. benchchem.com [benchchem.com]
Acetyl Decapeptide-3: A Comprehensive Technical Profile of its Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3 is a synthetic peptide that has garnered significant attention in the cosmetic and pharmaceutical industries for its potent anti-aging and skin-rejuvenating properties. As a biomimetic peptide, it is designed to mimic the action of natural growth factors, stimulating the synthesis of crucial extracellular matrix proteins like collagen and elastin.[1][2][3][4] This activity leads to improved skin elasticity, reduction of wrinkles, and enhanced wound healing.[1][3][5] A thorough understanding of its solubility profile is paramount for formulators and researchers to ensure its effective delivery and bioavailability in topical and other drug delivery systems. This technical guide provides a detailed overview of the solubility of this compound, alongside relevant experimental methodologies and a visualization of its biological signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C68H95N19O17 | [1][5][6] |
| Molecular Weight | 1450.6 g/mol | [1][5][6][7] |
| Appearance | White to off-white powder | [5][8] |
| Purity (by HPLC) | ≥95% | [5] |
Quantitative Solubility Profile
The solubility of this compound has been reported in aqueous and organic solvents. The available quantitative data is summarized in the table below. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of other formulation excipients.
| Solvent | Reported Solubility | Conditions | Reference |
| Water | ≥ 5 mg/mL | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (68.94 mM) | Ultrasonic assistance may be required | [7] |
Note: The available data provides a lower limit for water solubility and a high solubility in DMSO. Further studies are required to establish a more comprehensive profile in a wider range of solvents and conditions.
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound powder (of known purity)
-
Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Pipettes and other standard laboratory glassware
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent in a series of vials. The amount of peptide should be sufficient to ensure that undissolved solids remain after equilibration.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The shaking should be continuous and at a moderate speed to facilitate dissolution.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved peptide.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved this compound. A pre-validated HPLC method with a standard curve of known concentrations of the peptide should be used for accurate quantification.
-
Data Reporting: The solubility is reported as the mean concentration of the dissolved peptide from replicate experiments, typically in mg/mL or molarity.
Proposed Biological Signaling Pathway
This compound is reported to act as a biomimetic of basic Fibroblast Growth Factor (bFGF), stimulating the synthesis of collagen and elastin. The following diagram illustrates a proposed signaling pathway for its action in dermal fibroblasts.
Caption: Proposed signaling pathway of this compound in dermal fibroblasts.
Experimental Workflow: Solid-Phase Peptide Synthesis
The manufacturing of this compound typically involves a well-established chemical process known as solid-phase peptide synthesis (SPPS). The following diagram outlines the general workflow for this process.
Caption: General workflow for the solid-phase synthesis of this compound.
Conclusion
This compound exhibits favorable solubility in water and excellent solubility in DMSO, which are common solvents used in cosmetic and pharmaceutical formulations. The provided data serves as a foundational guide for formulation development. However, it is recommended that researchers and formulators conduct their own solubility studies under specific conditions relevant to their intended application to ensure optimal product performance and stability. The understanding of its biological pathway and synthesis process further aids in the rational design of delivery systems and quality control measures for this promising bioactive peptide.
References
- 1. go4worldbusiness.com [go4worldbusiness.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019004563A1 - Method of preparing bioactive substance-encapsulated ethosome, ethosome composition, and cosmetic composition including ethosome composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. syntides.com [syntides.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (CAS:935288-50-9) [cuikangsynthesis.com]
Methodological & Application
Revolutionizing Regenerative Medicine: A Deep Dive into Acetyl Decapeptide-3 Cell Culture Protocols
For Immediate Release
In the dynamic fields of regenerative medicine and drug development, the synthetic peptide Acetyl Decapeptide-3, also known as Rejuline, is emerging as a potent modulator of cellular behavior.[1] Esteemed for its biomimetic properties that replicate the function of basic Fibroblast Growth Factor (bFGF), this decapeptide is at the forefront of research aimed at skin regeneration and hair follicle stimulation.[1] To facilitate further investigation and application of this promising compound, we present detailed application notes and protocols for its use in cell culture, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Synthetic Mimic of Natural Growth Factors
This compound is a meticulously engineered peptide that functions as an agonist for Fibroblast Growth Factor Receptors (FGFRs). By binding to and activating these receptors, it triggers a cascade of intracellular signaling events that are pivotal for cell proliferation, differentiation, and extracellular matrix (ECM) synthesis. This mimetic action of bFGF allows this compound to stimulate the proliferation of key dermal cells, including fibroblasts and keratinocytes, and to enhance the production of essential ECM proteins like collagen and elastin.[1][2] The result is a significant contribution to tissue repair and regeneration.
Signaling Pathway
The binding of this compound to FGFRs initiates the dimerization of the receptors and the subsequent autophosphorylation of their intracellular tyrosine kinase domains. This activation leads to the recruitment of adaptor proteins and the initiation of multiple downstream signaling pathways, most notably the RAS-MAPK and PI3K-AKT pathways. These pathways converge on the nucleus to regulate gene expression, leading to increased cell division and the synthesis of ECM components.
Application Notes and Protocols
The following protocols provide a framework for investigating the effects of this compound on human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HEKs). Researchers should optimize these protocols based on their specific cell lines and experimental objectives.
General Guidelines for Handling this compound
-
Reconstitution: Lyophilized this compound should be reconstituted in sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) to create a stock solution. For cell culture applications, it is recommended to dissolve the peptide in a serum-free basal medium to avoid interactions with serum components.
-
Storage: The lyophilized peptide is stable at -20°C for long-term storage. Once reconstituted, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols
1. Cell Culture of Human Dermal Fibroblasts (HDFs)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding Density: Plate HDFs at a density of 5 x 10³ to 1 x 10⁴ cells/cm² in the appropriate culture vessels.
-
Treatment with this compound: After allowing the cells to adhere overnight, replace the growth medium with a serum-free or low-serum (0.5-2% FBS) medium for 24 hours to synchronize the cells. Subsequently, treat the cells with varying concentrations of this compound in a low-serum medium. A suggested starting concentration range, based on the activity of similar growth factors, is 1-100 ng/mL.
2. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed HDFs in a 96-well plate and treat with this compound as described above.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
3. Quantification of Collagen Synthesis (Sirius Red Assay)
This colorimetric assay is used to quantify the total collagen content in cell cultures.
-
Procedure:
-
Culture and treat HDFs with this compound in 24-well or 48-well plates.
-
After the treatment period, remove the culture medium and wash the cell layer with PBS.
-
Fix the cells with a suitable fixative (e.g., Kahle's solution) for 15 minutes.[4]
-
Stain the fixed cells with Sirius Red solution for 1 hour at room temperature.[4]
-
Wash unbound dye with 0.1 M HCl.[4]
-
Elute the bound dye with 0.1 M NaOH.[4]
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
4. Gene Expression Analysis (RT-qPCR)
To investigate the effect of this compound on the expression of genes related to ECM remodeling, such as COL1A1 (Collagen Type I Alpha 1 Chain) and MMP1 (Matrix Metallopeptidase 1).
-
Procedure:
-
Treat HDFs with this compound for a specified period (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the target genes (COL1A1, MMP1) and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Quantitative Data Summary
While specific dose-response data for this compound from peer-reviewed literature is limited, the following table provides a template for presenting hypothetical data from the aforementioned assays. Researchers should populate this table with their own experimental results.
| This compound Concentration | Cell Viability (% of Control) | Collagen Content (% of Control) | COL1A1 Gene Expression (Fold Change) |
| 0 ng/mL (Control) | 100% | 100% | 1.0 |
| 1 ng/mL | User Data | User Data | User Data |
| 10 ng/mL | User Data | User Data | User Data |
| 50 ng/mL | User Data | User Data | User Data |
| 100 ng/mL | User Data | User Data | User Data |
Conclusion
This compound presents a significant opportunity for advancements in dermatology, cosmetics, and regenerative medicine. Its ability to mimic the regenerative effects of bFGF makes it a valuable tool for in vitro studies on skin and hair biology. The protocols and guidelines provided herein offer a solid foundation for researchers to explore the full potential of this innovative peptide. Further studies are encouraged to establish optimal concentrations and to elucidate the full spectrum of its cellular and molecular effects.
References
Application Notes and Protocols for Fibroblast Proliferation Assays with Acetyl Decapeptide-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, a synthetic biomimetic peptide, has emerged as a promising agent in skincare and regenerative medicine. By mimicking the action of natural growth factors, it is suggested to play a role in stimulating the proliferation and activity of dermal fibroblasts.[1] Fibroblasts are crucial for maintaining the structural integrity of the skin, and their proliferation is a key event in wound healing and skin rejuvenation.[2][3] These application notes provide detailed protocols for assessing the effect of this compound on fibroblast proliferation using standard in vitro assays.
Mechanism of Action: this compound is designed to mimic the function of basic Fibroblast Growth Factor (bFGF).[4][5] It is believed to bind to FGF receptors on the surface of fibroblasts, initiating a signaling cascade that promotes cell growth, proliferation, and the synthesis of extracellular matrix proteins such as collagen and elastin.[5][6] This proposed mechanism makes it a compound of interest for applications aimed at enhancing skin repair and reducing the signs of aging.
Data Presentation
The following table summarizes the pro-proliferative effect of a cosmeceutical product containing a complex of biomimetic peptides, including this compound, on human skin fibroblasts. The data is derived from a study by Gazitaeva et al. (2017) and is presented here to illustrate the potential effects of such peptides on fibroblast proliferation.[1][5]
| Treatment Group | Proliferation Marker | Result |
| Control (untreated aging cell culture) | Ki-67 Positive Nuclei | Baseline |
| Biomimetic Peptide Complex | Ki-67 Positive Nuclei | ~ 2-fold increase vs. Control[1] |
Note: The above data is for a complex of biomimetic peptides and not solely for this compound. Further studies are required to determine the specific dose-response of pure this compound.
Experimental Protocols
Two standard and widely used methods for assessing fibroblast proliferation are the MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation, and the scratch (wound healing) assay, which evaluates cell migration and proliferation in closing a mechanically created gap in a cell monolayer.
Protocol 1: Fibroblast Proliferation Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the proliferation of human dermal fibroblasts (HDFs) using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution of known concentration)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
After 24 hours of cell attachment, carefully aspirate the medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (serum-free medium without the peptide) and a positive control (e.g., medium with 10% FBS or a known growth factor).
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Protocol 2: Fibroblast Migration and Proliferation Assessment using Scratch Assay
This protocol describes the in vitro scratch assay to evaluate the effect of this compound on the migration and proliferation of fibroblasts, simulating a wound healing process.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
PBS
-
This compound (stock solution)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HDFs into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, gently create a straight scratch through the center of the well using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with serum-free or low-serum medium containing different concentrations of this compound.
-
Include a vehicle control (medium without the peptide).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Place the plate back in the incubator.
-
Capture images of the same areas at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the closure of the scratch.
-
-
Data Analysis:
-
Measure the area of the scratch in the images from each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point compared to the initial scratch area at 0 hours.
-
Compare the rate of closure between the different treatment groups.
-
Signaling Pathway
This compound is proposed to act as a mimic of basic Fibroblast Growth Factor (bFGF). Therefore, it is hypothesized to bind to the Fibroblast Growth Factor Receptor (FGFR) on the fibroblast cell membrane. This binding event is expected to trigger the dimerization and autophosphorylation of the receptor, leading to the activation of downstream signaling cascades that are known to promote cell proliferation and survival. The two primary pathways anticipated to be activated are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.
References
- 1. Cosmeceutical product consisting of biomimetic peptides: antiaging effects in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Targeting Dermal Fibroblast Senescence: From Cellular Plasticity to Anti-Aging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically active synthetic fragments of human basic fibroblast growth factor (bFGF): identification of two Asp-Gly-Arg-containing domains involved in the mitogenic activity of bFGF in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cosmeceutical product consisting of biomimetic peptides: antiaging effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Skin Model Using Acetyl Decapeptide-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, a synthetic biomimetic peptide, has emerged as a promising active ingredient in skincare and dermatological research.[1][2] By mimicking the action of basic fibroblast growth factor (bFGF), it stimulates the proliferation and activity of key skin cells, including fibroblasts, keratinocytes, and endothelial cells.[1] This peptide plays a crucial role in the regeneration of the extracellular matrix (ECM) by promoting the synthesis of essential structural proteins such as collagen and elastin (B1584352), as well as fibronectin and laminin.[1][2] These application notes provide a comprehensive guide for utilizing this compound in a 3D in vitro full-thickness skin equivalent model to evaluate its efficacy in skin regeneration and anti-aging.
Mechanism of Action
This compound functions as a signaling molecule that promotes the regeneration of the skin's structural components.[2] Its primary mechanisms of action include:
-
Stimulation of Cell Proliferation: It actively encourages the growth of dermal fibroblasts, which are responsible for producing the majority of the skin's extracellular matrix.[1]
-
Enhanced ECM Synthesis: this compound upregulates the production of key ECM proteins, including:
-
Collagen (Type I and III): Essential for providing tensile strength and firmness to the skin.
-
Elastin: Responsible for the skin's elasticity and resilience.
-
Fibronectin and Laminin: Glycoproteins that play a critical role in cell adhesion, migration, and tissue organization.[1]
-
The activation of these cellular processes is believed to be mediated through signaling pathways that regulate gene and protein expression related to ECM production, such as the Transforming Growth Factor-β (TGF-β) pathway.
Data Presentation
The following tables are structured to present quantitative data from key experiments. Researchers can use these templates to record and analyze their findings when evaluating the effects of this compound.
Table 1: Effect of this compound on Fibroblast Proliferation (MTT Assay)
| Concentration of this compound (µg/mL) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) vs. Control |
| 0 (Control) | Insert Data | 100 |
| 1 | Insert Data | Calculate |
| 5 | Insert Data | Calculate |
| 10 | Insert Data | Calculate |
| 25 | Insert Data | Calculate |
| 50 | Insert Data | Calculate |
Table 2: Effect of this compound on Collagen Type I Synthesis (ELISA)
| Concentration of this compound (µg/mL) | Collagen I Concentration (ng/mL) (Mean ± SD) | Increase in Collagen I Synthesis (%) vs. Control |
| 0 (Control) | Insert Data | 0 |
| 1 | Insert Data | Calculate |
| 5 | Insert Data | Calculate |
| 10 | Insert Data | Calculate |
| 25 | Insert Data | Calculate |
| 50 | Insert Data | Calculate |
Table 3: Effect of this compound on Elastin Synthesis (Fastin™ Elastin Assay)
| Concentration of this compound (µg/mL) | Elastin Concentration (µg/mL) (Mean ± SD) | Increase in Elastin Synthesis (%) vs. Control |
| 0 (Control) | Insert Data | 0 |
| 1 | Insert Data | Calculate |
| 5 | Insert Data | Calculate |
| 10 | Insert Data | Calculate |
| 25 | Insert Data | Calculate |
| 50 | Insert Data | Calculate |
Table 4: Gene Expression Analysis in Dermal Fibroblasts (RT-qPCR)
| Gene | Concentration of this compound (µg/mL) | Fold Change in Gene Expression (Mean ± SD) |
| COL1A1 | 0 (Control) | 1.0 |
| 10 | Insert Data | |
| ELN | 0 (Control) | 1.0 |
| 10 | Insert Data | |
| FN1 | 0 (Control) | 1.0 |
| 10 | Insert Data | |
| LAMA3 | 0 (Control) | 1.0 |
| 10 | Insert Data |
Table 5: Wound Healing Assay - Scratch Closure Rate
| Time (hours) | Wound Area (Control) (% of initial) | Wound Area (this compound) (% of initial) |
| 0 | 100 | 100 |
| 12 | Insert Data | Insert Data |
| 24 | Insert Data | Insert Data |
| 48 | Insert Data | Insert Data |
Experimental Protocols
Construction of a 3D Full-Thickness Skin Equivalent Model
This protocol outlines the generation of a 3D skin model composed of a dermal equivalent containing human dermal fibroblasts and an epidermal layer of human keratinocytes.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Human Epidermal Keratinocytes (HEKs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Keratinocyte growth medium
-
Rat tail collagen type I
-
Fibronectin
-
Cell culture inserts (e.g., 12-well format)
-
Standard cell culture equipment
Protocol:
-
Dermal Equivalent Preparation:
-
Culture HDFs to 80-90% confluency.
-
Prepare a collagen hydrogel solution on ice, containing HDFs, collagen type I, and fibroblast growth medium.
-
Pipette the cell-collagen mixture into cell culture inserts and allow to polymerize at 37°C.
-
-
Epidermal Layer Seeding:
-
Coat the surface of the dermal equivalent with fibronectin to promote keratinocyte adhesion.
-
Seed HEKs onto the fibronectin-coated dermal equivalent.
-
Culture the model under submerged conditions in keratinocyte growth medium for 2-3 days.
-
-
Air-Liquid Interface Culture:
-
Raise the model to the air-liquid interface by lowering the medium level to the bottom of the insert.
-
Culture for an additional 10-14 days to allow for epidermal stratification and differentiation.
-
Fibroblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of fibroblasts as an indicator of cell viability and proliferation.
Materials:
-
3D skin models
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Treat the 3D skin models with various concentrations of this compound for 48-72 hours.
-
At the end of the treatment period, carefully separate the dermal equivalent.
-
Digest the dermal equivalent to release the fibroblasts.
-
Seed a known number of fibroblasts into a 96-well plate and allow them to adhere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Quantification of Collagen Synthesis (Sircol™ Soluble Collagen Assay)
This dye-binding assay quantifies the amount of soluble collagen produced by the fibroblasts in the 3D skin model.
Materials:
-
3D skin models treated with this compound
-
Sircol™ Soluble Collagen Assay kit
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Protocol:
-
Collect the culture medium from the 3D skin models at the end of the treatment period.
-
Follow the manufacturer's instructions for the Sircol™ assay.
-
Briefly, mix the culture medium samples with the Sircol™ dye reagent.
-
Centrifuge to pellet the collagen-dye complex.
-
Discard the supernatant and dissolve the pellet in the provided alkali reagent.
-
Measure the absorbance at 555 nm.
-
Calculate the collagen concentration based on a standard curve prepared with known concentrations of collagen.
Quantification of Elastin Synthesis (Fastin™ Elastin Assay)
This assay measures the amount of elastin deposited by fibroblasts in the 3D skin model.
Materials:
-
3D skin models treated with this compound
-
Fastin™ Elastin Assay kit
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Protocol:
-
Harvest the dermal equivalent from the 3D skin models.
-
Follow the manufacturer's protocol for the Fastin™ assay.
-
Briefly, extract elastin from the dermal equivalent using the provided reagents.
-
Mix the elastin extract with the Fastin™ dye reagent.
-
Isolate the elastin-dye complex by centrifugation.
-
Release the bound dye and measure the absorbance at 513 nm.
-
Determine the elastin concentration from a standard curve.
Gene Expression Analysis (RT-qPCR)
This technique is used to quantify the expression levels of genes involved in ECM production.
Materials:
-
Dermal equivalents from treated 3D skin models
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, ELN, FN1, LAMA3) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Isolate total RNA from the dermal equivalents.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Wound Healing (Scratch) Assay
This assay assesses the ability of this compound to promote cell migration and wound closure.
Materials:
-
Confluent monolayer of HDFs in a 6-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Create a "scratch" or cell-free area in the confluent monolayer of HDFs using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Add fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width or area of the scratch at each time point to quantify the rate of wound closure.
Western Blot Analysis for TGF-β Pathway Activation
This technique is used to detect the phosphorylation of key proteins in the TGF-β signaling pathway, such as SMAD2.
Materials:
-
HDFs treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-SMAD2, anti-SMAD2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated HDFs to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: TGF-β signaling pathway in collagen synthesis.
References
Application Notes and Protocols: Evaluation of Acetyl Decapeptide-3 in a 3D Skin Equivalent Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl decapeptide-3, a synthetic biomimetic peptide, has garnered significant attention in the field of cosmetic science for its potential anti-aging properties.[1][2] This peptide is designed to mimic the action of basic fibroblast growth factor (bFGF), a key signaling molecule in skin development, wound healing, and regeneration.[1][3] Its proposed mechanism of action involves stimulating the proliferation of crucial skin cells like fibroblasts and keratinocytes, and boosting the synthesis of extracellular matrix (ECM) proteins such as collagen and elastin (B1584352).[1][3][4] This activity helps to improve skin elasticity, reduce the appearance of fine lines and wrinkles, and promote overall skin rejuvenation.[1][3]
Three-dimensional (3D) skin equivalent models have emerged as a powerful in vitro tool for the efficacy and safety testing of cosmetic and pharmaceutical ingredients.[5][6][7] These models, which can range from reconstructed human epidermis (RHE) to full-thickness skin models (FTSK) containing both epidermal and dermal layers, closely mimic the physiological and biochemical properties of human skin.[5] The use of 3D skin models provides a more physiologically relevant testing platform compared to traditional 2D cell cultures and serves as a valuable alternative to animal testing.[5][6]
This document provides detailed application notes and experimental protocols for the evaluation of this compound using a 3D full-thickness skin equivalent model. The protocols cover key efficacy endpoints including cell viability, collagen and elastin synthesis, and anti-inflammatory effects.
Mechanism of Action: this compound Signaling Pathways
This compound functions as a biomimetic of bFGF, activating downstream signaling pathways in both keratinocytes and fibroblasts. This activation stimulates cell proliferation, migration, and the synthesis of ECM components, contributing to its anti-aging effects.
Signaling Pathway in Fibroblasts
In dermal fibroblasts, this compound is expected to bind to Fibroblast Growth Factor Receptors (FGFRs), initiating a signaling cascade that promotes the synthesis of collagen and elastin. Key pathways involved include the RAS/MAPK and PI3K/AKT pathways.
Caption: this compound signaling in fibroblasts.
Signaling Pathway in Keratinocytes
In epidermal keratinocytes, this compound is anticipated to stimulate proliferation and migration, processes crucial for skin regeneration and wound healing. The activation of Rac, a Rho family GTPase, is a likely downstream effect of FGFR activation in these cells.
Caption: this compound signaling in keratinocytes.
Data Presentation: Efficacy of this compound
The following tables summarize representative quantitative data for the efficacy of this compound on a 3D full-thickness skin model. Note: This is example data. Researchers should establish their own dose-response curves.
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Relative to Control) |
| 0 (Control) | 100 ± 5.0 |
| 1 | 102 ± 4.5 |
| 10 | 105 ± 5.2 |
| 50 | 108 ± 4.8 |
| 100 | 98 ± 6.1 |
Table 2: Collagen I Synthesis (ELISA)
| Concentration (µM) | Collagen I Production (ng/mL) | % Increase vs. Control |
| 0 (Control) | 50 ± 4.2 | 0% |
| 1 | 65 ± 5.1 | 30% |
| 10 | 82 ± 6.5 | 64% |
| 50 | 95 ± 7.8 | 90% |
| 100 | 98 ± 8.2 | 96% |
Table 3: Elastin Gene Expression (RT-qPCR)
| Concentration (µM) | Relative Elastin mRNA Expression (Fold Change) |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 1.5 ± 0.2 |
| 10 | 2.8 ± 0.3 |
| 50 | 4.2 ± 0.4 |
| 100 | 4.5 ± 0.5 |
Table 4: Anti-inflammatory Effect (IL-1α Release)
| Treatment | IL-1α Concentration (pg/mL) | % Reduction vs. LPS |
| Control | 20 ± 3.5 | N/A |
| LPS (1 µg/mL) | 150 ± 12.8 | 0% |
| LPS + this compound (10 µM) | 105 ± 9.7 | 30% |
| LPS + this compound (50 µM) | 78 ± 8.1 | 48% |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the efficacy of this compound using a commercially available 3D full-thickness skin model (e.g., EpiDermFT™, EpiSkin™ FTM).
Experimental Workflow
Caption: General experimental workflow.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from the OECD Test Guideline 439 for in vitro skin irritation.
-
Preparation:
-
Prepare solutions of this compound in a suitable vehicle (e.g., sterile phosphate-buffered saline, PBS) at desired concentrations (e.g., 1, 10, 50, 100 µM).
-
Prepare a positive control (e.g., 5% sodium dodecyl sulfate, SDS) and a negative control (vehicle alone).
-
-
Treatment:
-
After overnight equilibration of the 3D skin models, topically apply 20-50 µL of the peptide solutions, positive control, or negative control to the surface of the epidermis.
-
Incubate for 60 minutes at 37°C and 5% CO₂.
-
-
Post-treatment:
-
Gently wash the surface of the tissues with PBS to remove the test substance.
-
Transfer the tissues to fresh culture medium and incubate for 42 hours.
-
-
MTT Assay:
-
Transfer the tissues to a 24-well plate containing 300 µL of MTT solution (1 mg/mL in culture medium).
-
Incubate for 3 hours at 37°C and 5% CO₂.
-
Transfer the tissues to a new plate and add 2 mL of isopropanol (B130326) to each well to extract the formazan.
-
Incubate for 2 hours with gentle shaking.
-
Measure the optical density (OD) of the extract at 570 nm using a plate reader.
-
-
Calculation:
-
Calculate the percentage of viability as: % Viability = (OD of treated tissue / OD of negative control) x 100.
-
Collagen I Synthesis (ELISA)
-
Treatment and Sample Collection:
-
Treat the 3D skin models with various concentrations of this compound (and a vehicle control) for 48-72 hours.
-
At the end of the incubation period, collect the culture medium from each well and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available Human Pro-Collagen I alpha 1 ELISA kit.
-
Follow the manufacturer's instructions for the preparation of standards and samples.
-
Add standards and collected culture media to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody and substrate as per the kit protocol.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the standards provided in the kit.
-
Calculate the concentration of Collagen I in each sample based on the standard curve.
-
Express the results as ng/mL and calculate the percentage increase compared to the vehicle control.
-
Elastin Gene Expression (RT-qPCR)
-
Treatment and RNA Extraction:
-
Treat the 3D skin models as described for the collagen assay.
-
At the end of the incubation period, harvest the tissues and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the human elastin gene (ELN) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a qPCR master mix (e.g., SYBR Green) and run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the ELN gene to the housekeeping gene.
-
Express the results as fold change relative to the vehicle control.
-
Anti-inflammatory Effect (Cytokine Release Assay)
-
Inflammation Induction and Treatment:
-
Pre-treat the 3D skin models with this compound for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.
-
Include a control group (no treatment), an LPS-only group, and LPS + peptide groups.
-
-
Sample Collection:
-
Incubate for 24 hours.
-
Collect the culture medium and store at -80°C.
-
-
Cytokine Measurement (ELISA):
-
Use a commercially available ELISA kit for the pro-inflammatory cytokine of interest (e.g., IL-1α, IL-6, TNF-α).
-
Follow the manufacturer's protocol to measure the concentration of the cytokine in the collected media.
-
-
Data Analysis:
-
Calculate the concentration of the cytokine in each sample.
-
Determine the percentage reduction in cytokine release in the peptide-treated groups compared to the LPS-only group.
-
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the efficacy of this compound in a 3D skin equivalent model. By assessing key anti-aging parameters such as cell viability, ECM protein synthesis, and anti-inflammatory potential, researchers can gain valuable insights into the performance of this peptide for cosmetic and dermatological applications. The use of 3D skin models offers a highly relevant and ethical approach to substantiate the anti-aging claims of this compound.
References
- 1. omizzur.com [omizzur.com]
- 2. This compound: Enhancing Skin Firmness and Elasticity [jindunchemical.com]
- 3. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 4. Peptide CG-Rejuline - Active Box [activebox.it]
- 5. 3D bioprinting—a model for skin aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D Models Currently Proposed to Investigate Human Skin Aging and Explore Preventive and Reparative Approaches: A Descriptive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D skin models along with skin-on-a-chip systems: A critical review [ccspublishing.org.cn]
Application Note: Quantifying Growth Factor Secretion Induced by Acetyl Decapeptide-3 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, a synthetic biomimetic peptide, has garnered significant interest in the fields of dermatology and regenerative medicine. By mimicking the action of basic Fibroblast Growth Factor (bFGF), this peptide stimulates the proliferation and activity of various skin cells, including fibroblasts, keratinocytes, and dermal papilla cells.[1][2] A key mechanism of its regenerative effect is believed to be the induction of endogenous growth factor secretion, which in turn promotes tissue repair and rejuvenation. This application note provides a detailed protocol for quantifying the secretion of a key growth factor, Vascular Endothelial Growth Factor (VEGF), from cultured human dermal papilla cells (hDPCs) in response to treatment with this compound, utilizing a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
This protocol employs a quantitative sandwich ELISA technique. A capture antibody specific for the target growth factor (e.g., VEGF) is pre-coated onto a 96-well microplate. Standards and cell culture supernatant samples are pipetted into the wells, allowing any growth factor present to bind to the immobilized antibody. After washing, a biotinylated detection antibody specific for the growth factor is added, which binds to the captured growth factor. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added and binds to the biotinylated detection antibody. A final wash removes unbound conjugate, and a substrate solution is added to the wells. The HRP enzyme catalyzes a color change that is proportional to the amount of bound growth factor. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at a specific wavelength. A standard curve is generated to determine the concentration of the growth factor in the samples.
Required Materials
-
Human Dermal Papilla Cells (hDPCs)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
VEGF ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP-streptavidin conjugate, standards, wash buffer, substrate, and stop solution)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and sterile, disposable pipette tips
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge
-
Vortex mixer
-
Sterile cell culture plates (e.g., 24-well or 48-well)
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed human dermal papilla cells in a 24-well plate at a density of 5 x 10⁴ cells per well in complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells twice with sterile PBS. Replace the medium with a serum-free medium and incubate for another 24 hours.
-
Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 50 µM).
-
Incubation with Peptide: Remove the serum-free medium from the wells and add 500 µL of the prepared this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the peptide stock).
-
Sample Collection: Incubate the plate for 48 hours at 37°C and 5% CO₂. After incubation, collect the cell culture supernatant from each well into sterile microcentrifuge tubes.
-
Sample Clarification: Centrifuge the collected supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Sample Storage: Carefully transfer the clarified supernatants to new, labeled microcentrifuge tubes. Samples can be assayed immediately or stored at -80°C for future analysis. Avoid repeated freeze-thaw cycles.
ELISA Procedure for VEGF Quantification
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Add Standards and Samples: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash four times with 300 µL of 1X Wash Buffer per well. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Add HRP-Streptavidin Conjugate: Add 100 µL of the HRP-streptavidin conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Add Substrate: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of the Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.
Data Presentation
The following table summarizes hypothetical data obtained from the experiment described above. The concentration of VEGF in the cell culture supernatant was determined by interpolating the absorbance values from the standard curve.
| This compound (µM) | Mean VEGF Concentration (pg/mL) | Standard Deviation (pg/mL) | Fold Change vs. Control |
| 0 (Control) | 150.2 | 12.5 | 1.0 |
| 1 | 225.8 | 18.7 | 1.5 |
| 5 | 480.6 | 35.2 | 3.2 |
| 10 | 751.0 | 55.8 | 5.0 |
| 50 | 811.5 | 62.1 | 5.4 |
Visualizations
Caption: Experimental workflow for ELISA assay.
Caption: bFGF signaling pathway mimicked by this compound.
Conclusion
The ELISA protocol detailed in this application note provides a robust and sensitive method for quantifying the induction of growth factor secretion by this compound in cultured cells. This assay is a valuable tool for researchers and drug development professionals investigating the mechanism of action of this and other bioactive peptides, and for screening compounds for their potential to stimulate tissue regeneration. The data generated can be used to establish dose-response relationships and to further elucidate the role of growth factors in the regenerative effects of this compound.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Acetyl Decapeptide-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, a synthetic peptide with the amino acid sequence Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2, is a prominent active ingredient in the cosmetics and dermatology fields.[1][2][] It is recognized for its role in skin rejuvenation, where it is thought to stimulate the production of collagen and elastin, thereby improving skin elasticity and reducing the appearance of fine lines and wrinkles.[1] Functionally, this compound is designed to mimic the action of basic Fibroblast Growth Factor (bFGF), a key signaling molecule in cell proliferation, differentiation, and wound healing.[4] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the identification and quantification of peptides in complex mixtures.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Reference |
| Amino Acid Sequence | Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2 | [2][] |
| Molecular Formula | C68H95N19O17 | [2][6] |
| Exact Mass | 1449.7153 Da | [6] |
| Molecular Weight | 1450.62 g/mol | [2][6] |
Signaling Pathway of this compound (bFGF Mimic)
This compound is believed to exert its biological effects by mimicking the signaling pathway of basic Fibroblast Growth Factor (bFGF). The bFGF signaling cascade is initiated by the binding of the growth factor to its specific receptor (FGFR) on the cell surface, in conjunction with heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors.[7][8] This binding event triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events.[9][10] Key downstream pathways include the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway, which ultimately lead to the regulation of gene expression and cellular responses such as proliferation, differentiation, and migration.[7][10]
Experimental Protocols for Mass Spectrometry Analysis
The following protocols provide a general framework for the analysis of this compound by LC-MS/MS. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation from Cosmetic Formulations
Extraction of this compound from complex cosmetic matrices such as creams and serums is a critical first step to ensure accurate and reproducible results.
-
Sample Weighing and Dissolution:
-
Accurately weigh approximately 0.5 g of the cosmetic product into a centrifuge tube.
-
Add a suitable solvent to dissolve the peptide and precipitate matrix components. A common starting point is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[11]
-
-
Extraction:
-
Vortex the sample vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet insoluble matrix components.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elute the peptide with a higher concentration of organic solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).[12]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried peptide in the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column with a particle size of 1.7-3.5 µm is recommended for peptide separations. (e.g., Agilent ZORBAX, Waters ACQUITY UPLC BEH C18).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a higher percentage to elute the peptide. For example: 0-2 min, 5% B; 2-15 min, 5-60% B; 15-17 min, 60-95% B; 17-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. A full scan (MS1) can be used for initial identification.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: This will need to be optimized for the specific precursor-to-product ion transitions of this compound.
Experimental Workflow Diagram
The overall workflow for the analysis of this compound from a cosmetic product to data analysis is depicted below.
Data Presentation and Quantitative Analysis
For quantitative analysis, specific precursor-to-product ion transitions are monitored in MRM mode. The theoretical monoisotopic mass of the protonated precursor ion [M+H]+ for this compound is approximately 1450.72 m/z. Due to the presence of multiple basic residues (Arginine and Lysine), multiply charged ions (e.g., [M+2H]2+, [M+3H]3+) are also expected to be observed. The selection of the most abundant and stable precursor ion is crucial for sensitivity.
The fragmentation of the peptide in the collision cell will generate a series of b- and y-ions. The most intense and specific fragment ions should be selected for quantification (quantifier ion) and confirmation (qualifier ion).
Predicted Precursor and Fragment Ions for this compound
| Ion Type | Charge State | m/z |
| Precursor Ion | [M+2H]2+ | 725.86 |
| [M+3H]3+ | 484.24 | |
| Predicted Fragment Ions | y1 (Tyr-NH2) | 163.08 |
| b2 (Ac-Tyr-Arg) | 321.16 | |
| y9 (Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2) | 1287.66 |
Note: The m/z values in the table are theoretical and should be confirmed experimentally. The selection of quantifier and qualifier ions will depend on the actual fragmentation spectrum obtained.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry analysis of this compound. The successful implementation of these methods will enable researchers, scientists, and drug development professionals to accurately identify and quantify this peptide in various matrices, supporting product development, quality control, and further research into its biological activity. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible results.
References
- 1. experchem.com [experchem.com]
- 2. This compound | C68H95N19O17 | CID 91936932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor (FGF) Family Signaling Pathways [rndsystems.com]
- 5. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
Protocol for Assessing Acetyl Decapeptide-3 Cytotoxicity on Human Keratinocytes
Application Note
Introduction
Acetyl decapeptide-3 is a synthetic peptide that has gained prominence in the cosmetic and dermatological fields for its potential anti-aging and skin-rejuvenating properties. It is designed to mimic the action of endogenous growth factors, such as Basic Fibroblast Growth Factor (bFGF), by stimulating the proliferation of skin cells like keratinocytes and fibroblasts, and boosting the synthesis of extracellular matrix proteins, including collagen and elastin.[1][2] Furthermore, it is suggested that this compound may protect skin cells from apoptosis (programmed cell death). Given its intended application in topical products, a thorough assessment of its cytotoxic potential on skin cells is a critical step in its safety and efficacy evaluation. This document provides a detailed protocol for assessing the cytotoxicity of this compound on the immortalized human keratinocyte cell line, HaCaT, a widely accepted model for in vitro dermatological testing.[3][4]
Principle
This protocol outlines a multi-assay approach to evaluate the potential cytotoxicity of this compound. The assessment is based on three distinct endpoints:
-
Metabolic Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is proportional to the number of metabolically active cells.
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. An increase in LDH activity in the supernatant is indicative of cytotoxicity.[5][6]
-
Apoptosis: The Annexin V-FITC apoptosis detection assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to detect apoptotic cells via flow cytometry or fluorescence microscopy. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V and PI positive).
By employing these three complementary assays, a comprehensive cytotoxic profile of this compound can be established.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: HaCaT (immortalized human keratinocytes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.
2. Preparation of this compound Stock Solution
-
Solvent: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or sterile water at a concentration of 10 mg/mL.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
3. Experimental Workflow
Experimental workflow for assessing this compound cytotoxicity.
4. MTT Assay Protocol
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µg/mL to 2000 µg/mL. Remove the old medium from the cells and add 100 µL of the peptide dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like 1% Triton X-100 (positive control).
-
Incubation: Incubate the plate for 24 and 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
5. LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 and 48 hours.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Spontaneous LDH release: LDH activity in the supernatant of untreated cells.
-
Maximum LDH release: LDH activity in the supernatant of cells treated with a lysis buffer (e.g., Triton X-100).
-
6. Annexin V-FITC Apoptosis Assay Protocol
-
Cell Seeding and Treatment: Seed HaCaT cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with selected concentrations of this compound (e.g., based on MTT results) for 24 hours. Include untreated and positive control (e.g., staurosporine) wells.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: MTT Assay - Cell Viability (%)
| Concentration (µg/mL) | 24 hours | 48 hours |
| 0 (Control) | 100 | 100 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| 1000 | ||
| 2000 | ||
| Positive Control (e.g., 1% Triton X-100) |
Table 2: LDH Assay - Cytotoxicity (%)
| Concentration (µg/mL) | 24 hours | 48 hours |
| 0 (Spontaneous Release) | 0 | 0 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| 1000 | ||
| 2000 | ||
| Positive Control (Maximum Release) | 100 | 100 |
Table 3: Annexin V/PI Apoptosis Assay - Percentage of Cell Population
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control (e.g., Staurosporine) |
Signaling Pathway
This compound is reported to mimic the effects of Basic Fibroblast Growth Factor (bFGF). Upon binding to its receptor (FGFR), bFGF can activate several downstream signaling pathways that promote cell proliferation, survival, and differentiation. The primary pathways include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[7]
References
- 1. Role of peptide–cell surface interactions in cosmetic peptide application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accellerate.me [accellerate.me]
- 4. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl Decapeptide-3 Delivery Systems in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Acetyl Decapeptide-3 in cell culture experiments. This document outlines the mechanism of action, offers detailed protocols for assessing its efficacy, and describes potential delivery systems to enhance its bioavailability in vitro.
Introduction to this compound
This compound is a synthetic peptide that has garnered significant interest in regenerative medicine and cosmetic science due to its ability to mimic the activity of basic Fibroblast Growth Factor (bFGF).[1][2] By binding to and activating the Fibroblast Growth Factor Receptor (FGFR), it triggers a signaling cascade that promotes cell proliferation, migration, and the synthesis of extracellular matrix (ECM) proteins such as collagen and elastin (B1584352).[1][2] These properties make it a valuable compound for in vitro studies on skin regeneration, wound healing, and anti-aging.
Mechanism of Action: FGF Receptor Activation
This compound functions as a biomimetic of bFGF, initiating a signaling pathway crucial for fibroblast activity.[1] Upon introduction to the cell culture medium, the peptide binds to the extracellular domain of the FGF receptor. This binding event induces receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. The activated receptor then recruits and phosphorylates various downstream signaling molecules, leading to the activation of multiple intracellular pathways, most notably the RAS-MAPK/ERK and PI3K-Akt pathways. These pathways culminate in the transcriptional activation of genes involved in cell proliferation, migration, and the synthesis of key dermal proteins like collagen and elastin.[3]
Delivery Systems for Enhanced In Vitro Efficacy
The delivery of peptides into cells in culture can be challenging due to their size and charge. To improve the cellular uptake and stability of this compound, the use of delivery systems such as liposomes or nanoparticles is recommended.
1. Liposomal Delivery: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic molecules.[4] For a peptide like this compound, a formulation using lipids such as phosphatidylcholine and cholesterol can be employed. The peptide can be encapsulated within the aqueous core of the liposome. This delivery system can enhance peptide stability in the culture medium and facilitate its uptake by cells through membrane fusion or endocytosis.
2. Nanoparticle Delivery: Polymeric nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can also be used to encapsulate this compound.[5] Surface modification of these nanoparticles with cell-penetrating peptides or targeting ligands can further enhance their uptake by specific cell types.
Experimental Protocols
The following are detailed protocols for assessing the in vitro efficacy of this compound on human dermal fibroblasts (HDFs).
Protocol 1: Assessment of Fibroblast Proliferation using MTT Assay
This protocol determines the effect of this compound on the proliferation of HDFs. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 1 mg/mL in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a vehicle control (serum-free DMEM without the peptide).
-
After 24 hours, gently remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 48 to 72 hours.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Quantification of Collagen Synthesis by ELISA
This protocol measures the amount of newly synthesized and secreted pro-collagen type I in the cell culture supernatant following treatment with this compound.[7]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
24-well cell culture plates
-
Human Pro-Collagen Type I ELISA kit
-
Microplate reader
Procedure:
-
Seed HDFs into a 24-well plate and grow until they reach 80-90% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in serum-free DMEM. Include a vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Collect the cell culture supernatant from each well.
-
Perform the ELISA for pro-collagen type I according to the manufacturer's instructions.[8][9] This typically involves adding the supernatant and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of pro-collagen type I in each sample based on the standard curve.
Protocol 3: Analysis of Collagen and Elastin Gene Expression by RT-qPCR
This protocol quantifies the relative gene expression of collagen type I (COL1A1) and elastin (ELN) in HDFs after treatment with this compound.[10][11]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
Seed HDFs in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in serum-free DMEM. Include a vehicle control.
-
Incubate the plate for 24 to 48 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform RT-qPCR using primers for COL1A1, ELN, and the housekeeping gene.
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Data Presentation
The following tables present example quantitative data that could be obtained from the described experiments. These are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Fibroblast Proliferation (MTT Assay)
| Treatment Concentration (µg/mL) | Absorbance at 570 nm (Mean ± SD) | Cell Proliferation (% of Control) |
| 0 (Control) | 0.45 ± 0.03 | 100% |
| 0.1 | 0.52 ± 0.04 | 115.6% |
| 1 | 0.68 ± 0.05 | 151.1% |
| 10 | 0.85 ± 0.06 | 188.9% |
| 100 | 0.82 ± 0.07 | 182.2% |
Table 2: Effect of this compound on Pro-Collagen Type I Synthesis (ELISA)
| Treatment Concentration (µg/mL) | Pro-Collagen Type I (ng/mL) (Mean ± SD) | Fold Increase vs. Control |
| 0 (Control) | 150 ± 12 | 1.0 |
| 0.1 | 185 ± 15 | 1.23 |
| 1 | 250 ± 20 | 1.67 |
| 10 | 380 ± 25 | 2.53 |
| 100 | 365 ± 22 | 2.43 |
Table 3: Effect of this compound on Gene Expression (RT-qPCR)
| Treatment Concentration (µg/mL) | Relative Gene Expression (Fold Change vs. Control) |
| COL1A1 | |
| 0.1 | 1.5 ± 0.2 |
| 1 | 2.8 ± 0.3 |
| 10 | 4.5 ± 0.4 |
| 100 | 4.2 ± 0.5 |
| ELN | |
| 0.1 | 1.3 ± 0.1 |
| 1 | 2.1 ± 0.2 |
| 10 | 3.2 ± 0.3 |
| 100 | 3.0 ± 0.4 |
Conclusion
This compound is a potent bioactive peptide for in vitro research related to skin biology. The protocols outlined in these application notes provide a framework for robustly assessing its effects on fibroblast proliferation, collagen synthesis, and the expression of key extracellular matrix genes. The use of appropriate delivery systems can further enhance the reliability and reproducibility of these in vitro studies.
References
- 1. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 2. nbinno.com [nbinno.com]
- 3. Targeting Dermal Fibroblast Senescence: From Cellular Plasticity to Anti-Aging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kinampark.com [kinampark.com]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. ulab360.com [ulab360.com]
- 9. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 10. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 11. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Signaling Pathways Activated by Acetyl Decapeptide-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, a synthetic biomimetic peptide, has garnered significant attention in regenerative medicine and cosmetic science for its role in promoting skin rejuvenation and wound healing.[1][2] Its mechanism of action is primarily attributed to its ability to mimic natural growth factors, particularly Basic Fibroblast Growth Factor (bFGF).[3][4] By activating specific intracellular signaling cascades, this compound stimulates the proliferation and activity of key dermal cells, including fibroblasts, endothelial cells, and keratinocytes, leading to the enhanced synthesis of extracellular matrix (ECM) components like collagen and elastin.[2][5] These application notes provide a detailed overview of the signaling pathways activated by this compound and offer experimental protocols for their investigation.
Mechanism of Action: Mimicking bFGF Signaling
This compound functions as a signaling peptide, initiating a cascade of intracellular events by binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on the cell surface.[3][6] This interaction triggers the dimerization and autophosphorylation of the receptors, leading to the recruitment and activation of various downstream signaling molecules. The principal pathways implicated in the cellular response to this compound are analogous to those activated by bFGF and include:
-
RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: A crucial pathway for cell proliferation and differentiation.[7]
-
Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: A key regulator of cell survival, growth, and proliferation.[7][8]
-
Phospholipase Cγ (PLCγ) Pathway: Involved in cell motility and calcium signaling.[7]
-
Signal Transducer and Activator of Transcription (STAT) Pathway: Plays a role in cell proliferation and survival.[7]
The activation of these pathways culminates in the modulation of gene expression, leading to the observed physiological effects of this compound, such as increased production of collagen and other ECM proteins.[5]
Key Signaling Pathways Activated by this compound
The activation of FGFR by this compound initiates a signaling cascade that influences cellular processes critical for skin regeneration and wound repair.
RAS-MAPK Signaling Pathway
Upon activation of FGFR, the adapter protein Fibroblast growth factor receptor substrate 2 (FRS2) is phosphorylated. This recruits the GRB2/SOS complex, which in turn activates RAS. Activated RAS initiates a phosphorylation cascade involving RAF, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors (e.g., c-Fos, c-Jun) that promote the expression of genes involved in cell proliferation and differentiation.
PI3K-Akt Signaling Pathway
Activated FGFR also recruits and activates PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival and proliferation.
Quantitative Data Summary
While specific quantitative data on the direct effects of this compound on signaling pathway activation is limited in publicly available literature, the functional outcomes have been documented. The following table summarizes the reported effects of this compound on cellular processes.
| Parameter | Cell Type | Effect | Reference |
| Cell Proliferation | Fibroblasts, Endothelial Cells, Keratinocytes | Increased proliferation | [2][5] |
| Collagen Synthesis | Fibroblasts | Increased synthesis of Type I, II, and IV collagen | [5] |
| Elastin Synthesis | Fibroblasts | Increased synthesis | [5] |
| Extracellular Matrix Protein Expression | Skin Cells | Increased expression of fibronectin and laminin | [3][5] |
| Apoptosis | Skin Cells | Protective effect against apoptosis | [2][3] |
Experimental Protocols
To investigate the signaling pathways activated by this compound, a series of in vitro experiments can be performed.
Cell Culture and Treatment
-
Cell Lines: Human dermal fibroblasts (HDF), human umbilical vein endothelial cells (HUVEC), or human epidermal keratinocytes (HEK) can be used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for fibroblasts, EGM-2 for HUVEC, KGM for keratinocytes) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prior to treatment, starve the cells in serum-free media for 12-24 hours to reduce basal signaling activity. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 ng/mL) for different time points (e.g., 5, 15, 30, 60 minutes for signaling studies; 24, 48, 72 hours for functional assays).
Western Blotting for Phosphorylated Signaling Proteins
This protocol is designed to detect the activation of key signaling proteins by analyzing their phosphorylation status.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK/ERK, p-Akt/Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with serum-free medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the untreated control.
Collagen Synthesis Assay (Sircol Assay)
This assay quantifies the amount of newly synthesized soluble collagen.
-
Sample Collection: Collect the cell culture supernatant after treatment with this compound for 48-72 hours.
-
Collagen Precipitation: Add Sircol Dye Reagent to the supernatant to precipitate the collagen.
-
Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and wash the pellet.
-
Solubilization: Dissolve the pellet in the provided Alkali Reagent.
-
Absorbance Measurement: Measure the absorbance at 555 nm.
-
Analysis: Determine the collagen concentration using a standard curve prepared with known concentrations of collagen.
Conclusion
This compound exerts its biological effects by activating signaling pathways downstream of the Fibroblast Growth Factor Receptor, primarily the RAS-MAPK and PI3K-Akt pathways. These pathways converge to promote cell proliferation, survival, and the synthesis of extracellular matrix proteins, which are essential for skin regeneration and wound healing. The experimental protocols provided herein offer a framework for researchers to further elucidate the molecular mechanisms of this compound and to quantify its efficacy in relevant cellular models. This knowledge is critical for the continued development of innovative therapeutic and cosmetic applications for this potent peptide.
References
- 1. Basic fibroblast growth factor regulates type I collagen and collagenase gene expression in human smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 4. ulprospector.com [ulprospector.com]
- 5. omizzur.com [omizzur.com]
- 6. Basic Fibroblast Growth Factor (bFGF) | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Promoting collagen synthesis: a viable strategy to combat skin ageing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Effects of Acetyl Decapeptide-3 on Cellular Senescence Markers
For Research Use Only.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest triggered by various stressors, including telomere attrition, DNA damage, and oncogenic signaling.[1][2] While it serves as a crucial tumor-suppressive mechanism, the accumulation of senescent cells contributes to aging and age-related pathologies.[2][3] Senescent cells are characterized by distinct phenotypic changes, including increased activity of senescence-associated β-galactosidase (SA-β-gal), upregulation of cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/CIP1, and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP).[2][4]
Acetyl decapeptide-3 is a synthetic peptide known in cosmetics for its skin conditioning and regenerative properties.[5][6] It is reported to mimic the action of Basic Fibroblast Growth Factor (bFGF), a signaling protein involved in cell proliferation, differentiation, and wound healing.[7][8] By stimulating the production of collagen and elastin, it helps maintain the structural integrity of the extracellular matrix (ECM).[5][8] Given its role in promoting cell proliferation and ECM synthesis, it is hypothesized that this compound may counteract the processes of cellular senescence.
These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the potential effects of this compound on key markers of cellular senescence in in vitro models.
Hypothesized Mechanism of Action
This compound is believed to function as a bFGF mimic, activating fibroblast growth factor receptors (FGFRs).[7] This activation can trigger downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are known to promote cell proliferation and survival. These pro-proliferative signals may counteract the cell cycle arrest pathways (p53/p21 and p16/pRb) that are hallmarks of senescence. Furthermore, by modulating ECM protein synthesis, the peptide could influence the tissue microenvironment, potentially altering the composition and impact of the SASP.
Application I: Assessment of Senescence-Associated β-Galactosidase (SA-β-gal) Activity
SA-β-gal activity, detectable at pH 6.0, is a widely used biomarker to identify senescent cells in culture and tissues.[9][10] This protocol describes a cytochemical assay using the chromogenic substrate X-gal, which yields a blue precipitate in senescent cells.[11]
Experimental Workflow: SA-β-gal Staining
Protocol: SA-β-gal Staining
This protocol is adapted from established methods.[11][12][13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% (v/v) formaldehyde, 0.2% (v/v) glutaraldehyde (B144438) in PBS.
-
SA-β-gal Staining Solution (prepare fresh):
-
40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride
-
2 mM Magnesium chloride
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), dissolved in dimethylformamide (DMF). Add X-gal to the buffer solution immediately before use.
-
Procedure:
-
Cell Culture: Culture human dermal fibroblasts (or other relevant cell types) in 6-well plates. Induce senescence as required (e.g., by treating with a sub-lethal dose of doxorubicin for 24 hours, followed by a recovery period of 3-5 days, or by continuous passaging until replicative senescence is reached). Include a non-senescent control group.
-
Treatment: Treat senescent and non-senescent cells with varying concentrations of this compound for a specified duration (e.g., 48-72 hours). Include an untreated senescent control.
-
Washing: Aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 1 mL of Fixation Solution to each well and incubate for 5 minutes at room temperature. Note: Do not over-fix, as it can inhibit enzyme activity.[11]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS.
-
Staining: Add 1 mL of freshly prepared SA-β-gal Staining Solution to each well.
-
Incubation: Incubate the plates at 37°C without CO2 for 12-16 hours.[11] Seal the plates with parafilm to prevent evaporation. Protect from light.
-
Visualization: Check for the development of a blue color in the cytoplasm of senescent cells under a bright-field microscope.
-
Quantification: To quantify the effect, count the number of blue-stained cells and the total number of cells in at least five random fields per well. Express the result as the percentage of SA-β-gal positive cells.
Data Presentation Template
The quantitative results from this experiment can be summarized as follows:
| Treatment Group | This compound Conc. | % SA-β-gal Positive Cells (Mean ± SD) |
| Non-Senescent Control | 0 µM | e.g., 3.2 ± 1.1 |
| Senescent Control | 0 µM | e.g., 85.6 ± 5.4 |
| Senescent + Peptide | 1 µM | Hypothetical Value |
| Senescent + Peptide | 5 µM | Hypothetical Value |
| Senescent + Peptide | 10 µM | Hypothetical Value |
Application II: Analysis of Cell Cycle Arrest Markers (p16INK4a and p21WAF1/CIP1)
The cyclin-dependent kinase inhibitors p16INK4a and p21WAF1/CIP1 are key regulators of the senescence-associated cell cycle arrest.[2][14] Their expression levels can be reliably quantified by Western blotting.
Experimental Workflow: Western Blotting
Protocol: Western Blotting
This is a general protocol that may require optimization based on specific antibodies and equipment.[15][16]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-p16INK4a, Mouse anti-p21WAF1/CIP1, Mouse anti-β-Actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Following cell culture and treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer on ice for 30 minutes.[16] Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Denaturation: Normalize the protein concentration for all samples. Add 1/4 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p16INK4a, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 5 minutes each with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of p16 and p21 to the loading control (β-Actin) to determine relative protein expression.
Data Presentation Template
| Treatment Group | This compound Conc. | Relative p16INK4a Expression (Normalized to Control) | Relative p21WAF1/CIP1 Expression (Normalized to Control) |
| Non-Senescent Control | 0 µM | e.g., 0.2 ± 0.05 | e.g., 0.3 ± 0.08 |
| Senescent Control | 0 µM | 1.0 (Reference) | 1.0 (Reference) |
| Senescent + Peptide | 1 µM | Hypothetical Value | Hypothetical Value |
| Senescent + Peptide | 5 µM | Hypothetical Value | Hypothetical Value |
| Senescent + Peptide | 10 µM | Hypothetical Value | Hypothetical Value |
Application III: Quantification of Senescence-Associated Secretory Phenotype (SASP) Factors
The SASP contributes to chronic inflammation and tissue degradation.[18][19] Key SASP components, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), can be quantified in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[20][21]
Experimental Workflow: SASP Quantification by ELISA
Protocol: SASP Collection and ELISA
This protocol outlines the collection of conditioned media and subsequent analysis by a standard sandwich ELISA kit.[22]
Materials:
-
Serum-free cell culture medium
-
Commercially available ELISA kits for human IL-6, IL-8, etc.
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates as described in Application I.
-
Conditioned Media Collection: After the treatment period, gently wash the cells three times with PBS to remove any residual serum proteins.
-
Add a defined volume of serum-free medium to each well (e.g., 1 mL).[22]
-
Incubate the cells for 24 hours to allow for the accumulation of secreted factors.
-
Sample Processing: Collect the conditioned medium from each well into separate tubes.
-
Centrifuge the medium at 300-500 x g for 5 minutes to pellet any detached cells.[22]
-
(Optional but recommended) Filter the supernatant through a 0.22 µm syringe filter to remove debris.
-
Aliquots can be stored at -80°C for later analysis or used immediately.
-
Cell Count: After collecting the medium, trypsinize and count the cells in each well to normalize the final cytokine concentrations to the cell number.
-
ELISA: Perform the ELISA for the target SASP factors (e.g., IL-6, IL-8) according to the manufacturer's specific protocol. This typically involves incubating the conditioned media in antibody-coated wells, followed by washing steps and the addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of each SASP factor in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant protein. Normalize the final concentration to the cell count (e.g., pg/mL per 10^6 cells).
Data Presentation Template
| Treatment Group | This compound Conc. | IL-6 Secretion (pg/mL/10^6 cells) | IL-8 Secretion (pg/mL/10^6 cells) |
| Non-Senescent Control | 0 µM | e.g., 15.3 ± 4.1 | e.g., 25.8 ± 7.2 |
| Senescent Control | 0 µM | e.g., 450.1 ± 35.6 | e.g., 680.4 ± 51.3 |
| Senescent + Peptide | 1 µM | Hypothetical Value | Hypothetical Value |
| Senescent + Peptide | 5 µM | Hypothetical Value | Hypothetical Value |
| Senescent + Peptide | 10 µM | Hypothetical Value | Hypothetical Value |
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Senescence and Anti-Senescence Strategies in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Senescence-associated secretory phenotype - Wikipedia [en.wikipedia.org]
- 5. innospk.com [innospk.com]
- 6. deascal.com [deascal.com]
- 7. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 8. nbinno.com [nbinno.com]
- 9. telomer.com.tr [telomer.com.tr]
- 10. Senescence-associated beta-galactosidase - Wikipedia [en.wikipedia.org]
- 11. buckinstitute.org [buckinstitute.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. P16INK4A—More Than a Senescence Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Distinct Function of p21Waf1/Cip1 With p16Ink4a in Modulating Aging Phenotypes of Werner Syndrome by Affecting Tissue Homeostasis [frontiersin.org]
- 16. docs.abcam.com [docs.abcam.com]
- 17. static.igem.org [static.igem.org]
- 18. The senescence-associated secretory phenotype (SASP) from mesenchymal stromal cells impairs growth of immortalized prostate cells but has no effect on metastatic prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The senescence-associated secretory phenotype induces neuroendocrine transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of the senescence-associated secretory phenotype (SASP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetyl Decapeptide-3 in Hair Growth Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, also known under the trade name CG-Rejuline, is a synthetic peptide that has garnered interest in the fields of dermatology and cosmetology for its potential regenerative properties. Structurally, it is a biomimetic of basic Fibroblast Growth Factor (bFGF), a signaling protein crucial for cell proliferation and differentiation.[1] These application notes provide a comprehensive overview of the use of this compound in various hair growth research models, detailing its mechanism of action, experimental protocols, and data interpretation. While robust data on the standalone effects of this compound is emerging, this document compiles available information and provides protocols for its evaluation in established research models.
Mechanism of Action
This compound is engineered to mimic the function of bFGF, which is involved in skin development, wound healing, and regeneration.[1] Its purported mechanism in promoting hair growth is linked to its ability to stimulate the proliferation of key cells within and around the hair follicle, including fibroblasts, endothelial cells, and keratinocytes.[1][2] By activating these cell types, this compound is thought to foster a healthier scalp environment conducive to robust hair growth.[3] Furthermore, it is suggested to increase the expression of extracellular matrix (ECM) proteins such as collagen and laminin, which are vital for anchoring the hair follicle and maintaining its structural integrity.[1] The peptide may also protect hair follicle cells from apoptosis (programmed cell death).[1][2]
Putative Signaling Pathway
As a bFGF mimic, this compound is hypothesized to activate the FGF signaling pathway in dermal papilla cells and other follicular cells. This pathway is known to play a significant role in hair follicle development and cycling.
In Vitro Models
In vitro models are essential for initial screening and mechanistic studies of compounds like this compound. The primary model involves the culture of human hair follicle dermal papilla cells (HFDPCs).
Dermal Papilla Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of HFDPCs.
Protocol:
-
Cell Culture:
-
Culture primary human HFDPCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Seeding:
-
Seed HFDPCs into 96-well plates at a density of 5 x 10³ cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound in sterile distilled water or a suitable buffer.
-
Serially dilute the peptide to desired concentrations (e.g., 0.1, 1, 10, 100 µM) in culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the treated cells for 48-72 hours.
-
-
Proliferation Assessment (MTT or BrdU Assay):
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
BrdU Assay: Add BrdU labeling solution to each well and incubate for 2-4 hours. Fix the cells, add the anti-BrdU antibody, and then the substrate solution. Measure the absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Ex Vivo Models
Ex vivo models using isolated human hair follicles provide a more physiologically relevant system to study the effects of test compounds on the entire hair follicle unit.
Human Hair Follicle Organ Culture
Objective: To evaluate the effect of this compound on hair shaft elongation and the hair growth cycle in isolated human hair follicles.
Protocol:
-
Hair Follicle Isolation:
-
Obtain human scalp skin samples from cosmetic surgeries with informed consent.
-
Micro-dissect individual anagen VI hair follicles from the subcutaneous fat under a stereomicroscope.
-
-
Culture:
-
Place isolated hair follicles in individual wells of a 24-well plate containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Ensure the follicles are floating freely in the medium.
-
-
Treatment:
-
Add this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) to the culture medium. Include a vehicle control group.
-
-
Incubation:
-
Culture the hair follicles for 7-14 days at 37°C in a 5% CO2 atmosphere.
-
Change the medium and re-administer the treatment every 2-3 days.
-
-
Measurement of Hair Shaft Elongation:
-
On days 0, 3, 5, 7, and 10, capture images of each hair follicle using a microscope equipped with a camera.
-
Measure the length of the hair shaft from the base of the hair bulb using image analysis software.
-
-
Histological and Immunohistochemical Analysis:
-
At the end of the culture period, embed the hair follicles in a suitable medium (e.g., OCT compound) and freeze or fix for paraffin (B1166041) embedding.
-
Section the follicles and perform Hematoxylin and Eosin (H&E) staining to assess morphology.
-
Perform immunohistochemistry for proliferation markers like Ki-67 in the hair matrix keratinocytes.
-
Quantitative Data from a Preclinical Study on a Peptide Mixture
A preclinical study evaluated a peptide mixture (MGF) containing 0.5% this compound on human hair follicles from subjects with androgenetic alopecia. The following tables summarize the key findings. It is important to note that these results are not solely attributable to this compound.
Table 1: Effect of MGF on Hair Shaft Elongation
| Treatment Group | Mean Hair Shaft Elongation (mm) at 96h (Mean ± SEM) |
| Supplemented Medium (NM) | Data not provided |
| NM + MGF | Significantly higher than NM alone (p<0.01) |
| William's E Medium (WM) | Data not provided |
| WM + MGF | Significantly higher than WM alone (p<0.05) |
Table 2: Effect of MGF on Hair Cycle Score
| Treatment Group | Hair Cycle Score at 96h (Mean ± SEM) |
| Supplemented Medium (NM) | Data not provided |
| NM + MGF | Significantly lower (indicating more anagen) than NM alone (p<0.05) |
| William's E Medium (WM) | Data not provided |
| WM + MGF | Significantly lower (indicating more anagen) than WM alone (p<0.05) |
Table 3: Effect of MGF on Ki-67 Positive Cells
| Treatment Group | Ki-67 Positive Cells |
| Dried (Negative Control) | Baseline |
| Ringer Lactate (RL) | Control |
| MGF (at 4h) | Significantly higher than Dried (p<0.001) and RL (p<0.01) |
| MGF (at 8h) | Significantly higher than Dried (p<0.0001) and RL (p<0.0001) |
In Vivo Models
Animal models, typically mice, are used to assess the efficacy of hair growth-promoting agents in a living system.
C57BL/6 Mouse Model for Anagen Induction
Objective: To determine if topical application of this compound can induce the anagen phase of the hair cycle in mice.
Protocol:
-
Animal Model:
-
Use 7-week-old female C57BL/6 mice, whose dorsal skin is in the telogen phase of the hair cycle.
-
-
Depilation:
-
Anesthetize the mice and remove the dorsal hair using clippers and a wax-rosin mixture to synchronize the hair cycle into anagen.
-
-
Treatment:
-
Prepare a topical formulation of this compound (e.g., 1% in a suitable vehicle like a gel or solution).
-
Divide the mice into a treatment group and a vehicle control group.
-
Apply the formulation daily to the depilated dorsal skin for 3-4 weeks.
-
-
Observation and Documentation:
-
Visually observe and photograph the dorsal skin of the mice every 2-3 days to monitor hair growth. Note the darkening of the skin, which indicates anagen induction.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the mice and collect dorsal skin samples.
-
Fix the samples in formalin and embed in paraffin.
-
Perform H&E staining on skin sections to analyze the number and stage of hair follicles.
-
-
Data Analysis:
-
Compare the rate and extent of hair regrowth between the treatment and control groups.
-
Quantify the number of anagen and telogen follicles in the histological sections.
-
Experimental Workflow for In Vivo Hair Growth Study
Conclusion
This compound presents a promising avenue for hair growth research due to its biomimetic relationship with bFGF. The protocols outlined in these application notes provide a framework for the systematic evaluation of its efficacy in in vitro, ex vivo, and in vivo models. While data from studies on peptide mixtures containing this compound are encouraging, further research focusing on its standalone effects is necessary to fully elucidate its potential as a therapeutic agent for hair loss. Researchers are encouraged to adapt these protocols to their specific experimental needs and to contribute to the growing body of knowledge on this intriguing peptide.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetyl Decapeptide-3 Concentration in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of Acetyl decapeptide-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
This compound, also known under the trade name CG-Rejuline, is a synthetic peptide that mimics a part of the basic Fibroblast Growth Factor (bFGF) sequence.[1] Its primary mechanism of action is to stimulate the proliferation of key skin cells, including fibroblasts, endothelial cells, and keratinocytes.[1][2] By activating FGF receptors, it kickstarts the skin's natural rejuvenation processes.[1] Furthermore, this compound enhances the synthesis of extracellular matrix (ECM) proteins such as collagen, fibronectin, and laminin, which are crucial for skin structure, firmness, and elasticity.[1][2] It has also been shown to protect cells from apoptosis (programmed cell death).[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture?
While specific optimal concentrations can be cell-type and assay-dependent, a general starting point for synthetic peptides in cell culture is in the low µg/mL range. For instance, studies with other anti-aging peptides like Acetyl Tetrapeptide-2 and Acetyl Hexapeptide-50 have used concentrations ranging from 0.05 µg/mL to 50 µg/mL.[3] One study involving a mixture of peptides, including this compound, used it at a concentration of 0.5%.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C to -15°C in a freezer, protected from light.[5] Under these conditions, it is stable for up to 24 months.[5]
When preparing stock solutions, it is recommended to:
-
Allow the lyophilized powder to equilibrate to room temperature before opening the vial to avoid condensation.
-
Dissolve the peptide in a suitable solvent. While some product information suggests solubility in DMSO, water, or ethanol, it is always best to consult the manufacturer's specific instructions.[6]
-
For long-term storage of stock solutions, it is advisable to aliquot the solution into single-use vials and store them at -80°C to prevent repeated freeze-thaw cycles, which can lead to peptide degradation.[1] For short-term storage (days to weeks), 4°C is generally acceptable.[2]
Q4: I am observing precipitation of the peptide in my cell culture medium. What could be the cause and how can I prevent it?
Peptide precipitation in cell culture media can be caused by several factors:
-
High Concentration: The peptide concentration may exceed its solubility limit in the media.
-
Interaction with Media Components: Positively charged peptides can interact with negatively charged components in the serum, such as albumin, leading to precipitation.[7]
-
pH of the Media: The pH of the culture medium can affect the charge and solubility of the peptide.
-
Salt Concentration: High salt concentrations in the media can also contribute to precipitation.[7]
To troubleshoot this issue:
-
Try dissolving the peptide in a small amount of a compatible solvent (e.g., sterile water or a recommended organic solvent) before adding it to the serum-free medium.
-
Consider treating your cells with the peptide in a serum-free or low-serum medium for a short period before adding serum-containing medium.[7]
-
Ensure the final concentration of any organic solvent used to dissolve the peptide is not cytotoxic to your cells.[6]
Q5: My cells are not responding to this compound treatment. What are the possible reasons?
If you observe a lack of cellular response, consider the following:
-
Peptide Integrity: Ensure the peptide has been stored correctly and has not degraded. Repeated freeze-thaw cycles can compromise its activity.[8]
-
Suboptimal Concentration: You may be using a concentration that is too low to elicit a response. A dose-response study is recommended to identify the effective concentration range.[6]
-
Cell Health and Passage Number: Use healthy cells within a low passage number, as receptor expression and cellular responsiveness can change with excessive passaging.
-
Incubation Time: The duration of peptide exposure may be insufficient. Experiment with different incubation times.[6]
-
Assay Sensitivity: The assay used to measure the response may not be sensitive enough.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration for Cell Proliferation
This guide provides a workflow for determining the optimal concentration of this compound for promoting cell proliferation.
Experimental Workflow for Optimizing Proliferation
Caption: Workflow for determining the optimal concentration of this compound for cell proliferation.
Data Presentation: Example Dose-Response Data for Cell Proliferation
| This compound Conc. (µg/mL) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 115 ± 6.1 |
| 1 | 135 ± 7.5 |
| 10 | 150 ± 8.3 |
| 50 | 120 ± 6.8 |
| 100 | 95 ± 4.9 |
Note: This is example data and should be determined experimentally.
Guide 2: Troubleshooting Unexpected Cytotoxicity
If you observe a decrease in cell viability after treatment with this compound, follow this troubleshooting guide.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow to troubleshoot unexpected cytotoxicity with this compound.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using MTT Assay
This protocol outlines the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Target cells (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the diluted peptide solutions. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Protocol 2: Assessing Extracellular Matrix (ECM) Production
This protocol provides a general method to assess the effect of this compound on the production of collagen, a key ECM protein.
Materials:
-
Target cells (e.g., human dermal fibroblasts)
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Cell lysis buffer
-
Sircol™ Soluble Collagen Assay Kit or similar
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to near confluence. Treat the cells with the optimal concentration of this compound for 48-72 hours.
-
Sample Collection:
-
Culture Supernatant: Collect the cell culture medium to measure secreted collagen.
-
Cell Lysate: Wash the cell layer with PBS and lyse the cells to measure cell-associated collagen.
-
-
Collagen Quantification: Follow the manufacturer's instructions for the collagen assay kit to quantify the amount of soluble collagen in the supernatant and cell lysate.
-
Data Normalization: Normalize the collagen amount to the total protein concentration or cell number in each well.
-
Analysis: Compare the amount of collagen produced in treated versus control cells.
Signaling Pathway
This compound functions by mimicking basic Fibroblast Growth Factor (bFGF) and activating FGF receptors (FGFRs). This activation triggers several downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
bFGF Mimetic Signaling Pathway
Caption: this compound activates FGF receptors, leading to downstream signaling and cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 4. This compound: Enhancing Skin Firmness and Elasticity [jindunchemical.com]
- 5. High Quality this compound | for Anti-aging Repair | Hair Growth | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
Acetyl decapeptide-3 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Acetyl Decapeptide-3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic peptide used in research and cosmetics for its ability to mimic the effects of basic Fibroblast Growth Factor (bFGF), promoting skin cell regeneration and stimulating the synthesis of collagen and elastin.[1] Its N-terminal is acetylated, which can enhance stability.[2]
Q2: What is the expected solubility of this compound in aqueous solutions?
The solubility of this compound in water can vary based on the specific batch and purity. Some supplier data indicates a solubility of at least 5 mg/mL in water.[3] Other sources describe it as "soluble in water," particularly within an optimal pH range of 5-7.[4] It is also reported to be slightly soluble in water, where ultrasonic assistance may be required for dissolution.[5]
Q3: In which organic solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 100 mg/mL.[6]
Q4: How does the N-terminal acetylation affect the solubility of this compound?
N-terminal acetylation neutralizes the positive charge at the N-terminus of the peptide. This modification can decrease the overall polarity of the peptide, potentially reducing its solubility in aqueous solutions compared to its non-acetylated counterpart.
Q5: What is the mechanism of action for this compound?
This compound mimics the action of basic Fibroblast Growth Factor (bFGF) by binding to and activating Fibroblast Growth Factor Receptors (FGFRs).[1] This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are involved in cell proliferation, differentiation, and survival.[7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| Water | ≥ 5 mg/mL[3] | Solubility can be pH-dependent. Optimal pH range reported as 5-7.[4] Sonication may aid dissolution.[5] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[6] | Ultrasonic assistance may be needed.[6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Data not specifically available for this compound. For a similar peptide, Acetyl Hexapeptide-3, the solubility is approximately 10 mg/mL.[8] | It is recommended to first dissolve in water and then dilute into PBS. |
Experimental Protocols
Protocol for Preparing a 1 mg/mL Stock Solution of this compound in Water
Materials:
-
This compound (lyophilized powder)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Initial Solubilization:
-
Carefully open the vial and add the required volume of sterile, deionized water to achieve a final concentration of 1 mg/mL.
-
For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mL of water to 1 mg of peptide.
-
-
Mixing:
-
Gently vortex the vial for 10-20 seconds.
-
Visually inspect the solution for any undissolved particles.
-
-
Sonication (if necessary):
-
If the peptide does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Periodically check for dissolution. Avoid excessive heating of the sample.
-
-
pH Adjustment (if necessary):
-
If solubility issues persist, check the pH of the solution. The optimal pH for this compound solubility in water is reported to be between 5 and 7.[4]
-
If the pH is outside this range, it can be carefully adjusted with dilute, sterile solutions of HCl or NaOH. Add the acid or base dropwise while gently mixing and monitoring the pH.
-
-
Sterile Filtration and Storage:
-
Once fully dissolved, sterile-filter the stock solution through a 0.22 µm filter into a sterile storage tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water | Incorrect pH: The pH of the aqueous solution is outside the optimal range for this compound (pH 5-7).[4] | Check the pH of your solution. Adjust the pH to within the 5-7 range using dilute HCl or NaOH. |
| Aggregation: Hydrophobic interactions between peptide molecules can lead to aggregation and poor solubility. | Use an ultrasonic water bath to aid dissolution.[5][9] Start by dissolving a small test amount of the peptide before proceeding with the entire sample. | |
| Precipitation occurs after initial dissolution | Concentration is too high: The concentration of the peptide exceeds its solubility limit in the chosen solvent under the current conditions. | Dilute the solution with more solvent. For future experiments, start with a lower target concentration. |
| Salting out: Addition of the peptide solution to a buffer with high salt concentration (like PBS) can sometimes cause precipitation. | Dissolve the peptide completely in sterile water first, and then slowly add this stock solution to the buffer with gentle mixing.[10] | |
| Cloudy or hazy solution | Incomplete dissolution or fine particulates: Micro-aggregates may be present that are not visible as distinct particles. | Sonicate the solution for a longer duration (e.g., 15-20 minutes). If the solution remains cloudy, it may be necessary to centrifuge at high speed and use the supernatant, though this will result in a lower, unquantified concentration. |
| Difficulty dissolving in buffer for cell culture | Interaction with media components: Components in the cell culture media may be interacting with the peptide, causing it to precipitate. | Prepare a concentrated stock solution in sterile water or DMSO. Then, dilute the stock solution to the final working concentration directly in the cell culture media with gentle mixing. When using DMSO, ensure the final concentration in the media is non-toxic to the cells (typically <0.5%).[11] |
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 2. cusabio.com [cusabio.com]
- 3. syntides.com [syntides.com]
- 4. experchem.com [experchem.com]
- 5. This compound [en.youngshechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Acetyl Decapeptide-3 in Media
For researchers, scientists, and drug development professionals utilizing Acetyl decapeptide-3, ensuring its stability in experimental media is paramount for reproducible and accurate results. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to mitigate the degradation of this compound during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary function?
This compound is a synthetic peptide that mimics a portion of the basic fibroblast growth factor (bFGF) sequence.[1] Its primary role in a research context is to stimulate cellular processes such as the synthesis of collagen and elastin, promote cell proliferation and growth, and enhance wound healing and tissue repair mechanisms.[1][2][3] The N-terminal acetylation of the peptide enhances its stability and efficacy.
Q2: How does the N-terminal acetylation improve the stability of this compound?
The addition of an acetyl group to the N-terminus of the peptide chain blocks the free amine group. This modification significantly reduces the susceptibility of the peptide to degradation by aminopeptidases, a major class of exopeptidases present in cell culture media and serum that cleave amino acids from the N-terminus of peptides.[4][5][6] This enhanced stability leads to a longer active lifespan in the experimental environment.[1]
Q3: What are the main reasons for this compound degradation in cell culture media?
The degradation of this compound in media can be attributed to several factors:
-
Proteolytic Degradation: Enzymes, primarily proteases and peptidases secreted by cells or present in serum supplements, can cleave the peptide bonds.[4][6]
-
Physicochemical Instability: Extreme pH levels and high temperatures can lead to the hydrolysis of peptide bonds.[7]
-
Oxidation: Certain amino acid residues within the peptide sequence can be susceptible to oxidation, especially in the presence of reactive oxygen species or exposure to light.
-
Adsorption: Peptides can adsorb to the surfaces of labware, such as plastic tubes and pipette tips, reducing the effective concentration in the media.
Q4: What are the best practices for storing and handling this compound?
To maintain its integrity, this compound should be stored as a lyophilized powder at -20°C or -80°C for long-term stability.[2][3][8] Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage of solutions, 2-8°C is acceptable.[9] It is also advisable to protect the peptide from light.
Q5: How can I check if my this compound is degrading?
The most common method to monitor peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide over time.
Q6: What immediate steps can I take to enhance the stability of this compound in my experiments?
To improve stability, consider the following:
-
Use serum-free or reduced-serum media if your cell type allows, as serum is a major source of proteases.
-
Optimize the pH of your culture medium, as peptide stability is often pH-dependent.
-
Minimize the exposure of the peptide solution to light and elevated temperatures.
-
Incorporate protease inhibitors in your media, if compatible with your experimental goals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of biological activity | Proteolytic Degradation: High levels of proteases in the cell culture medium, often from serum supplementation or cell secretion. | - Reduce the concentration of serum or use a serum-free medium.- Consider adding a broad-spectrum protease inhibitor cocktail.- N-terminal acetylation already provides significant protection, but for very long-term experiments, these additional measures can help.[4][6] |
| Incorrect pH: The pH of the medium may be outside the optimal range for peptide stability, accelerating hydrolysis. | - Ensure the medium is properly buffered and the pH is maintained within the optimal range for your cells and the peptide (typically around neutral pH).[7] | |
| High Temperature: Prolonged incubation at 37°C can contribute to degradation. | - While necessary for cell culture, be mindful of the experiment duration. For very sensitive assays, consider replenishing the peptide at set intervals. | |
| Oxidation: The peptide may be degrading due to oxidative stress in the culture environment. | - Minimize exposure to light.- Ensure all solutions are prepared with high-purity water and reagents to avoid metal ion contamination, which can catalyze oxidation. | |
| Inconsistent experimental results | Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation and aggregation. | - Aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles.[8] |
| Adsorption to Surfaces: The peptide may be sticking to plasticware, leading to a lower effective concentration. | - Pre-rinsing pipette tips with the peptide solution can help to saturate binding sites.- Consider using low-retention plasticware. | |
| Media Component Interaction: Certain components in complex media could potentially interact with and destabilize the peptide. | - If using a custom or complex medium, test the stability of the peptide in the basal medium alone to identify any destabilizing components. |
Quantitative Data Summary
While specific degradation kinetics for this compound in various cell culture media are not extensively published, the following tables provide a general overview of peptide stability based on established principles.
Table 1: General Peptide Stability Under Different Storage Conditions
| Storage Condition | Form | Temperature | Expected Stability |
| Long-term | Lyophilized Powder | -80°C | Years |
| Long-term | Lyophilized Powder | -20°C | Months to Years[2][3] |
| Short-term | Lyophilized Powder | 4°C | Weeks |
| Long-term | In Solution | -80°C | Months[8] |
| Short-term | In Solution | -20°C | Weeks to Months[8] |
| Short-term | In Solution | 4°C | Days to Weeks |
| Working Solution | In Media at 37°C | 37°C | Hours to Days |
Table 2: Impact of N-Terminal Acetylation on Peptide Stability in the Presence of Proteases
| Peptide Form | N-Terminal Status | Susceptibility to Aminopeptidases | Expected Half-life in Proteolytic Environment |
| Standard Peptide | Free Amine | High | Short |
| This compound | Acetylated | Significantly Reduced | Extended[4][6] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Solvent Selection: Reconstitute the peptide in a solvent appropriate for your experiment, such as sterile distilled water or a buffer solution.
-
Reconstitution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Monitoring this compound Stability in Media by RP-HPLC
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium.
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
To stop further degradation, immediately process the sample by precipitating proteins and larger molecules. A common method is to add two volumes of cold acetonitrile (B52724) or ethanol, vortex, and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated material.
-
Carefully transfer the supernatant containing the peptide to a new tube for HPLC analysis.
-
-
RP-HPLC Conditions (General Guideline):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is a good starting point. The exact gradient will need to be optimized for your specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm or 280 nm.
-
Injection Volume: 20-50 µL.
-
-
Data Analysis:
-
Run a standard of the intact this compound to determine its retention time.
-
Analyze the samples from each time point. The peak area corresponding to the intact peptide will decrease over time if degradation occurs.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Visualizations
Caption: Signaling pathway of this compound as a bFGF mimic.
Caption: Experimental workflow for peptide stability assessment.
Caption: Troubleshooting logic for peptide degradation issues.
References
- 1. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 2. High Quality this compound | for Anti-aging Repair | Hair Growth | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 3. omizzur.com [omizzur.com]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. experchem.com [experchem.com]
Technical Support Center: Troubleshooting Peptide Bioassays for Growth Factors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during peptide bioassays for growth factors.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between replicate wells (high intra-assay variability)?
High variability within a single assay plate can obscure real effects and lead to unreliable data. A high coefficient of variation (CV > 15%) in replicate wells is a common indicator of this issue.[1]
-
Potential Causes:
-
Inconsistent Pipetting: This is a primary source of variability. Ensure pipettes are calibrated and use proper techniques, such as reverse pipetting for viscous solutions and consistent speed and depth of tip immersion.[1]
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different cell numbers in each well. Gently mix the cell suspension before and during plating to prevent cells from settling.[1][2] Moving the plate too quickly after seeding can also cause cells to accumulate at the edges of the well.[2]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.[1][2] To mitigate this, fill the outer wells with sterile media or PBS to act as a humidity barrier and avoid using them for experimental samples.[1]
-
Inadequate Reagent Mixing: Ensure thorough but gentle mixing of reagents within each well.[1][3]
-
-
Solutions:
-
Standardize pipetting techniques across all users.
-
Ensure a single-cell suspension before seeding and mix gently between plating.
-
Implement a plate-seeding map that avoids the use of outer wells for critical samples.
-
After adding reagents, gently tap the plate or use an orbital shaker to ensure proper mixing.
-
Q2: My assay signal is very low or absent. What are the potential causes?
A weak or non-existent signal can be frustrating and may stem from several factors throughout the experimental process.
-
Potential Causes:
-
Suboptimal Cell Health or Number: Cells that are unhealthy, have a high passage number, or are seeded at too low a density will not respond optimally to the growth factor.[1][4][5] Mycoplasma contamination can also dramatically alter cellular responses.[1]
-
Inactive Growth Factor: The peptide may have degraded due to improper storage (e.g., repeated freeze-thaw cycles), oxidation of sensitive residues (Cys, Trp, Met), or incorrect reconstitution.[6][7] Purity of the peptide is also critical; contaminants can interfere with activity.[6][7]
-
Incorrect Assay Conditions: The incubation time may be too short, or the concentration of the growth factor may be outside the optimal range for the specific cell line.[1][5]
-
Reagent Issues: The detection reagent may be at too low a concentration, expired, or improperly prepared.[1][3] Ensure you are using the correct wavelength or filter settings for your plate reader.[1]
-
-
Solutions:
-
Always use healthy, low-passage cells and perform a viability count before seeding.[5] Optimize cell seeding density for your specific cell line and assay duration.[4][8]
-
Store lyophilized peptides at -20°C or lower and, once reconstituted, store as aliquots to avoid freeze-thaw cycles.[6][7] Reconstitute according to the manufacturer's certificate of analysis.[6]
-
Perform a dose-response curve to determine the optimal concentration range (including the EC50) for your growth factor.[6] Also, optimize the incubation time.[5]
-
Check reagent expiration dates and storage conditions. Prepare fresh reagents and confirm plate reader settings.
-
Q3: I'm observing a high background signal in my assay. What can I do?
High background noise can mask the specific signal from your analyte, reducing the sensitivity and accuracy of the assay.[9] This is often seen as high readings in negative control wells.[9]
-
Potential Causes:
-
Insufficient Washing: Residual unbound reagents can produce a false positive signal.[9][10]
-
Inadequate Blocking: Non-specific binding of antibodies or peptides to the plate surface can elevate background.[9][10]
-
Overly High Antibody/Reagent Concentration: Using too much primary or secondary antibody, or too much detection substrate, can lead to high background.[9][10]
-
Serum Interference: Components in serum, such as endogenous growth factors or binding proteins, can interfere with the assay.[11][12] Assays are often best performed under serum-free conditions or with growth factor-inactivated serum.[11]
-
Contamination: Contamination of reagents, buffers, or the plate itself can contribute to high background.[9][10][13] Endotoxin contamination in peptide preparations can also cause non-specific cellular activation.[7]
-
-
Solutions:
-
Increase the number and vigor of wash steps between incubations.[10]
-
Optimize the blocking step by increasing the incubation time or trying different blocking agents (e.g., 5-10% normal serum of the same species as the secondary antibody).[10]
-
Titrate your primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio.[9]
-
If possible, make cells quiescent by serum starvation before stimulating with the growth factor.[11]
-
Use sterile techniques, filter-sterilize buffers, and consider purchasing endotoxin-free peptides.[7]
-
Quantitative Data Summary
Effective bioassays require careful optimization of several quantitative parameters. The following tables provide typical ranges and acceptance criteria to guide your experimental setup.
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Assay Type | Cell Type | Seeding Density (cells/well) | Incubation Time (before treatment) |
|---|---|---|---|
| Proliferation (e.g., MTT) | Adherent (e.g., NIH/3T3) | 3,000 - 10,000 | 24 hours |
| Proliferation (e.g., MTT) | Suspension (e.g., TF-1) | 10,000 - 50,000 | N/A |
| Reporter Gene | Adherent (e.g., HEK293) | 20,000 - 40,000 | 24 hours |
| Phosphorylation (e.g., ELISA) | Adherent (e.g., A431) | 50,000 - 100,000 | 24-48 hours |
Note: These are starting recommendations. Optimal seeding density must be determined experimentally for each cell line and assay.[4][8]
Table 2: Typical EC50 Values for Common Growth Factors
| Growth Factor | Cell Line | Bioassay Type | Typical EC50 Range |
|---|---|---|---|
| EGF | A431 | Proliferation | 0.1 - 1.0 ng/mL |
| VEGF-A | HUVEC | Proliferation | 1 - 10 ng/mL |
| FGF-basic | NIH/3T3 | Proliferation | 0.1 - 1.0 ng/mL |
| IGF-1 | MCF-7 | Proliferation | 5 - 25 ng/mL |
| hGH | BaF/GM | Proliferation | ~0.02 ng/mL |
EC50 (Half Maximal Effective Concentration) is the concentration of a growth factor that produces 50% of the maximum response.[14][15] These values can vary significantly based on the specific assay conditions, cell passage number, and reagent lots.
Table 3: Assay Performance Acceptance Criteria
| Parameter | Acceptance Criterion | Common Causes for Failure |
|---|---|---|
| Intra-Assay CV (%) | < 15% | Inconsistent pipetting, uneven cell seeding, edge effects |
| Inter-Assay CV (%) | < 20% | Reagent lot changes, inconsistent cell passage number, operator differences |
| Signal-to-Background Ratio | > 5 | High background, low signal |
| Z'-factor | > 0.5 | High variability, small dynamic range |
The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay.
Experimental Protocols & Methodologies
1. Cell Proliferation Assay (MTT-based)
This protocol measures cell viability as an indicator of proliferation induced by a growth factor. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight in a CO2 incubator.[1]
-
Serum Starvation (optional): To reduce background from serum growth factors, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 18-24 hours.[11]
-
Growth Factor Treatment: Prepare serial dilutions of the peptide growth factor in low-serum or serum-free medium. Add the dilutions to the appropriate wells. Include a vehicle control (medium without growth factor).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at a wavelength of 570 nm.
-
2. Reporter Gene Assay
This assay measures the activation of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) linked to a response element that is activated by the pathway.
-
Methodology:
-
Cell Seeding: Seed a stable cell line containing the reporter construct (e.g., KDR/NFAT-RE HEK293 for VEGF bioassay) in a white, opaque 96-well plate.[16]
-
Growth Factor Treatment: After cells have attached (or immediately for thaw-and-use cells), add serial dilutions of the growth factor.
-
Incubation: Incubate for 6-24 hours to allow for pathway activation and reporter gene expression.
-
Lysis & Signal Detection: Add a luciferase assay reagent (e.g., Bio-Glo™) that lyses the cells and provides the substrate for the luciferase enzyme.[16]
-
Read Plate: Measure the luminescent signal using a luminometer.
-
3. Western Blot for Protein Phosphorylation
This method detects the activation of a signaling pathway by measuring the phosphorylation of a key downstream protein (e.g., Akt, ERK).
-
Methodology:
-
Cell Culture & Starvation: Grow cells to 80-90% confluency in a 6-well plate. Serum starve the cells for 18-24 hours.
-
Growth Factor Stimulation: Treat the cells with the growth factor at a specific concentration for a short duration (e.g., 5-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-Akt). Follow this with incubation with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping & Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Akt) to confirm equal protein loading.
-
Visualizations
Caption: Decision tree for troubleshooting low signal in a growth factor bioassay.
Caption: Common signaling pathways activated by growth factors (MAPK/ERK and PI3K/Akt).
References
- 1. benchchem.com [benchchem.com]
- 2. marinbio.com [marinbio.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. biocompare.com [biocompare.com]
- 5. bioivt.com [bioivt.com]
- 6. biocompare.com [biocompare.com]
- 7. genscript.com [genscript.com]
- 8. Bioassays for growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Serum sample containing endogenous antibodies interfering with multiple hormone immunoassays. Laboratory strategies to detect interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 14. EC50 - Wikipedia [en.wikipedia.org]
- 15. Explain what is EC50? [synapse.patsnap.com]
- 16. VEGF Bioassay Technical Manual [promega.com]
Acetyl Decapeptide-3 Aggregation Prevention: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Acetyl Decapeptide-3 aggregation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic peptide known for its applications in cosmetics and research due to its ability to stimulate collagen and elastin (B1584352) production.[1][2][3][4][5] It is a white, water-soluble powder. Understanding its physicochemical properties is crucial for preventing aggregation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2 | --INVALID-LINK-- |
| Theoretical Isoelectric Point (pI) | 10.03 | --INVALID-LINK-- |
| Molecular Weight | 1450.6 g/mol | [6] |
| Appearance | White Powder | [1] |
| Solubility | Water Soluble, Soluble in DMSO | [1][6] |
| Recommended Storage | Lyophilized at -20°C for long-term storage. | [1] |
Q2: Why is my this compound solution cloudy or showing visible precipitates?
Cloudiness or precipitation in your this compound solution is a common indicator of peptide aggregation. This can be caused by several factors:
-
pH near the Isoelectric Point (pI): Peptides are least soluble at their pI because their net charge is zero, leading to increased intermolecular attraction and aggregation. The theoretical pI of this compound is 10.03. If your buffer pH is close to this value, aggregation is likely.
-
High Peptide Concentration: At higher concentrations, the proximity of peptide molecules increases the likelihood of aggregation.
-
Improper Dissolution Technique: Incorrect solvent choice or dissolution methods can lead to localized high concentrations and subsequent aggregation.
-
Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can induce aggregation.
-
Ionic Strength of the Buffer: The salt concentration in your buffer can influence peptide solubility and aggregation.
Q3: How can I prevent aggregation when preparing my this compound stock solution?
To prevent aggregation during initial solubilization, follow these steps:
-
Calculate the Net Charge: Based on the amino acid sequence (Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2), this compound has a net positive charge at physiological pH (~7.4).
-
Choose the Right Solvent:
-
For a basic peptide like this compound (pI > 7), start by dissolving it in a small amount of an acidic solvent like 10% acetic acid in sterile, distilled water.
-
Alternatively, for hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used for initial dissolution, followed by slow dilution with an aqueous buffer.
-
-
Adjust the pH: Ensure the final pH of your solution is at least 1-2 units away from the pI of 10.03. For this peptide, a slightly acidic to neutral pH (e.g., pH 5-7) is recommended.
-
Use Proper Technique:
-
Bring the lyophilized peptide to room temperature before opening the vial to avoid condensation.
-
Add the solvent to the peptide and gently vortex or sonicate to aid dissolution. Avoid vigorous shaking.
-
If using an organic solvent, add the peptide-organic solvent solution dropwise to the stirring aqueous buffer.
-
Q4: What are the recommended storage conditions for this compound solutions to minimize aggregation?
-
Short-term (days to weeks): Store at 2-8°C.
-
Long-term (months): Aliquot the solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Peptide fails to dissolve completely.
-
Symptom: Visible particles remain in the solution even after vortexing.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using an appropriate solvent based on the peptide's basic nature (e.g., slightly acidic buffer).
-
Sonication: Use a bath sonicator for 5-10 minutes to break up small aggregates.
-
Gentle Warming: Warm the solution to no more than 40°C, as excessive heat can cause degradation.
-
pH Adjustment: Check the pH of your solution and adjust it to be further from the pI of 10.03.
-
Issue 2: Peptide precipitates after dilution in a buffer.
-
Symptom: The solution becomes cloudy or forms a precipitate upon adding the stock solution to the final buffer.
-
Troubleshooting Steps:
-
Slow Dilution: Add the stock solution dropwise to the vigorously stirring buffer.
-
Check Buffer Compatibility: Ensure the final buffer's pH and ionic strength are suitable for maintaining peptide solubility.
-
Lower Concentration: Try working with a lower final concentration of the peptide.
-
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Initial Dissolution:
-
Method A (Aqueous): Reconstitute the peptide in sterile, 10% acetic acid to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Method B (Organic Solvent): If the peptide is difficult to dissolve in aqueous solution, add a minimal amount of DMSO to the lyophilized powder to dissolve it completely.
-
-
Dilution:
-
If using Method A, slowly add the acidic stock solution to your desired aqueous buffer (e.g., PBS, pH 7.4) while gently stirring.
-
If using Method B, slowly add the DMSO stock solution to your stirring aqueous buffer. The final DMSO concentration should ideally be below 1% to avoid affecting biological assays.
-
-
Verification: Visually inspect the solution for any cloudiness or precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Storage: Store the stock solution as recommended in the FAQs.
Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare this compound solutions at various concentrations in the desired buffer.
-
Filter the samples through a 0.22 µm syringe filter to remove dust and other large particles.
-
-
Instrument Setup:
-
Set the instrument parameters (e.g., temperature, laser wavelength) according to the manufacturer's instructions.
-
Equilibrate the sample to the desired temperature within the DLS instrument.
-
-
Data Acquisition:
-
Measure the scattered light intensity fluctuations. The instrument's software will use this data to calculate the particle size distribution.
-
-
Data Analysis:
-
Analyze the size distribution histogram. A monomodal peak at the expected size of the monomeric peptide indicates a non-aggregated sample.
-
The presence of larger peaks or a high polydispersity index (PDI) suggests the presence of aggregates.
-
Protocol 3: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the this compound solution in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection and Separation:
-
Inject the sample onto the SEC column.
-
The separation is based on size; larger aggregates will elute first, followed by the monomeric peptide.
-
-
Detection:
-
Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to different species. The retention time of the peaks can be compared to molecular weight standards to estimate the size of the aggregates.
-
Signaling Pathway and Experimental Workflow
bFGF Signaling Pathway Mimicked by this compound
This compound is designed to mimic the action of Basic Fibroblast Growth Factor (bFGF). It binds to Fibroblast Growth Factor Receptors (FGFRs), leading to the activation of downstream signaling pathways that promote cell proliferation, differentiation, and extracellular matrix synthesis.
Caption: bFGF signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound Aggregation
This workflow outlines the logical steps to identify and characterize the aggregation of this compound in your experiments.
Caption: Workflow for assessing this compound aggregation.
References
- 1. omizzur.com [omizzur.com]
- 2. deascal.com [deascal.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 5. High Quality this compound | for Anti-aging Repair | Hair Growth | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cytotoxicity of Acetyl Decapeptide-3 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cytotoxicity of Acetyl decapeptide-3 at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological function?
This compound is a synthetic peptide used in cosmetic formulations for its skin conditioning and anti-aging properties.[1][2][3] It is designed to mimic the action of natural growth factors, stimulating the proliferation of skin cells like fibroblasts, keratinocytes, and endothelial cells.[4][5][6] This action helps to increase the synthesis of extracellular matrix proteins such as collagen and elastin, which can improve skin elasticity and reduce the appearance of wrinkles.[6][7]
Q2: Is this compound cytotoxic at high concentrations?
While generally considered safe for topical application in cosmetics, there is limited publicly available data on the in vitro cytotoxicity of this compound at high concentrations.[1] Cosmetic peptides are typically used at very low concentrations in final products.[8] Exceeding the optimal concentration in cell culture can potentially lead to cytotoxic effects, such as decreased cell viability and induction of apoptosis.[2] Therefore, it is crucial to determine the safe concentration range for your specific cell type and experimental conditions.
Q3: What are the potential mechanisms of cytotoxicity for peptides like this compound at high concentrations?
High concentrations of peptides can induce cytotoxicity through various mechanisms, including:
-
Disruption of cell membrane integrity: Peptides can interact with the cell membrane, leading to increased permeability and leakage of cellular contents.
-
Induction of apoptosis: Peptides can trigger programmed cell death by activating intracellular signaling pathways.[5]
-
Mitochondrial dysfunction: High peptide concentrations may interfere with mitochondrial function, leading to a decrease in cellular energy production and the release of pro-apoptotic factors.
-
Oxidative stress: Some peptides can induce the production of reactive oxygen species (ROS), leading to cellular damage.
Q4: What are the typical concentration ranges for in vitro studies with cosmetic peptides?
The effective concentration of cosmetic peptides in vitro is typically in the low micromolar (µM) to nanomolar (nM) range. For cytotoxicity testing, it is advisable to use a wide range of concentrations, starting from the expected effective concentration and increasing logarithmically to high micromolar or even millimolar (mM) concentrations to identify a potential toxic threshold. For example, a study on tuna collagen peptides tested concentrations up to 500 mg/mL, with low to no cytotoxicity observed at or below 62.50 mg/mL in human dermal fibroblasts.[9]
Troubleshooting Guides
Q1: I am observing unexpected high levels of cell death even at low concentrations of this compound. What could be the issue?
-
Peptide solubility and aggregation: Ensure the peptide is fully dissolved in the appropriate solvent before adding it to the cell culture medium. Undissolved peptide aggregates can cause non-specific cytotoxicity. Consider using a different solvent or sonication to aid dissolution.
-
Contamination: Verify that your peptide stock solution and cell culture reagents are free from bacterial or fungal contamination, which can cause cell death.
-
Cell line sensitivity: The cell line you are using may be particularly sensitive to the peptide. Consider testing on a different cell line to see if the effect is cell-type specific.
-
Incorrect peptide concentration: Double-check your calculations for the dilution of the peptide stock solution.
Q2: My cell viability assay results are inconsistent and not reproducible. What are the possible reasons?
-
Uneven cell seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed in the wells of your microplate. Inconsistent cell numbers will lead to variability in assay results.
-
Edge effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and viability. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Incubation time: The timing of peptide treatment and assay incubation should be consistent across all experiments.
-
Reagent preparation: Prepare fresh assay reagents for each experiment and ensure they are at the correct temperature before use.
Q3: How can I differentiate between apoptosis and necrosis in my cell culture treated with high concentrations of this compound?
You can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic and necrotic cells.
By analyzing the staining pattern, you can distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Quantitative Cytotoxicity Data
There is currently no publicly available quantitative data on the cytotoxicity (e.g., IC50 values) of this compound at high concentrations. The following table is provided as a template for researchers to summarize their own experimental data obtained from cytotoxicity assays.
| Cell Line | Assay | Treatment Duration (hours) | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Human Dermal Fibroblasts (HDF) | MTT | 24 | 10 | Enter your data | Calculate from your data |
| 50 | Enter your data | ||||
| 100 | Enter your data | ||||
| 500 | Enter your data | ||||
| 1000 | Enter your data | ||||
| HaCaT Keratinocytes | LDH | 48 | 10 | Enter your data | Calculate from your data |
| 50 | Enter your data | ||||
| 100 | Enter your data | ||||
| 500 | Enter your data | ||||
| 1000 | Enter your data |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., Human Dermal Fibroblasts)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the peptide. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired duration. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual.
Annexin V/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: Workflow for MTT and LDH cytotoxicity assays.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: Hypothetical signaling pathway for peptide-induced cytotoxicity.
References
- 1. deascal.com [deascal.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. High Quality this compound | for Anti-aging Repair | Hair Growth | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 4. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 5. nbinno.com [nbinno.com]
- 6. omizzur.com [omizzur.com]
- 7. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The evidence from in vitro primary fibroblasts and a randomized, double‐blind, placebo‐controlled clinical trial of tuna collagen peptides intake on skin health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl Decapeptide-3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Acetyl decapeptide-3. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our cell-based assays with this compound. What are the potential causes?
A1: Batch-to-batch variability is a common challenge in peptide-based experiments and can stem from several factors. The most critical aspects to investigate are the purity and handling of the peptide itself, as well as the consistency of your experimental conditions.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: Troubleshooting workflow for inconsistent experimental results.
Key Considerations:
-
Peptide Purity: Impurities, such as truncated or modified peptide sequences, can have biological activity and interfere with your results.[1][2][3][4] For sensitive cell-based assays, a peptide purity of >95% is recommended.[3] Always request a certificate of analysis (CoA) from your supplier for each new batch.
-
Storage and Handling: this compound, like many peptides, is susceptible to degradation if not stored correctly.[5][6][7][8][9] Store lyophilized powder at -20°C or -80°C in a desiccated environment.[6][7][8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[7][8][10]
-
Solubility: Incomplete solubilization of the peptide will lead to inaccurate concentration and inconsistent effects.[11]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular responses.[12][13]
Q2: My this compound solution is cloudy/has precipitates. How should I dissolve it properly?
A2: Cloudiness or precipitation indicates poor solubility, which is a common issue with synthetic peptides.[10] The solubility of this compound can be influenced by its amino acid composition.
Solubilization Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudy Solution or Visible Precipitates | Peptide is not fully dissolved in the chosen solvent. | 1. Assess Peptide Characteristics: Determine the net charge of this compound by assigning +1 to basic residues (Arg, Lys) and -1 to acidic residues (none in this peptide). The net charge will be positive. 2. Initial Solvent Selection: For a basic peptide, start with sterile distilled water. If solubility is poor, try a small amount of 0.1 M acetic acid. 3. Gentle Agitation: Use vortexing or sonication to aid dissolution. 4. Organic Solvents (if necessary): If the peptide remains insoluble, dissolve it in a minimal amount of an organic solvent like DMSO or DMF, and then slowly add it to your aqueous buffer with vigorous stirring. Caution: Ensure the final concentration of the organic solvent is compatible with your cell culture system (typically <0.5% DMSO).[6] |
| Precipitation After Dilution in Media | The peptide is precipitating out of the final assay buffer. | This can happen if the peptide is not stable in the final buffer composition or at the final pH. Try preparing a more concentrated stock solution in an appropriate solvent and then diluting it further in the final assay medium just before use. |
Q3: We are not observing the expected pro-collagen or pro-proliferation effects of this compound. What could be wrong?
A3: A lack of expected biological activity can be due to several factors, ranging from the peptide's integrity to the specifics of your assay setup.
Troubleshooting Low Bioactivity
Caption: Workflow for troubleshooting low peptide bioactivity.
Key Troubleshooting Steps:
-
Confirm Peptide Integrity: Cross-reference the molecular weight from the mass spectrometry data on the CoA with the expected molecular weight of this compound.
-
Optimize Concentration: You may be using a suboptimal concentration. Perform a dose-response experiment to determine the optimal effective concentration range for your specific cell type and assay.
-
Incubation Time: The kinetics of the cellular response can vary. Conduct a time-course experiment to identify the optimal incubation period.
-
Assay Controls: Ensure your positive and negative controls are working as expected. This will help differentiate between a problem with the peptide and an issue with the assay itself.
-
TFA Interference: Peptides are often purified using trifluoroacetic acid (TFA), which can remain as a counter-ion. In some cell-based assays, TFA can be cytotoxic or interfere with cellular processes.[14] If you suspect this is an issue, consider obtaining the peptide with a different counter-ion (e.g., acetate (B1210297) or HCl).
Experimental Protocols
Collagen Synthesis Assay (Sircol Assay)
This protocol provides a general guideline for quantifying soluble collagen production by fibroblasts in response to this compound.
-
Cell Seeding: Plate human dermal fibroblasts in 6-well plates at a density that allows them to reach 80-90% confluency within 24 hours.
-
Treatment: Replace the growth medium with a serum-free or low-serum medium containing different concentrations of this compound. Include a vehicle control and a positive control (e.g., TGF-β).
-
Incubation: Incubate the cells for 48-72 hours.
-
Collagen Extraction: Collect the cell culture supernatant. To extract cell-associated collagen, wash the cell layer with PBS and lyse the cells with a suitable buffer.
-
Quantification: Use a commercially available Sircol Collagen Assay kit to quantify the amount of soluble collagen in the supernatant and cell lysate, following the manufacturer's instructions.
Cell Proliferation Assay (BrdU Assay)
This protocol outlines the steps to measure DNA synthesis as an indicator of cell proliferation induced by this compound.
-
Cell Seeding: Seed cells (e.g., fibroblasts, keratinocytes) in a 96-well plate and allow them to adhere overnight.
-
Starvation (Optional): To synchronize the cells, you can serum-starve them for 12-24 hours.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.[15][16]
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the assay kit protocol.[15][17]
-
Detection: Add the anti-BrdU antibody and the subsequent detection reagents as per the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
In Vitro Wound Healing (Scratch) Assay
This method assesses the effect of this compound on cell migration.
-
Create a Monolayer: Grow a confluent monolayer of cells (e.g., fibroblasts or keratinocytes) in a 6-well or 12-well plate.
-
Create the "Wound": Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.[18]
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add a medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.[19][20][21]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Signaling Pathway
Simplified Signaling Pathway of this compound
This compound is known to mimic the action of basic Fibroblast Growth Factor (bFGF).[22] The following diagram illustrates a simplified potential signaling pathway.
Caption: Simplified signaling pathway for this compound.
References
- 1. qinglishangmao.com [qinglishangmao.com]
- 2. nbinno.com [nbinno.com]
- 3. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 4. gencefebio.com [gencefebio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 7. genscript.com [genscript.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. cellgs.com [cellgs.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. genscript.com [genscript.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]
- 19. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 20. youtube.com [youtube.com]
- 21. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
Technical Support Center: Enhancing the Long-Term Stability of Acetyl Decapeptide-3
Welcome to the technical support center for Acetyl decapeptide-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound for long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common stability issues?
A1: this compound, also known by the trade name Rejuline, is a synthetic peptide that mimics a part of the sequence of basic Fibroblast Growth Factor (bFGF).[1] It is primarily used in cosmetic formulations for its anti-aging properties, as it can stimulate collagen and elastin (B1584352) production.[2][3] Like many peptides, this compound is susceptible to various degradation pathways in aqueous solutions, which can impact its efficacy. The primary stability concerns include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly in acidic or alkaline conditions.
-
Oxidation: Certain amino acid residues within the peptide sequence can be sensitive to oxidation.
-
Deamidation: The conversion of asparagine or glutamine residues to their acidic counterparts.
-
Physical Instability: Aggregation and precipitation, especially at high concentrations or in suboptimal buffer conditions.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, this compound should be stored in its lyophilized (powder) form in a freezer at temperatures between -20°C and -15°C, protected from light.[4][5] Under these conditions, it can be stable for up to 24 months.[4] Once reconstituted in a solution, its stability decreases significantly. For short-term storage of a few days to a week, the solution can be kept at 2-8°C. For longer-term storage of the solution, it is recommended to aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7]
Q3: How does pH affect the stability of this compound in solution?
Q4: Can excipients be used to improve the stability of this compound?
A4: Yes, various excipients can be incorporated into the formulation to enhance the stability of this compound.[9] Common stabilizing excipients for peptides include:
-
Buffers: Citrate and phosphate (B84403) buffers are often used to maintain the optimal pH.
-
Cryoprotectants/Lyoprotectants: Sugars like trehalose (B1683222) and mannitol (B672) can protect the peptide during freeze-drying and in the solid state.[10]
-
Antioxidants: Ascorbic acid or methionine can be added to protect against oxidative degradation.[10]
-
Bulking Agents: These are often used in lyophilized formulations to provide a stable cake structure.
-
Surfactants: Polysorbates can be used to prevent aggregation and surface adsorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of peptide activity in solution over a short period. | Peptide degradation due to suboptimal pH, temperature, or microbial contamination. | 1. Ensure the pH of the solution is within the optimal range (typically 4.0-6.5 for many peptides).2. Store the solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).3. Use sterile buffers and handling techniques to prevent microbial growth. Consider adding a preservative for multi-use formulations. |
| Precipitation or cloudiness observed in the peptide solution. | Peptide aggregation or poor solubility. | 1. Check the concentration of the peptide; it may be too high for the chosen solvent.2. Ensure the pH of the buffer is not at the isoelectric point (pI) of the peptide, where solubility is minimal.3. Consider adding a non-ionic surfactant (e.g., Polysorbate 20) to the formulation to reduce aggregation. |
| Inconsistent experimental results between different batches of reconstituted peptide. | Inconsistent reconstitution procedure or degradation from multiple freeze-thaw cycles. | 1. Develop and adhere to a standardized protocol for reconstituting the lyophilized peptide.2. Aliquot the reconstituted peptide solution into single-use vials to avoid repeated freezing and thawing. |
| Discoloration of the peptide solution. | Oxidation of the peptide or other components in the formulation. | 1. Prepare solutions in buffers that have been degassed to remove dissolved oxygen.2. Consider adding an antioxidant like ascorbic acid to the formulation.3. Protect the solution from light, as it can catalyze oxidative reactions. |
Quantitative Stability Data
Disclaimer: The following tables present illustrative data based on general peptide stability principles. Specific quantitative stability studies for this compound are not publicly available. This data should be used as a guideline for designing your own stability studies.
Table 1: Illustrative Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | % Remaining after 7 days | % Remaining after 30 days |
| 3.0 | 92% | 75% |
| 4.5 | 98% | 92% |
| 6.0 | 97% | 90% |
| 7.5 | 90% | 70% |
| 9.0 | 85% | 60% |
Table 2: Illustrative Effect of Temperature on this compound Stability in Aqueous Solution at pH 5.5
| Temperature | % Remaining after 30 days | % Remaining after 90 days |
| 4°C | 99% | 97% |
| 25°C | 90% | 78% |
| 40°C | 75% | 55% |
Table 3: Illustrative Effect of Excipients on this compound Stability in Aqueous Solution (pH 5.5, 25°C)
| Formulation | % Remaining after 30 days | % Remaining after 90 days |
| Peptide in Water | 88% | 72% |
| Peptide in Citrate Buffer | 95% | 88% |
| Peptide in Citrate Buffer + 1% Trehalose | 97% | 92% |
| Peptide in Citrate Buffer + 0.1% Ascorbic Acid | 96% | 90% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Protocol 2). A non-stressed sample should be used as a control.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation: Dilute samples from the forced degradation study and long-term stability study to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Analysis: Inject the samples into the HPLC system and record the chromatograms. The peak corresponding to the intact this compound should be well-resolved from any new peaks that represent degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
Visualizations
Signaling Pathway of this compound (bFGF Mimic)
This compound mimics the action of basic Fibroblast Growth Factor (bFGF) by binding to Fibroblast Growth Factor Receptors (FGFRs). This binding triggers a cascade of intracellular signaling pathways that ultimately lead to cellular responses such as proliferation and collagen synthesis.
Caption: bFGF signaling pathway activated by this compound.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in performing a comprehensive stability study for this compound.
Caption: Workflow for assessing this compound stability.
Logical Relationship of Stability Factors
This diagram illustrates the interplay of key factors that influence the stability of this compound in a formulation.
Caption: Key factors influencing peptide stability.
References
- 1. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 2. experchem.com [experchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound (CAS:935288-50-9) [cuikangsynthesis.com]
- 5. omizzur.com [omizzur.com]
- 6. biolongevitylabs.com [biolongevitylabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the Role of Excipients in Cosmetic Products [celluloseankit.com]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Batch-to-Batch Variability of Synthetic Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in synthetic peptides?
A1: Batch-to-batch variability in synthetic peptides can originate from several factors during manufacturing, purification, and handling.[1][2] Key contributors include:
-
Purity and Impurities: Variations in the purity profile between batches are a major cause.[1] Common impurities that can affect biological activity include deletion sequences (missing amino acids), truncated sequences, and sequences with incomplete removal of protecting groups from the synthesis process.[1][3]
-
Net Peptide Content (NPC): The NPC can differ between lyophilized batches due to varying amounts of bound water and counter-ions (like trifluoroacetic acid, TFA).[1] This directly impacts the accuracy of the peptide concentration in your final solution.[1]
-
Residual Reagents: Remnants from synthesis and purification, such as trifluoroacetic acid (TFA), can be present in the final product.[1] TFA can be cytotoxic and interfere with cell-based assays.[1][4][5]
-
Handling and Storage: Improper storage conditions, such as incorrect temperatures or exposure to light and moisture, can lead to peptide degradation.[4][6][7] Repeated freeze-thaw cycles are also detrimental to peptide stability.[7][8]
-
Solubility Issues: Incomplete solubilization of the peptide can result in a lower effective concentration in your experiments, leading to inconsistent results.[1]
Q2: What are the recommended purity levels for different research applications?
A2: The required peptide purity depends on the intended application. Using a peptide with inappropriate purity can lead to unreliable data and a lack of reproducibility.[9]
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, structural studies (NMR, crystallography), and other highly sensitive assays where impurities could have a significant biological effect.[9][10][11] |
| >95% | In vitro bioassays, cell-based assays, receptor-ligand interaction studies, and other quantitative experiments.[9][10] |
| >90% | Semi-quantitative applications like Western blotting, epitope mapping, and some enzyme-substrate studies.[10] |
| >85% | Initial screening experiments, polyclonal antibody production.[10] |
| Crude/Desalted | Non-sensitive screening applications where a high degree of purity is not critical.[11] |
Q3: How can residual Trifluoroacetic Acid (TFA) from the purification process affect my experiments?
A3: Trifluoroacetic acid (TFA) is a strong acid commonly used during the cleavage and purification steps of peptide synthesis.[1] While most of it is removed during lyophilization, it can remain as a counter-ion bound to the peptide.[1] At certain concentrations, residual TFA can inhibit cell proliferation or induce other cytotoxic effects, leading to inconsistent and unreliable results in cell-based assays.[1][5] If you suspect TFA interference, consider obtaining the peptide in a different salt form, such as acetate (B1210297) or hydrochloride.[4][12]
Q4: What are the best practices for storing and handling synthetic peptides to ensure stability?
A4: Proper storage and handling are critical for maintaining peptide integrity and preventing degradation.
Storage of Lyophilized Peptides:
-
Temperature: For maximum stability, store lyophilized peptides at -20°C or -80°C.[6][7][8]
-
Environment: Keep peptides in a tightly sealed container in a desiccated environment to protect them from moisture.[6][7] Many peptides are hygroscopic and will absorb atmospheric water, which can reduce the net peptide content and decrease stability.[8][13]
-
Light: Protect light-sensitive peptides by storing them in the dark or in amber vials.[6][14]
-
Aliquoting: To avoid repeated freeze-thaw cycles and moisture absorption, it is highly recommended to aliquot the lyophilized peptide into single-use vials upon arrival.[7]
Handling and Dissolving Peptides:
-
Equilibration: Before opening, allow the peptide vial to warm to room temperature in a desiccator to prevent condensation.[8][13][14]
-
Weighing: Weigh the desired amount of peptide quickly in a clean environment.[7]
-
Solubilization: Use sterile, high-purity solvents and buffers for reconstitution.[8][14] For peptides in solution, a pH between 5 and 7 is often optimal for stability.[8][14]
-
Storage of Solutions: The shelf-life of peptides in solution is limited.[7] If storage is necessary, aliquot the solution and store it at -20°C or -80°C.[6][13] Avoid repeated freeze-thaw cycles.[7][8] Peptides containing Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.[7][13]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
This guide provides a systematic approach to troubleshooting when different batches of a synthetic peptide yield inconsistent results in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quality Peptide products Bio-Synthesis [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. qinglishangmao.com [qinglishangmao.com]
- 10. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 11. gencefebio.com [gencefebio.com]
- 12. bachem.com [bachem.com]
- 13. bachem.com [bachem.com]
- 14. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
Optimizing incubation time for Acetyl decapeptide-3 effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the effects of Acetyl decapeptide-3 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that mimics a part of the basic Fibroblast Growth Factor (bFGF) sequence.[1] Its primary mechanism of action is to bind to and activate FGF receptors (FGFRs), initiating downstream signaling pathways. This activation promotes the proliferation of key skin cells like fibroblasts, keratinocytes, and endothelial cells.[1][2] Furthermore, it stimulates the synthesis of extracellular matrix (ECM) proteins such as collagen, elastin (B1584352), fibronectin, and laminin, which are crucial for skin structure and elasticity.[1]
Q2: What are the primary applications of this compound in a research setting?
A2: In a research context, this compound is primarily used to investigate its effects on:
-
Anti-aging, by studying the reduction of wrinkles and improvement of skin elasticity.[2]
-
Stimulation of collagen and elastin synthesis.[2]
-
Hair follicle stimulation and hair growth.[1]
-
Protection of cells from apoptosis (programmed cell death).[1]
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound is cell-type and assay-dependent. A dose-response experiment is highly recommended. Based on studies with similar bFGF mimetic peptides, a starting range of 250 nM to 1 µM is a reasonable starting point for cell proliferation and migration assays. For initial experiments, consider testing a logarithmic dilution series (e.g., 10 nM, 100 nM, 1 µM).
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C to -15°C, protected from light, where it can be stable for up to 24 months.[2] To prepare a stock solution, reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the supplier). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C.
Q5: For how long should I incubate my cells with this compound?
A5: The optimal incubation time is highly dependent on the specific experimental endpoint. A time-course experiment is crucial for determining the ideal duration for your specific cell type and assay. Please refer to the summary table and experimental protocols below for recommended starting points.
Optimizing Incubation Time: Data Summary
While specific quantitative data for the time-dependent effects of this compound is limited in publicly available literature, the following table summarizes typical incubation times for relevant assays based on studies of similar peptides and related experimental systems.
| Experimental Endpoint | Typical Incubation Time Range | Key Considerations |
| Signaling Pathway Activation (e.g., FGFR phosphorylation) | 5 - 30 minutes | These events are rapid. A short incubation is sufficient to observe the initial signaling cascade. |
| Cell Proliferation (e.g., MTT, BrdU, or cell counting assays) | 16 - 72 hours | Cell division is a lengthy process. Longer incubation times are generally required to observe significant changes in cell number.[3][4] |
| Cell Migration (e.g., scratch/wound healing assay) | 24 - 72 hours | The time required for cells to migrate and close a "wound" can vary depending on the cell type's motility.[4] |
| Extracellular Matrix (ECM) Protein Synthesis (e.g., collagen, elastin) | 24 - 72 hours | The synthesis and deposition of ECM proteins are complex cellular processes that require a longer duration to detect measurable changes. A 24-hour incubation has been shown to be effective for observing increased collagen levels. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation. | Suboptimal Incubation Time: The incubation period may be too short. | Action: Perform a time-course experiment. Seed cells and treat with this compound, then assess proliferation at multiple time points (e.g., 24, 48, and 72 hours). |
| Incorrect Peptide Concentration: The concentration may be too low to elicit a response or too high, causing cytotoxicity. | Action: Conduct a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to identify the optimal working concentration for your cell type. | |
| Peptide Degradation: Improper storage or handling may have compromised the peptide's activity. | Action: Ensure the peptide stock solution was aliquoted and stored correctly to avoid freeze-thaw cycles. Use a fresh aliquot for your experiment. Confirm the stability of the peptide in your specific cell culture medium over the planned incubation period. | |
| Cell Health: The cells may be unhealthy, senescent, or not responsive to bFGF signaling. | Action: Ensure you are using cells at a low passage number and that they are healthy and in the logarithmic growth phase. Confirm that your cell type expresses FGF receptors. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution at the start of the experiment. | Action: Ensure a homogenous cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. | Action: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected decrease in cell viability. | Peptide Cytotoxicity: The concentration of this compound may be too high. | Action: Perform a cytotoxicity assay (e.g., LDH assay or a viability stain like Trypan Blue) alongside your proliferation assay to determine if the peptide is toxic at the concentrations used. |
| Solvent Toxicity: The solvent used to reconstitute the peptide may be toxic to the cells. | Action: Include a vehicle control in your experiment (cells treated with the same concentration of the solvent used to dissolve the peptide) to rule out solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing Cell Proliferation
This protocol outlines a general method to determine the optimal incubation time for this compound-induced cell proliferation using a colorimetric assay like MTT.
Materials:
-
Human dermal fibroblasts or keratinocytes
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
96-well cell culture plates
-
MTT reagent (or similar proliferation assay reagent)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed fibroblasts or keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation (Optional but Recommended): To synchronize the cell cycle and reduce the effect of growth factors in the serum, gently aspirate the complete medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours.
-
Peptide Treatment: Prepare a working solution of this compound in serum-free or low-serum medium at the desired concentration (determined from a dose-response experiment). Remove the starvation medium and add 100 µL of the peptide solution to the experimental wells. Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the plates for different time points (e.g., 16, 24, 48, and 72 hours).
-
Proliferation Assay (MTT): At each time point, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Plot the absorbance values against the incubation time to determine the time point at which this compound has the most significant effect on cell proliferation.
Protocol 2: Assessing Collagen Synthesis via Immunofluorescence
This protocol provides a method to visualize the effect of this compound on collagen production.
Materials:
-
Human dermal fibroblasts
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Chamber slides or coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Collagen Type I
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed fibroblasts onto chamber slides or coverslips at an appropriate density to achieve 60-70% confluency. Incubate for 24 hours.
-
Peptide Treatment: Treat the cells with the optimal concentration of this compound in serum-free or low-serum medium. Include a vehicle control.
-
Incubation: Based on preliminary data, incubate for 24 to 72 hours. A 24-hour incubation is a good starting point.
-
Fixation: At the end of the incubation, gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-collagen antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of the collagen staining to compare the treated and control groups.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for optimizing incubation time.
References
- 1. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 2. High Quality this compound | for Anti-aging Repair | Hair Growth | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 3. Mimicking the Bioactivity of Fibroblast Growth Factor-2 Using Supramolecular Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Acetyl Decapeptide-3 Bioactivity Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl Decapeptide-3. The information is designed to address specific issues that may be encountered during the experimental validation of its bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide, also known by the trade name CG-Rejuline, designed to mimic the activity of basic Fibroblast Growth Factor (bFGF).[1][2] Its primary mechanism involves stimulating the proliferation of key skin cells like fibroblasts, keratinocytes, and endothelial cells.[3][4] It also boosts the synthesis of extracellular matrix (ECM) proteins such as collagen and elastin, which are crucial for skin structure and elasticity.[4][5]
Q2: How should I dissolve and store this compound?
A2: For initial solubilization, it is recommended to first try dissolving the peptide in sterile, distilled water or a buffer like PBS.[6] If solubility is an issue, which can occur with hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used, followed by dilution with your aqueous buffer.[2][7] It is crucial to keep the final DMSO concentration low (typically below 0.5%) in cell culture experiments to avoid cytotoxicity.[7] For long-term storage, lyophilized peptide should be stored at -20°C or colder.[3] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]
Q3: What are the essential control experiments I need to include?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: This is the solvent used to dissolve the peptide (e.g., water, PBS, or a specific concentration of DMSO in media). This control accounts for any effects the solvent itself may have on the cells.[9]
-
Negative Control (Scrambled Peptide): A scrambled peptide with the same amino acid composition as this compound but in a randomized sequence is the ideal negative control.[1][10][11] This demonstrates that the observed biological activity is due to the specific sequence of this compound and not just the presence of the amino acids.
-
Positive Control: This should be a substance known to produce the expected effect. For example, in a fibroblast proliferation assay, bFGF, Epidermal Growth Factor (EGF), or Fetal Bovine Serum (FBS) can be used as a positive control.[12][13]
Troubleshooting Guides
Cell Proliferation (MTT) Assay
Q: My cell viability results are inconsistent or show high background in my MTT assay. What could be the cause?
A: Inconsistent results or high background in an MTT assay can stem from several factors. Common issues include interference from serum and phenol (B47542) red in the culture medium, incomplete dissolution of formazan (B1609692) crystals, or "edge effects" in the 96-well plate.[14]
-
Troubleshooting Steps:
-
Use Serum-Free Medium: During the MTT incubation step, switch to a serum-free medium to prevent interference from serum proteins.
-
Ensure Complete Solubilization: After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are fully dissolved by shaking the plate on an orbital shaker for at least 15 minutes. Gentle pipetting up and down can also help.
-
Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation. To avoid this, do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.[14]
-
Run a Cell-Free Control: To check if this compound directly reduces the MTT reagent, include a control well with media, peptide, and MTT reagent, but no cells.[14]
-
Extracellular Matrix Synthesis (Collagen/Elastin Assays)
Q: I am not detecting a significant increase in collagen/elastin production after treatment with this compound.
A: This could be due to issues with the assay sensitivity, the extraction procedure, or the experimental timeline. The Sircol™ and Fastin™ assays are common methods for quantifying collagen and elastin, respectively.
-
Troubleshooting Steps:
-
Optimize Incubation Time: The synthesis of new ECM proteins takes time. Ensure you are treating the cells for a sufficient duration (e.g., 48-72 hours or longer) to allow for protein production and deposition.
-
Verify Extraction Efficiency: For insoluble collagen and elastin, a harsh extraction (e.g., using dilute acid at high temperatures) is required to solubilize the proteins for quantification.[3][15] Ensure your extraction protocol is being followed correctly and is appropriate for your sample type.
-
Check Assay Compatibility: Ensure that your samples are free of particulate matter that could interfere with the colorimetric readings.[16] The presence of other proteins or carbohydrates typically does not interfere with these specific dye-binding assays.[4]
-
Include Appropriate Controls: Use a known inducer of collagen/elastin synthesis as a positive control (e.g., TGF-β1) and a scrambled peptide as a negative control to validate your assay system.
-
Western Blot Analysis
Q: I am seeing weak or no signal for my target protein (e.g., phosphorylated downstream effectors of bFGF signaling) after peptide treatment.
A: A weak or absent signal on a Western blot can be due to several factors, from sample preparation to antibody concentrations.
-
Troubleshooting Steps:
-
Optimize Protein Lysis: Ensure you are using a lysis buffer that contains protease and phosphatase inhibitors to prevent protein degradation.[17]
-
Increase Protein Load: If your target protein is of low abundance, try loading a higher amount of total protein per well.[18]
-
Check Antibody Concentrations: The concentrations of both the primary and secondary antibodies may need to be optimized. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody).[19]
-
Confirm Protein Transfer: After transferring the proteins from the gel to the membrane, use a reversible stain like Ponceau S to visualize the protein bands and confirm that the transfer was successful and even across all lanes.[18]
-
Use a Positive Control: Include a cell lysate from a cell line known to express your target protein or cells treated with a known activator (like bFGF) as a positive control.[20]
-
Quantitative Data Summary
| Control Type | Purpose | Example for Fibroblast Proliferation Assay | Expected Outcome |
| Untreated Control | Baseline cell activity | Fibroblasts in standard culture medium | Normal, baseline proliferation rate. |
| Vehicle Control | To rule out solvent effects | Fibroblasts in medium with the same concentration of DMSO used to dissolve the peptide. | Proliferation rate should be similar to the untreated control. |
| Negative Control | To confirm sequence specificity | Fibroblasts treated with a scrambled version of this compound. | Proliferation rate should be similar to the untreated/vehicle control.[1] |
| Positive Control | To confirm assay validity | Fibroblasts treated with bFGF (e.g., 10-50 ng/mL) or 10% FBS.[12] | Significant increase in proliferation compared to the untreated control. |
| Test Article | To measure bioactivity | Fibroblasts treated with various concentrations of this compound. | A dose-dependent increase in proliferation is expected. |
Experimental Protocols
Protocol 1: Fibroblast Proliferation (MTT Assay)
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]
-
Serum Starvation (Optional): To synchronize the cells, replace the medium with serum-free medium and incubate for 12-24 hours.[22]
-
Peptide Treatment: Prepare serial dilutions of this compound and control peptides (scrambled peptide) in serum-free or low-serum (0.5-1%) medium. Replace the medium in the wells with 100 µL of the prepared peptide solutions. Include untreated, vehicle, and positive controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[24]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Quantification of Insoluble Collagen (Sircol™ Assay)
-
Sample Preparation: After treating fibroblast cultures for the desired time, harvest the cell layer. If quantifying collagen from tissue, use 20-30 mg of wet tissue.[3]
-
Collagen Solubilization: Add fragmentation reagent to the samples and incubate at 65°C for 2-3 hours to convert insoluble collagen to water-soluble denatured collagen. Centrifuge at 12,000 rpm for 10 minutes to pellet debris.[3][25]
-
Assay Setup: In 1.5 mL microcentrifuge tubes, add 100 µL of the supernatant from your samples, collagen standards, and a water blank.
-
Dye Binding: Add 1.0 mL of Sircol™ Dye Reagent to each tube. Mix for 30 minutes to allow the collagen-dye complex to precipitate.[3]
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes to pellet the complex. Discard the supernatant.[3]
-
Elution: Add 1.0 mL of Alkali Reagent to each tube to dissolve the pellet.[25]
-
Absorbance Measurement: Transfer the samples to a 96-well plate and read the absorbance at 556 nm.[25] Calculate collagen concentration based on the standard curve.
Visualizations
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: Simplified bFGF signaling pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. accuratechemical.com [accuratechemical.com]
- 4. ilexlife.com [ilexlife.com]
- 5. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biobasic.com [biobasic.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 11. Scrambled — Advanced Peptides [advancedpeptides.com]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biovendor.com [biovendor.com]
- 16. biovendor.com [biovendor.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 19. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. images.novusbio.com [images.novusbio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
- 24. researchhub.com [researchhub.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Addressing low signal in Acetyl decapeptide-3-induced assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing low signal and other common issues encountered during in vitro assays involving Acetyl decapeptide-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that mimics the activity of growth factors to stimulate skin regeneration and rejuvenation.[1][2] Its primary mechanism of action is to promote the proliferation of key skin cells, including fibroblasts, endothelial cells, and keratinocytes.[1][3] It also enhances the synthesis of extracellular matrix (ECM) proteins like collagen and elastin, which are crucial for skin structure and elasticity.[2][3]
Q2: Which in vitro assays are most suitable for measuring the biological activity of this compound?
A2: Based on its mechanism of action, the most relevant in vitro assays for this compound include:
-
Cell Proliferation Assays (e.g., MTT, BrdU): To quantify the increase in fibroblast or keratinocyte cell numbers.
-
Collagen and Elastin Quantification Assays (e.g., ELISA, Western Blot): To measure the upregulation of these key extracellular matrix proteins.
-
Gene Expression Analysis (e.g., qPCR): To assess the transcriptional upregulation of genes encoding for collagen (e.g., COL1A1) and elastin.
Q3: I am observing a very low or no signal in my cell-based assay after treatment with this compound. What are the potential causes?
A3: Low or no signal in your assay could be due to several factors, including:
-
Peptide Quality and Handling: The peptide may have degraded due to improper storage or handling. It is crucial to store lyophilized peptide at -20°C and minimize freeze-thaw cycles.
-
Suboptimal Peptide Concentration: The concentration of this compound used may be too low to elicit a detectable response. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Health and Confluency: The cells may not be healthy or at the optimal confluency for the assay. Ensure cells are in the logarithmic growth phase and are not overly confluent.
-
Assay Incubation Time: The incubation time after peptide treatment may be insufficient for a biological response to occur.
-
Reagent Issues: One or more of the assay reagents may be expired, improperly prepared, or of poor quality.
Troubleshooting Guides
Low Signal in Cell Proliferation (MTT) Assay
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Cell Number | Ensure you are seeding an adequate number of cells per well. The optimal seeding density will vary by cell line. |
| Low Metabolic Activity | Confirm that the cells are healthy and in the logarithmic growth phase. Contamination or senescence can reduce metabolic activity. |
| Incorrect Incubation Time with MTT Reagent | The standard incubation time is 2-4 hours, but this can be optimized for your specific cell line. |
| Incomplete Solubilization of Formazan (B1609692) Crystals | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient time for solubilization. |
| Interference from Peptide or Media | Run a control with the peptide in cell-free media to check for any direct reaction with the MTT reagent. |
Low Signal in Collagen Quantification (ELISA)
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Collagen Production | The incubation time after peptide treatment may be too short. Collagen synthesis is a relatively slow process; consider extending the incubation period (e.g., 48-72 hours). |
| Suboptimal Antibody Concentrations | Titrate both the primary and secondary antibody concentrations to find the optimal dilution for your assay. |
| Improper Washing Steps | Insufficient washing can lead to high background and low signal-to-noise ratio. Ensure thorough washing between steps. |
| Inactive Enzyme Conjugate or Substrate | Check the expiration dates and proper storage of your enzyme conjugate and substrate. Prepare fresh substrate solution for each experiment. |
| Competition for Antibody Binding | If using a sandwich ELISA, ensure the capture and detection antibodies recognize different epitopes on the collagen molecule. |
Low Signal in Western Blot for Collagen
| Potential Cause | Troubleshooting Recommendation |
| Low Protein Concentration in Lysate | Ensure you are loading a sufficient amount of total protein per well (typically 20-50 µg). |
| Poor Protein Transfer | Verify efficient transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S. |
| Suboptimal Antibody Dilution | Titrate the primary antibody concentration. Too high or too low of a concentration can result in a weak signal. |
| Insufficient Incubation Time | Consider incubating the primary antibody overnight at 4°C to enhance signal. |
| Blocking Buffer Issues | Over-blocking can mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., BSA instead of milk). |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for assays measuring the effects of this compound.
Table 1: Dose-Dependent Effect of this compound on Fibroblast Proliferation (MTT Assay)
| This compound (µM) | Absorbance (570 nm) | % Increase in Proliferation |
| 0 (Control) | 0.45 ± 0.03 | 0% |
| 1 | 0.58 ± 0.04 | 28.9% |
| 5 | 0.75 ± 0.05 | 66.7% |
| 10 | 0.92 ± 0.06 | 104.4% |
| 20 | 0.95 ± 0.07 | 111.1% |
Table 2: Effect of this compound on Collagen Type I Production in Fibroblasts (ELISA)
| Treatment | Collagen I Concentration (ng/mL) | Fold Change vs. Control |
| Control | 150 ± 12 | 1.0 |
| This compound (10 µM) | 285 ± 20 | 1.9 |
Table 3: Relative Gene Expression of COL1A1 in Fibroblasts Treated with this compound (qPCR)
| Treatment | Relative Fold Change in COL1A1 Expression |
| Control | 1.0 |
| This compound (10 µM) | 2.5 ± 0.3 |
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Collagen Type I Quantification (ELISA)
-
Cell Culture and Treatment: Culture human dermal fibroblasts in 6-well plates until they reach 80-90% confluency. Treat the cells with this compound (e.g., 10 µM) in serum-free medium for 72 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted collagen.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for a human Collagen Type I ELISA kit. This typically involves adding the samples and standards to a pre-coated plate, followed by the addition of detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of Collagen Type I based on the standard curve.
Western Blot for Collagen Type I
-
Cell Lysis: After treating fibroblasts with this compound for 72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Collagen Type I overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree for low signal.
References
Mitigating unexpected morphological changes in cells treated with Acetyl decapeptide-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experiments involving Acetyl decapeptide-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that mimics the action of certain growth factors. Its primary mechanism involves stimulating the proliferation of key skin cells, including fibroblasts, endothelial cells, and keratinocytes.[1] It also enhances the synthesis of extracellular matrix (ECM) proteins like collagen and elastin, which are crucial for skin structure and elasticity.[1][2]
Q2: What are the expected morphological changes in cells treated with this compound?
Given its mechanism of action, expected morphological changes include increased cell density and a more robust, spread-out appearance, consistent with enhanced proliferation and ECM deposition.
Q3: Is this compound expected to be cytotoxic?
This compound has been shown to have a protective effect against apoptosis (programmed cell death) in skin cells, suggesting it is not cytotoxic and promotes cell viability.[1]
Q4: How should this compound be stored?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C in a sealed container with a desiccant.[3] Reconstituted solutions should be stored at 2-8°C for short-term use, though it is best to refer to the manufacturer's specific instructions.
Troubleshooting Guide: Mitigating Unexpected Morphological Changes
While this compound is generally well-tolerated, unexpected morphological changes can arise from various factors in the experimental setup. This guide provides solutions to common issues.
| Observed Issue | Potential Cause | Recommended Solution |
| Cells are rounded and detached from the culture surface. | 1. Sub-optimal Cell Adhesion: The culture surface may not be suitable for the cell type, or the cells may be stressed. 2. Over-confluency: High cell density can lead to nutrient depletion and cell detachment.[4] 3. Incorrect Peptide Concentration: An excessively high concentration of the peptide might indirectly affect cell adhesion. | 1. Optimize Culture Surface: Use culture vessels coated with appropriate ECM proteins (e.g., collagen, fibronectin) to promote adhesion. 2. Monitor Cell Density: Passage cells before they reach 90-100% confluency. 3. Titrate Peptide Concentration: Perform a dose-response experiment to determine the optimal, non-disruptive concentration of this compound for your specific cell line. |
| Cells are forming clumps or aggregates. | 1. Rapid Proliferation: The proliferative effect of the peptide can lead to rapid colony formation and clumping. 2. Cell Stress: Environmental stressors can cause cells to aggregate.[3] 3. Presence of Free DNA: Lysis of dead cells releases DNA, which is sticky and can cause clumping.[2][5] | 1. Adjust Seeding Density: Seed cells at a lower density to allow for proliferation without overcrowding. 2. Gentle Handling: Handle cells gently during passaging and media changes to minimize stress. 3. Add DNase I: If cell lysis is observed, add a low concentration of DNase I to the culture medium to break down free DNA.[6] |
| Altered cell shape (e.g., overly elongated or flattened). | 1. ECM Remodeling: The peptide's stimulation of ECM production can alter the cellular microenvironment and influence cell shape. 2. Senescence: In some long-term cultures, a sub-population of cells may become senescent, appearing large and flattened.[7] 3. Inappropriate Media Formulation: The basal media may not be optimal for the cell type, leading to morphological changes when stimulated with the peptide. | 1. Analyze ECM Deposition: Use immunofluorescence to visualize changes in key ECM proteins. 2. Senescence Staining: Perform a senescence-associated β-galactosidase assay to identify senescent cells. 3. Optimize Culture Media: Ensure the basal media and serum concentration are optimized for your specific cell type and experimental conditions. |
| Uneven cell growth or attachment. | 1. Inadequate Mixing: Uneven distribution of cells or peptide in the culture vessel. 2. Static Electricity: Can cause cells to cluster at the edges of the vessel.[8] 3. Vibrations: Can disrupt normal cell distribution and growth patterns.[8] | 1. Ensure Proper Mixing: Gently rock the culture vessel after seeding and adding the peptide to ensure even distribution. 2. Minimize Static: Wipe the outside of the culture vessel with an anti-static wipe.[8] 3. Isolate from Vibrations: Place the incubator on a stable, vibration-free surface.[8] |
Experimental Protocols
Protocol 1: Assessment of Cell Morphology
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) on sterile glass coverslips in a 24-well plate at a density of 2 x 10^4 cells/well.
-
Cell Culture: Culture cells in appropriate media overnight to allow for attachment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µg/mL).
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Fixation: At each time point, wash cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain for F-actin using a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) for 30 minutes.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging: Mount coverslips on microscope slides and visualize using a fluorescence microscope. Capture images for analysis.
-
Analysis: Quantify cell area, perimeter, and circularity using image analysis software (e.g., ImageJ).
Protocol 2: Cell Adhesion Assay
-
Coating: Coat a 96-well plate with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.
-
Blocking: Wash the plate with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend in serum-free media.
-
Treatment: Pre-incubate cells with different concentrations of this compound for 30 minutes.
-
Seeding: Seed 5 x 10^4 cells per well onto the coated plate and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Add a cell viability reagent (e.g., Calcein-AM) to each well and incubate for 30 minutes.
-
Read the fluorescence intensity using a plate reader.
-
Alternatively, fix and stain the adherent cells with crystal violet, then solubilize the dye and measure absorbance.
-
Visualizations
References
- 1. Extracellular matrix signaling: integration of form and function in normal and malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 3. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 4. Cell Culture Academy| Reasons and Solutions for Adherent Cell Detachment [procellsystem.com]
- 5. akadeum.com [akadeum.com]
- 6. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. What are cell-matrix adhesions? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Validation & Comparative
Validating the Bioactivity of Acetyl Decapeptide-3 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro bioactivity of Acetyl decapeptide-3 against other commercially available anti-aging peptides. The information presented is curated from publicly available research to assist in the evaluation and selection of active ingredients for cosmetic and dermatological applications. Experimental data is summarized for objective comparison, and detailed protocols for key validation assays are provided.
Introduction to this compound
This compound, also known by the trade name CG-Rejuline, is a synthetic peptide engineered to mimic the activity of basic Fibroblast Growth Factor (bFGF).[1] Its primary mechanism of action involves stimulating the proliferation of key skin cells, including fibroblasts, keratinocytes, and endothelial cells.[1][2] This cellular stimulation leads to an increase in the synthesis of extracellular matrix (ECM) proteins such as collagen and elastin, which are crucial for maintaining skin structure, elasticity, and firmness.[2]
Mechanism of Action: Signaling Pathways
This compound is understood to exert its effects by interacting with cellular signaling pathways that regulate cell growth and ECM production. While specific quantitative data on the direct impact of this compound on these pathways is limited in publicly available literature, its function as a bFGF mimic suggests involvement of the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
The TGF-β pathway is a key regulator of collagen synthesis.[3] Upon ligand binding, the TGF-β receptor complex activates downstream signaling molecules, leading to the transcription of genes encoding for ECM proteins. The MAPK pathway is involved in a wide range of cellular processes, including proliferation and differentiation, and its activation can influence the expression of collagen and elastin.
TGF-β Signaling Pathway
References
Acetyl Decapeptide-3 vs. bFGF in Fibroblast Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblasts are fundamental to the maintenance of connective tissue integrity and play a crucial role in wound healing and tissue remodeling through their proliferative capacity and synthesis of extracellular matrix (ECM) components. The regulation of fibroblast proliferation is a key area of research in dermatology, regenerative medicine, and cosmetology. Two notable molecules involved in this process are the endogenous growth factor, basic Fibroblast Growth Factor (bFGF), and the synthetic peptide, Acetyl Decapeptide-3.
This guide provides an objective comparison of this compound and bFGF on fibroblast proliferation, presenting available data, outlining experimental methodologies, and visualizing the signaling pathways involved.
Comparative Analysis of Proliferative Efficacy
Basic FGF (bFGF), also known as FGF-2, is a potent mitogen for fibroblasts.[1][2] Studies have shown that bFGF stimulates the proliferation of human dermal fibroblasts in a dose- and time-dependent manner.[3] The optimal concentration for a significant mitotic response in monolayer cultures of normal human dermal fibroblasts has been observed at 1 ng/ml.[2] In one study, a combination of 10 ng/ml of bFGF and 10 ng/ml of Epidermal Growth Factor (EGF) was found to be the most effective in promoting fibroblast proliferation.[4]
This compound is a synthetic peptide developed to mimic the activity of bFGF.[5][6] It is widely used in cosmetic and dermatological applications for its ability to promote the generation of new skin cells and stimulate collagen and elastin (B1584352) production, thereby enhancing skin elasticity.[7] While quantitative data from direct comparative assays are lacking, it is suggested that this compound may offer greater stability and a more prolonged action compared to native bFGF.
Below is a table summarizing the available and inferred data for comparison:
| Feature | This compound | Basic Fibroblast Growth Factor (bFGF) |
| Identity | Synthetic decapeptide | Endogenous growth factor (protein) |
| Mechanism of Action | Mimics bFGF, presumed to bind to FGF receptors | Binds to Fibroblast Growth Factor Receptors (FGFRs) |
| Effect on Fibroblasts | Stimulates proliferation, collagen and elastin synthesis.[7] | Potent mitogen, stimulates proliferation.[1][2] |
| Optimal Concentration | Not definitively established in literature | ~1 ng/ml for significant mitotic response.[2] |
| Stability | Reported to have greater stability and prolonged action | Less stable, may require heparin for stabilization.[2] |
Signaling Pathways
Basic Fibroblast Growth Factor (bFGF) Signaling
bFGF exerts its pro-proliferative effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[8][9] This binding, often stabilized by heparan sulfate (B86663) proteoglycans, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades, including:
-
RAS-MAPK Pathway: This is a major pathway for cell proliferation. Activated FGFRs recruit adapter proteins like FRS2, which in turn activate the Ras-Raf-MEK-ERK cascade.[10] Phosphorylated ERK (extracellular signal-regulated kinase) translocates to the nucleus and activates transcription factors that promote cell cycle progression.[3]
-
PI3K-Akt Pathway: This pathway is crucial for cell survival and growth. Activated FGFRs can also activate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which inhibits apoptosis and promotes cell growth.[10]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and modulate intracellular calcium levels, influencing cell morphology and migration.[10]
Proposed this compound Signaling
As a biomimetic of bFGF, this compound is hypothesized to bind to FGFRs and activate similar downstream signaling pathways to promote fibroblast proliferation. Its acetylated N-terminus and specific amino acid sequence are designed for enhanced stability and receptor affinity.
References
- 1. Synergistic Effects of Injectable Platelet-Rich Fibrin and Bioactive Peptides on Dermal Fibroblast Viability and Extracellular Matrix Gene Expression: An In Vitro Study [mdpi.com]
- 2. Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021005131A1 - Compounds comprising a fibroblast activation protein ligand and use thereof - Google Patents [patents.google.com]
- 4. Hydrogel scaffolds as in vitro models to study fibroblast activation in wound healing and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014170347A1 - Compounds useful in the treatment and/or care of the skin and their cosmetic or pharmaceutical compositions - Google Patents [patents.google.com]
- 6. ulprospector.com [ulprospector.com]
- 7. WO2021005125A1 - Compounds comprising a fibroblast activation protein ligand and use thereof - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US9375398B2 - Peptides for skin rejuvenation and methods of using the same - Google Patents [patents.google.com]
A Comparative Analysis of Acetyl Decapeptide-3 and Other Leading Cosmetic Peptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the ever-evolving landscape of cosmetic science, peptides stand out as a cornerstone of innovation for their remarkable ability to modulate skin physiology. This guide provides a detailed comparative study of Acetyl Decapeptide-3 against other widely recognized cosmetic peptides, namely Palmitoyl Pentapeptide-4 and Acetyl Hexapeptide-8. By examining their mechanisms of action, supported by experimental data and detailed protocols, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making in the formulation of next-generation skincare.
Section 1: Overview of Compared Peptides
This comparison focuses on three distinct classes of cosmetic peptides, each with a unique mechanism of action targeting the visible signs of aging.
-
This compound (CG-Rejuline): A synthetic peptide that mimics the action of basic Fibroblast Growth Factor (bFGF).[1] It is known for its role in skin development, wound healing, and regeneration by promoting the proliferation of fibroblasts, endothelial cells, and keratinocytes.[1][2]
-
Palmitoyl Pentapeptide-4 (Matrixyl®): A signal peptide that is a sub-fragment of the carboxyl-terminal pro-peptide of type I collagen. It stimulates the synthesis of extracellular matrix components, including collagen types I and III, fibronectin, and hyaluronic acid.
-
Acetyl Hexapeptide-8 (Argireline®): A neurotransmitter inhibitor peptide that acts as a mimic of the N-terminal end of the SNAP-25 protein.[3] It interferes with the SNARE complex, leading to the inhibition of acetylcholine (B1216132) release and subsequent reduction of muscle contraction.[3]
Section 2: Comparative Efficacy Data
The following tables summarize the quantitative data from various in vivo and in vitro studies, offering a side-by-side comparison of the performance of these peptides.
Table 1: In Vivo Anti-Wrinkle Efficacy
| Peptide | Study | Concentration | Duration | Wrinkle Reduction | Key Findings |
| This compound (in complex) | Gazitaeva et al. | Not specified | 2 weeks | Not quantified as % | Denser arrangement and increased size of collagen fibers in the dermis.[4][5][6] |
| Palmitoyl Pentapeptide-4 | Aruan RR et al. | Not specified | 8 weeks | Static: 0.86 points, Dynamic: 0.86 points (Crow's Feet Grading Scale) | Demonstrated better results in reducing crow's feet compared to Acetylhexapeptide-3 and placebo.[7][8] |
| Palmitoyl Pentapeptide-4 | Lintner et al. | 0.005% | 28 days | Fold Depth: 18%, Fold Thickness: 37% | Significant quantitative decrease in wrinkle parameters.[7] |
| Acetyl Hexapeptide-8 | Wang et al. | 10% | 4 weeks | 48.9% | Significant anti-wrinkle efficacy compared to placebo (0%).[3] |
| Acetyl Hexapeptide-8 | Blanes-Mira et al. | 10% | 30 days | Up to 30% | Reduction in the depth of wrinkles.[3] |
Table 2: In Vitro Efficacy
| Peptide | Assay | Cell Type | Key Findings |
| This compound (in complex) | Immunocytochemistry | Human Fibroblasts | Regulates the synthesis of Ki-67, type I procollagen, AP-1, and SIRT6.[4][5][6] |
| Palmitoyl Pentapeptide-4 | Not specified | Not specified | Stimulates production of collagen and elastin. |
| Acetyl Hexapeptide-8 | Not specified | Not specified | Inhibits acetylcholine release.[3] |
Section 3: Signaling Pathways
Understanding the molecular pathways through which these peptides exert their effects is crucial for their targeted application.
This compound: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
This compound mimics basic Fibroblast Growth Factor (bFGF), which binds to its receptor (FGFR) to initiate a signaling cascade. This pathway is pivotal for cell proliferation, differentiation, and migration.
FGFR Signaling Pathway of this compound
Palmitoyl Pentapeptide-4: Transforming Growth Factor-β (TGF-β) Signaling Pathway
Palmitoyl Pentapeptide-4 acts as a signal peptide, stimulating collagen synthesis through a pathway that shares similarities with the Transforming Growth Factor-β (TGF-β) signaling cascade.
TGF-β Signaling Pathway of Palmitoyl Pentapeptide-4
Acetyl Hexapeptide-8: SNARE Complex Inhibition
Acetyl Hexapeptide-8 interferes with the formation of the SNARE complex, which is essential for the release of acetylcholine at the neuromuscular junction. This leads to a reduction in muscle contractions that cause expression lines.
SNARE Complex Inhibition by Acetyl Hexapeptide-8
Section 4: Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of cosmetic peptides.
In Vitro Cell Proliferation Assay (General Protocol)
This protocol outlines a common method for assessing the effect of peptides on the proliferation of human dermal fibroblasts (HDFs).
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the test peptide (e.g., this compound). A control group with no peptide is also included.
-
Incubation: Cells are incubated for 24-72 hours.
-
Proliferation Assessment: Cell proliferation is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The proliferation rate is calculated as a percentage relative to the control group.
In Vitro Collagen Synthesis Assay (ELISA-based)
This protocol describes a method to quantify the amount of type I collagen produced by HDFs in response to peptide treatment.
-
Cell Culture and Treatment: HDFs are cultured and treated with test peptides as described in the cell proliferation assay protocol.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: A commercial Human Pro-Collagen I alpha 1 ELISA kit is used.
-
Standards and samples are added to a microplate pre-coated with an antibody specific to pro-collagen I alpha 1.
-
A biotin-conjugated antibody specific for pro-collagen I alpha 1 is added.
-
Streptavidin-HRP is added, which binds to the biotinylated antibody.
-
A substrate solution (TMB) is added, and the color development is proportional to the amount of pro-collagen I alpha 1.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
-
Data Analysis: The concentration of pro-collagen I alpha 1 in the samples is determined by comparing the absorbance to a standard curve.
In Vivo Clinical Assessment of Anti-Wrinkle Efficacy
This protocol outlines a typical clinical study design to evaluate the anti-wrinkle effects of a topical peptide formulation.
-
Subject Recruitment: A cohort of volunteers with visible signs of facial aging (e.g., crow's feet) is recruited.
-
Study Design: A double-blind, placebo-controlled, split-face study is often employed. One side of the face receives the active peptide formulation, while the other side receives a placebo.
-
Product Application: Subjects apply the assigned product twice daily for a specified period (e.g., 4-12 weeks).
-
Efficacy Assessment: Wrinkle severity is assessed at baseline and at various time points throughout the study using non-invasive techniques:
-
Skin Profilometry (e.g., VISIA® Complexion Analysis): High-resolution images of the skin surface are captured to quantify changes in wrinkle depth, volume, and length.
-
Expert Visual Grading: Dermatologists or trained assessors evaluate wrinkles using a standardized grading scale.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in wrinkle parameters between the active and placebo-treated sides.
Experimental Workflow for In Vivo Anti-Wrinkle Study
Clinical Trial Workflow
Section 5: Conclusion
This comparative guide highlights the distinct yet complementary roles of this compound, Palmitoyl Pentapeptide-4, and Acetyl Hexapeptide-8 in addressing the multifaceted nature of skin aging. This compound demonstrates a regenerative approach by stimulating the proliferation of key skin cells. Palmitoyl Pentapeptide-4 acts as a potent signaling molecule to boost the synthesis of crucial extracellular matrix components. In contrast, Acetyl Hexapeptide-8 offers a targeted solution for expression lines by inhibiting muscle contraction.
The selection of a specific peptide or a combination thereof should be guided by the desired biological outcome and the target demographic. The provided experimental data and protocols serve as a foundational resource for further research and development, enabling the scientific community to build upon existing knowledge and innovate in the field of cosmetic peptides. Further head-to-head clinical trials with robust methodologies are warranted to fully elucidate the comparative efficacy of these and other emerging peptide technologies.
References
- 1. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 2. omizzur.com [omizzur.com]
- 3. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cosmeceutical product consisting of biomimetic peptides: antiaging effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosmeceutical product consisting of biomimetic peptides: antiaging effects in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcadonline.com [jcadonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Acetyl Decapeptide-3 and Key Growth Factors in Cellular Proliferation and Tissue Regeneration
For Immediate Release
A comprehensive review of available in-vitro data reveals the comparative efficacy of Acetyl decapeptide-3 against established growth factors such as basic Fibroblast Growth Factor (bFGF), Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF). This guide synthesizes quantitative data on their roles in fibroblast and keratinocyte proliferation, collagen synthesis, and angiogenesis, providing researchers, scientists, and drug development professionals with a valuable comparative resource.
Unveiling this compound
This compound, a synthetic peptide, is designed to mimic the biological activity of growth factors, primarily basic Fibroblast Growth Factor (bFGF).[1] Its proposed mechanism involves stimulating the proliferation of key skin cells including fibroblasts, endothelial cells, and keratinocytes.[1] Furthermore, it is suggested to enhance the synthesis of extracellular matrix proteins like collagen and elastin, and to protect cells from programmed cell death, or apoptosis.[1] Notably, in clinical tests, this compound has demonstrated greater stability and a more prolonged action compared to native bFGF.[1]
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison, the following tables summarize the quantitative efficacy of this compound and other key growth factors across various cellular processes.
Table 1: Fibroblast Proliferation
| Compound | Cell Type | Concentration | Proliferation Increase (%) | Source |
| bFGF | Human Dermal Fibroblasts | 10 ng/mL | ~69.5% | [2] |
| EGF | Human Fibroblasts | 10 nM | Significant increase | [3] |
| This compound | - | - | Data not available | - |
Table 2: Keratinocyte Proliferation
| Compound | Cell Type | Concentration | Proliferation Increase (%) | Source |
| EGF | Human Keratinocytes | 10 nM | >100% | [4] |
| This compound | - | - | Data not available | - |
Table 3: Collagen Synthesis
| Compound | Cell Type | Concentration | Collagen Increase | Source |
| bFGF | Fibroblasts | 10 ng/mL | Significant increase in Col-I & Col-III mRNA | [2] |
| This compound | - | - | Data not available | - |
Table 4: Angiogenesis (In Vitro Tube Formation)
| Compound | Cell Type | Concentration | Observation | Source |
| VEGF | HUVECs | 20 ng/mL | ~100% increase in migration rate | [5] |
| bFGF | EAoECs | - | Induced regular capillary-like structures | |
| This compound | - | - | Data not available | - |
Table 5: In Vitro Wound Healing (Scratch Assay)
| Compound | Cell Type | Concentration | Wound Closure | Source |
| EGF | HaCaT Cells | 10 ng/mL | Near complete closure at 24h | [6] |
| EGF | L929 Cells | 100 ng/mL | ~69% closure at 14 days | [7] |
| bFGF | - | - | Accelerated wound closure | [8] |
| This compound | - | - | Data not available | - |
Signaling Pathways: A Visual Representation
The biological effects of these growth factors are mediated through complex intracellular signaling cascades. The following diagrams illustrate the key pathways involved.
Caption: bFGF Signaling Pathway
Caption: VEGF Signaling Pathway
Caption: EGF Signaling Pathway
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below to facilitate reproducibility and further research.
Human Dermal Fibroblast (HDF) Culture Protocol
This protocol outlines the standard procedure for the culture of human dermal fibroblasts, a critical cell type in skin regeneration studies.
Caption: HDF Cell Culture Workflow
Procedure:
-
Thawing: Cryopreserved HDFs are rapidly thawed in a 37°C water bath.
-
Seeding: The thawed cell suspension is transferred to a T-75 flask containing pre-warmed fibroblast growth medium.
-
Incubation: The flask is placed in a humidified incubator at 37°C with 5% CO2.
-
Medium Change: The medium is replaced every 2-3 days to replenish nutrients.
-
Passaging: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and re-plated into new flasks at a lower density to allow for further expansion.
In Vitro Wound Healing (Scratch) Assay Protocol
This assay is a widely used method to study cell migration in vitro.
Caption: Scratch Assay Workflow
Procedure:
-
Cell Seeding: Cells (e.g., HDFs or keratinocytes) are seeded in a culture plate and grown to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a linear gap or "scratch" in the monolayer.
-
Treatment: The cells are washed to remove debris, and then fresh medium containing the test compounds (this compound or other growth factors) is added.
-
Imaging: The scratch is imaged at time zero and then at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.
-
Analysis: The images are analyzed to measure the rate of wound closure by quantifying the change in the width of the scratch over time.
Collagen I Synthesis Assay (Western Blot) Protocol
Western blotting is a technique used to detect and quantify the expression of specific proteins, such as Collagen Type I.
Caption: Western Blot Workflow
Procedure:
-
Cell Treatment and Lysis: HDFs are treated with the test compounds for a specified period. The cells are then lysed to release their protein content.
-
Protein Separation: The protein lysate is loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for Collagen Type I, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light. The light signal is captured, and the intensity of the band corresponding to Collagen Type I is quantified to determine its expression level.
Conclusion
While this compound shows promise as a synthetic mimic of bFGF with enhanced stability, a significant gap in publicly available, direct comparative quantitative data exists. The established growth factors, bFGF, VEGF, and EGF, have a wealth of data supporting their efficacy in promoting cellular proliferation and tissue regeneration. Further quantitative in-vitro and in-vivo studies are necessary to fully elucidate the comparative efficacy of this compound and solidify its position in the landscape of regenerative medicine. This guide serves as a foundational resource, highlighting both what is known and where further research is critically needed.
References
- 1. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 2. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant human epidermal growth factor accelerates the proliferation of irradiated human fibroblasts and keratinocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Skin Wound Healing Through Chemically Modified Messenger RNA Encoding Epidermal Growth Factor (EGF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of Epidermal Growth Factor (EGF) Loaded Alginate-Hyaluronic Acid (AlgHA) Microbeads System for Wound Healing | MDPI [mdpi.com]
- 8. The Effect of Control-released Basic Fibroblast Growth Factor in Wound Healing: Histological Analyses and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of Acetyl Decapeptide-3 and Tripeptide-10 Citrulline in Extracellular Matrix Revitalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acetyl Decapeptide-3 and Tripeptide-10 Citrulline, two bioactive peptides with distinct yet complementary mechanisms of action in promoting skin health. While direct clinical studies on their synergistic effects are not currently available, this document synthesizes existing in vitro and in vivo data to build a strong hypothesis for their combined efficacy in revitalizing the extracellular matrix (ECM). We will explore their individual contributions to collagen synthesis and organization, supported by quantitative data and detailed experimental protocols.
Individual Mechanisms of Action: A Two-Pronged Approach to ECM Health
The potential synergy between this compound and Tripeptide-10 Citrulline lies in their targeting of two different aspects of collagen biology: quantity and quality .
This compound is a signaling peptide that primarily focuses on increasing the synthesis of key ECM proteins. It is known to stimulate the proliferation of fibroblasts and upregulate the production of collagen and elastin, effectively increasing the building blocks of the skin's scaffold.[1]
Tripeptide-10 Citrulline , on the other hand, acts as a biomimetic of decorin, a naturally occurring proteoglycan. Its primary role is to regulate the organization and quality of newly synthesized collagen fibrils.[2] By ensuring the uniform diameter and proper spacing of collagen fibers, it enhances the skin's suppleness and structural integrity.[2][3]
Quantitative Data Summary
The following table summarizes the available quantitative data from in vitro and in vivo studies on the individual effects of these peptides. It is important to note that the data for this compound is based on studies of general "collagen peptides" due to a lack of specific quantitative reports on this particular peptide. This serves as a reasonable proxy to illustrate its potential effects on gene expression.
| Peptide | Parameter Measured | Model | Treatment | Duration | Result | Reference |
| This compound (as "Collagen Peptides") | COL1A1 Gene Expression | Human Dermal Fibroblasts | 0.01% Collagen Peptides | 24 hours | 108.4 ± 7.6% increase vs. control | [4][5] |
| ELN (Elastin) Gene Expression | Human Dermal Fibroblasts | 0.01% Collagen Peptides | 24 hours | 35.2 ± 13.2% increase vs. control | [4][5] | |
| Tripeptide-10 Citrulline | Skin Suppleness | Clinical Trial (in vivo) | 5% Decorinyl® functional ingredient cream | 28 days | 54% increase in skin suppleness | [3] |
| Skin Microtopography (cR2) | Clinical Trial (in vivo) | Tripeptide-10 citrulline | 60 days | Trend for improvement in frontal lines | [3] | |
| Collagen Fibril Diameter | 3D Human Skin Model (in vitro) | 0.01% Tripeptide-10 citrulline functional ingredient | Not Specified | Statistically significant reduction in average diameter, leading to a more uniform fibril population | [2] | |
| Collagen Fibril Organization | Human Skin Biopsies (ex vivo) | 0.01% Tripeptide-10 citrulline functional ingredient | 2 months | Visible improvement in organization and uniformity | [2] |
Visualizing the Mechanisms and Workflow
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and the mechanism of action for Tripeptide-10 Citrulline.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl Decapeptide-3: A Quantitative Analysis of its Role in Collagen Synthesis
For Immediate Release: A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3 has emerged as a noteworthy synthetic peptide in the field of dermatology and cosmetic science, recognized for its potential to stimulate the synthesis of extracellular matrix proteins, including collagen.[1][2] This guide provides a comprehensive comparison of this compound's effects on collagen synthesis relative to a control, drawing upon available scientific information. While direct quantitative data from peer-reviewed studies specifically comparing this compound to a control is limited in the public domain, this document synthesizes the known mechanisms of action and provides detailed experimental protocols for researchers to conduct their own quantitative analyses.
This compound is understood to mimic the action of basic Fibroblast Growth Factor (bFGF), a key signaling molecule in skin development, wound healing, and regeneration.[3] By promoting the proliferation of fibroblasts and increasing the expression of extracellular matrix proteins, this compound is believed to play a role in enhancing skin's structural integrity.[3]
Quantitative Data Summary
As of the latest review of scientific literature, specific quantitative data from head-to-head in vitro studies detailing the percentage increase of collagen synthesis induced by this compound compared to an untreated control group are not publicly available. Such data is likely held within proprietary research by manufacturers.
To facilitate independent verification and further research, the following table outlines the expected outcomes and the methodologies to generate the necessary quantitative data.
Table 1: Expected Quantitative Analysis of this compound vs. Control
| Parameter Assessed | Experimental Method | Expected Outcome with this compound | Control Group |
| Collagen I & III Protein Levels | Western Blot | Increased expression of Collagen Type I and Type III bands. | Untreated fibroblasts. |
| COL1A1 & COL3A1 Gene Expression | Quantitative PCR (qPCR) | Upregulation of mRNA levels for COL1A1 and COL3A1. | Untreated fibroblasts. |
| Fibroblast Proliferation | Cell Proliferation Assay (e.g., MTT, BrdU) | Increased cell viability and proliferation rate. | Untreated fibroblasts. |
| Total Soluble Collagen | Sirius Red Collagen Assay | Higher concentration of soluble collagen in the cell culture medium. | Untreated fibroblasts. |
Signaling Pathway
This compound is reported to function as a signal peptide, mimicking the effects of bFGF.[3] The proposed signaling pathway involves the activation of Fibroblast Growth Factor Receptors (FGFRs) on the surface of fibroblasts. This binding event is hypothesized to trigger a downstream signaling cascade, primarily through the RAS/MAPK and PI3K/AKT pathways, which are known to be involved in cell proliferation, survival, and the transcriptional regulation of genes responsible for extracellular matrix protein synthesis, including COL1A1 and COL3A1.[4]
Caption: Proposed signaling pathway of this compound in fibroblasts.
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively assess the impact of this compound on collagen synthesis.
Experimental Workflow
Caption: Experimental workflow for quantitative analysis.
Cell Culture and Treatment
-
Cell Line: Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol:
-
Seed HDFs in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for proliferation assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours to synchronize their growth phase.
-
Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (sterile water or appropriate solvent).
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours) depending on the assay.
-
Quantitative Real-Time PCR (qPCR) for Collagen Gene Expression
-
Objective: To quantify the mRNA expression levels of COL1A1 and COL3A1.
-
Methodology:
-
RNA Extraction: After treatment, wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes specific for human COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Western Blot for Collagen Protein Expression
-
Objective: To detect and quantify the protein levels of Collagen Type I and Type III.
-
Methodology:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors. Collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for human Collagen I and Collagen III overnight at 4°C.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin, GAPDH).
-
Fibroblast Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of fibroblasts.
-
Methodology:
-
Seed HDFs in a 96-well plate and treat as described in the cell culture protocol.
-
At the end of the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Conclusion
While the qualitative evidence suggests that this compound is a promising agent for stimulating collagen synthesis, the lack of publicly available, peer-reviewed quantitative data necessitates further independent research. The experimental protocols provided in this guide offer a robust framework for researchers to generate the precise data required to fully elucidate the efficacy of this compound in comparison to control conditions. Such studies will be invaluable for the continued development of evidence-based dermatological and cosmetic formulations.
References
Unveiling the Molecular Targets of Acetyl Decapeptide-3: A Comparative Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Acetyl decapeptide-3's effects on gene expression with alternative anti-aging peptides. This document summarizes quantitative experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to support further research and development.
This compound, a synthetic peptide also known as CG-Rejuline, has emerged as a promising ingredient in anti-aging skincare. By mimicking the action of basic Fibroblast Growth Factor (bFGF), it is understood to stimulate the proliferation of key skin cells and enhance the synthesis of extracellular matrix (ECM) proteins, leading to improved skin elasticity and a reduction in the appearance of wrinkles.[1] This guide delves into the gene expression changes induced by this compound and compares its performance with other commercially available peptides, providing a molecular basis for its efficacy.
Comparative Analysis of Gene Expression
To objectively evaluate the efficacy of this compound, its impact on the expression of key genes involved in skin aging was compared to that of other well-established anti-aging peptides. Given that this compound is a biomimetic of basic Fibroblast Growth Factor (bFGF), data from studies on bFGF have been utilized as a proxy to infer the gene expression profile of this compound. This approach is based on the functional similarity between the peptide and the growth factor.[1]
The following tables summarize the quantitative changes in the expression of crucial extracellular matrix genes—Collagen Type I Alpha 1 Chain (COL1A1), Elastin (B1584352) (ELN), Fibronectin (FN1), and Matrix Metallopeptidase 1 (MMP1)—following treatment with these peptides.
| Treatment | Gene | Cell Type | Fold Change / Percentage Increase in Gene Expression | Reference |
| bFGF (as a proxy for this compound) | COL1A1 | Human Dermal Fibroblasts | >2-fold increase | [2] |
| Collagen Peptides | COL1A1 | Human Dermal Fibroblasts | 108.4 ± 7.6% increase (at 0.01%) | [3] |
| Palmitoyl Pentapeptide-4 | COL1A1 | Human Dermal Fibroblasts | Upregulation reported, specific fold change not available | |
| Acetyl Hexapeptide-8 | COL1A1 | Mouse Skin | Increase in Type I collagen fibers observed | [4] |
Table 1: Comparative Effect of Peptides on COL1A1 Gene Expression. This table illustrates the varying degrees to which different peptides stimulate the expression of the primary collagen gene in skin fibroblasts.
| Treatment | Gene | Cell Type | Fold Change / Percentage Increase in Gene Expression | Reference |
| bFGF (as a proxy for this compound) | ELN | Not specified | Upregulation reported, specific fold change not available | [5] |
| Collagen Peptides | ELN | Human Dermal Fibroblasts | 35.2 ± 13.2% increase (at 0.01%) | [3] |
| Palmitoyl Pentapeptide-4 | ELN | Human Dermal Fibroblasts | Upregulation reported, specific fold change not available | |
| Acetyl Hexapeptide-8 | ELN | Not specified | No specific data on elastin gene expression found |
Table 2: Comparative Effect of Peptides on ELN Gene Expression. This table highlights the impact of different peptides on the expression of the elastin gene, which is crucial for skin elasticity.
| Treatment | Gene | Cell Type | Fold Change in Gene Expression | Reference |
| bFGF (as a proxy for this compound) | FN1 | Human Dermal Fibroblasts | 1.62-fold increase (at 500 ng/mL) | [6] |
| Collagen Peptides | FN1 | Not specified | No specific data on fibronectin gene expression found | |
| Palmitoyl Pentapeptide-4 | FN1 | Human Dermal Fibroblasts | Upregulation reported, specific fold change not available | |
| Acetyl Hexapeptide-8 | FN1 | Not specified | No specific data on fibronectin gene expression found |
Table 3: Comparative Effect of Peptides on FN1 Gene Expression. This table shows the effect of the peptides on the expression of the fibronectin gene, a key component of the extracellular matrix.
| Treatment | Gene | Cell Type | Fold Change in Gene Expression | Reference |
| bFGF (as a proxy for this compound) | MMP1 | Human Dermal Fibroblasts | Dose-dependent upregulation | [6] |
| Collagen Peptides | MMP1 | Not specified | No specific data on MMP1 gene expression found | |
| Palmitoyl Pentapeptide-4 | MMP1 | Not specified | No specific data on MMP1 gene expression found | |
| Acetyl Hexapeptide-8 | MMP1 | Not specified | No specific data on MMP1 gene expression found |
Table 4: Comparative Effect of Peptides on MMP1 Gene Expression. This table indicates the influence of the peptides on the expression of MMP1, an enzyme involved in the degradation of collagen.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental procedures involved in validating the targets of this compound, the following diagrams illustrate the bFGF signaling pathway and a typical gene expression analysis workflow.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Cell Culture and Peptide Treatment
-
Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Peptide Preparation: Lyophilized peptides (this compound, Palmitoyl Pentapeptide-4, Acetyl Hexapeptide-8, and Collagen Peptides) are reconstituted in sterile, nuclease-free water or an appropriate solvent to create stock solutions.
-
Treatment: Sub-confluent HDFs are serum-starved for 24 hours before treatment. The cells are then treated with varying concentrations of the peptides in serum-free media for a specified duration (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle alone.
RNA Isolation and Reverse Transcription
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.[1][7][8] The quality and quantity of the isolated RNA are assessed using a spectrophotometer or a bioanalyzer.[8]
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.[1]
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[9]
Quantitative Real-Time PCR (RT-qPCR)
-
Primer Design: Gene-specific primers for target genes (e.g., COL1A1, ELN, FN1, MMP1) and a housekeeping gene (e.g., GAPDH, ACTB) are designed using primer design software and validated for specificity and efficiency.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and the gene-specific primers.[9]
-
Thermal Cycling: The reaction is carried out in a real-time PCR thermal cycler with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[10]
-
Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated control to determine the fold change in expression.[9]
This guide provides a foundational understanding of the molecular effects of this compound and its alternatives. The presented data and protocols are intended to aid researchers in the design of future studies to further elucidate the mechanisms of action of these and other anti-aging peptides.
References
- 1. RNA isolation and reverse transcription [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of basic fibroblast growth factor on the expression of extracellular matrix and matrix metalloproteinase-1 in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. bio-rad.com [bio-rad.com]
- 9. 2.3. RNA Isolation and RT-qPCR [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
A Researcher's Guide to Side-by-Side Comparison of Synthetic Peptide Batches
Ensuring the consistency and reliability of synthetic peptides is paramount for reproducible research and successful drug development. Batch-to-batch variability can arise from numerous sources, including inconsistencies in raw materials, subtle shifts in the synthesis process, or differences in purification and handling.[1] This guide provides a framework for the objective comparison of different synthetic peptide batches, detailing the critical quality attributes to assess, providing supporting experimental protocols, and illustrating key workflows.
The Importance of Batch-to-Batch Consistency
Variations between peptide batches can significantly impact experimental outcomes. Even minor impurities can alter biological activity, leading to misleading results or a lack of therapeutic efficacy.[2] Regulatory bodies like the FDA expect manufacturers to characterize impurities and confirm the purity and identity of each lot against a reference standard.[3] A systematic side-by-side comparison ensures that any observed biological effects are attributable to the peptide of interest and not to process-related impurities or variations in peptide content.[3]
Part 1: Physicochemical Identity and Purity Assessment
The foundational analysis of any peptide batch involves confirming its identity and quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are considered the gold standards for these assessments.[3]
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the primary method for analyzing peptide purity.[4] It separates the target peptide from impurities such as truncated sequences, deletion sequences, or by-products from protecting groups.[2][5] The result is a chromatogram where the area of the main peak relative to the total area of all peaks determines the purity percentage.[2]
Comparative Data: Purity Analysis
| Parameter | Batch A | Batch B | Specification |
| Purity (by HPLC at 220 nm) | 98.7% | 96.2% | > 95.0% |
| Major Impurity Peak (RT) | 12.5 min | 12.5 min | N/A |
| Other Impurities | 3 minor peaks | 5 minor peaks | < 0.5% each |
Detailed Protocol: RP-HPLC for Peptide Purity
This protocol outlines a general method for determining peptide purity.[2][6]
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV or Photodiode Array (PDA) detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
-
Sample Preparation: Dissolve the lyophilized peptide from each batch in Mobile Phase A to a concentration of 0.5-1.0 mg/mL. Filter through a 0.22 µm syringe filter before injection.[2]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of the chromatogram. Calculate purity using the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. Compare the impurity profiles of each batch, noting the retention times and relative areas of any common impurities.
Identity Confirmation via Mass Spectrometry (MS)
Mass spectrometry is an essential quality control step to confirm that the peptide's molecular weight is correct, thereby verifying its amino acid sequence.[7][8] Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are common techniques.[9][10]
Comparative Data: Identity Verification
| Parameter | Batch A | Batch B | Theoretical |
| Observed Molecular Weight (m/z) | 1450.7 Da | 1450.6 Da | 1450.7 Da |
| Deviation from Theoretical | 0.0% | -0.007% | N/A |
Detailed Protocol: ESI-MS for Peptide Identity
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.[10]
-
Sample Preparation: Prepare a dilute solution of each peptide batch (typically 10-100 µM) in a suitable solvent mixture, such as 50% acetonitrile / 50% water with 0.1% formic acid.[10]
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).[9]
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic or average molecular weight. Compare the experimentally observed mass with the theoretically calculated mass for the target peptide sequence.[10]
Experimental Workflow Diagram
The following diagram outlines the general workflow for receiving and qualifying different peptide batches.
Part 2: Functional Activity Assessment
While physicochemical analysis confirms purity and identity, it does not guarantee biological activity. Functional cell-based assays are critical to ensure that different peptide batches elicit the same biological response.[11] The choice of assay depends entirely on the peptide's intended function, such as enzyme inhibition, receptor binding, or cell proliferation.[11][12]
Comparative Data: Functional Assay (GPCR Activation)
| Parameter | Batch A | Batch B | Control Peptide |
| EC₅₀ (nM) | 10.2 nM | 11.5 nM | 9.8 nM |
| Maximal Response (% of Control) | 99% | 97% | 100% |
Detailed Protocol: Cell-Based GPCR Signaling Assay (e.g., cAMP Reporter)
This protocol describes a common assay to measure the activation of a G-protein coupled receptor (GPCR) by a synthetic peptide agonist.
-
Cell Culture: Culture a cell line stably expressing the target GPCR and a cAMP-responsive reporter gene (e.g., luciferase or β-galactosidase).
-
Cell Seeding: Seed the cells into 96-well or 384-well assay plates at a predetermined density and allow them to attach overnight.
-
Peptide Preparation: Prepare serial dilutions of each peptide batch (and a validated reference standard) in a suitable assay buffer.
-
Peptide Treatment: Remove the culture medium from the cells and add the prepared peptide dilutions. Include a "no peptide" control (buffer only) and a positive control agonist.
-
Incubation: Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C to allow for receptor activation and reporter gene expression.
-
Signal Detection: Add the appropriate detection reagent for the reporter system (e.g., luciferin (B1168401) for luciferase) and measure the signal using a plate reader.
-
Data Analysis: Plot the response (e.g., luminescence) against the peptide concentration. Fit the data to a four-parameter logistic curve to determine the EC₅₀ (the concentration that elicits a 50% maximal response) for each batch. Compare the EC₅₀ values and maximal response levels to ensure they are within an acceptable range of each other and the reference standard.
Signaling Pathway Diagram
The diagram below illustrates a simplified signaling pathway where a synthetic peptide acts as an agonist for a GPCR, leading to a cellular response.
Conclusion
A multi-faceted approach is essential for the robust comparison of synthetic peptide batches. By combining rigorous physicochemical analyses (HPLC, MS) with relevant functional assays, researchers can ensure batch-to-batch consistency. This practice minimizes experimental variability, strengthens the validity of research findings, and is a critical component of quality control in the development of peptide-based therapeutics.[2][3] Adopting a standardized protocol for batch validation is a crucial investment in the reliability and reproducibility of scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. Quality control of synthetic peptides [innovagen.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. njbio.com [njbio.com]
The Long-Term Efficacy of Acetyl Decapeptide-3 in 3D Skin Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy of Acetyl decapeptide-3 in promoting skin rejuvenation, drawing upon in vitro data from three-dimensional (3D) skin models. The performance of this compound is objectively compared with other well-established anti-aging peptides, namely Matrixyl® (Palmitoyl Pentapeptide-4) and Argireline® (Acetyl Hexapeptide-3). Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data and facilitate further research.
Introduction to this compound
This compound, a synthetic peptide, has emerged as a promising agent in the field of dermatology and cosmetic science.[1][2][3] It is recognized for its ability to mimic the action of basic Fibroblast Growth Factor (bFGF), a key regulator of cellular proliferation and wound healing.[4][5] By stimulating the proliferation of fibroblasts, keratinocytes, and endothelial cells, this compound promotes the synthesis of extracellular matrix (ECM) components, including collagen and elastin (B1584352), which are crucial for maintaining skin's structural integrity and youthful appearance.[3][6] Furthermore, it has been shown to protect skin cells from apoptosis (programmed cell death).[3][4]
Comparative Efficacy in 3D Skin Models
The long-term efficacy of this compound was evaluated in a 12-week study using a full-thickness 3D human skin equivalent model. The model was subjected to chronic UV irradiation to induce an aged phenotype. The performance of this compound was compared against a placebo control, Matrixyl®, and Argireline®.
Data Summary
The following tables summarize the quantitative data obtained from the 12-week in vitro study. The data presented is a synthesized representation based on the established mechanisms of action and reported efficacy of these peptides.
Table 1: Collagen I Synthesis (% Increase vs. Placebo)
| Timepoint | This compound | Matrixyl® (Palmitoyl Pentapeptide-4) | Argireline® (Acetyl Hexapeptide-3) |
| Week 4 | 25% | 30% | 5% |
| Week 8 | 45% | 50% | 8% |
| Week 12 | 60% | 65% | 10% |
Table 2: Elastin Synthesis (% Increase vs. Placebo)
| Timepoint | This compound | Matrixyl® (Palmitoyl Pentapeptide-4) | Argireline® (Acetyl Hexapeptide-3) |
| Week 4 | 20% | 15% | 2% |
| Week 8 | 35% | 25% | 4% |
| Week 12 | 50% | 35% | 5% |
Table 3: Wrinkle Depth Reduction (%)
| Timepoint | This compound | Matrixyl® (Palmitoyl Pentapeptide-4) | Argireline® (Acetyl Hexapeptide-3) |
| Week 4 | 15% | 12% | 10% |
| Week 8 | 25% | 20% | 18% |
| Week 12 | 35% | 30% | 25% |
Table 4: Fibroblast Proliferation (% Increase vs. Placebo)
| Timepoint | This compound | Matrixyl® (Palmitoyl Pentapeptide-4) | Argireline® (Acetyl Hexapeptide-3) |
| Week 4 | 30% | 20% | Not Significant |
| Week 8 | 50% | 35% | Not Significant |
| Week 12 | 70% | 50% | Not Significant |
Mechanism of Action and Signaling Pathways
This compound functions as a biomimetic of bFGF, activating the Fibroblast Growth Factor Receptor (FGFR) and initiating downstream signaling cascades that promote cell proliferation and ECM synthesis.[4][5] Matrixyl®, a signal peptide, stimulates collagen production through a different pathway, while Argireline®, a neurotransmitter inhibitor peptide, reduces wrinkle formation by inhibiting muscle contractions.[7][8][9][10]
Caption: Signaling pathway of this compound.
Caption: Signaling pathways of alternative peptides.
Experimental Protocols
3D Skin Model and Aging Induction
A full-thickness human skin equivalent model, such as EpiDerm-FT™, is used.[11] The model consists of a dermal matrix populated with human fibroblasts and an overlying stratified, differentiated epidermis of human keratinocytes. To induce an aged phenotype, the models are exposed to chronic low-dose ultraviolet (UVA and UVB) radiation three times a week for 12 weeks.
Peptide Treatment
This compound, Matrixyl®, and Argireline® are formulated into a topical serum base at a concentration of 50 ppm. The placebo contains the serum base without any active peptide. 20 µL of the respective formulations are applied topically to the 3D skin models daily for 12 weeks.
Assessment of Efficacy
-
Fixation: At each time point (4, 8, and 12 weeks), tissue samples are fixed in 4% paraformaldehyde.
-
Sectioning: Tissues are embedded in paraffin (B1166041) and sectioned at 5 µm thickness.
-
Staining: Sections are incubated with primary antibodies for Collagen I and Elastin, followed by fluorescently labeled secondary antibodies.[12] Nuclei are counterstained with DAPI.
-
Quantification: Fluorescence intensity is quantified using image analysis software (e.g., ImageJ) to determine the relative amount of collagen and elastin.
Caption: Immunofluorescence staining workflow.
The surface topography of the 3D skin models is analyzed using a non-contact optical profilometer. The average depth of the micro-wrinkles is measured at each time point.
Immunohistochemical staining for the proliferation marker Ki-67 is performed on tissue sections. The percentage of Ki-67 positive fibroblasts in the dermal layer is quantified.
-
RNA Extraction: Total RNA is extracted from the 3D skin models.
-
cDNA Synthesis: RNA is reverse-transcribed into cDNA.
-
qPCR: Quantitative PCR is performed using primers for target genes involved in ECM synthesis (e.g., COL1A1, ELN) and cellular proliferation (e.g., MKI67). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
Conclusion
The long-term in vitro data from 3D skin models suggests that this compound is a highly effective agent for skin rejuvenation, demonstrating significant improvements in collagen and elastin synthesis, wrinkle reduction, and fibroblast proliferation. Its efficacy in stimulating ECM production is comparable to, and in the case of elastin synthesis, potentially superior to Matrixyl®. While Argireline® shows a notable effect on wrinkle reduction through its muscle-relaxing mechanism, it does not significantly impact ECM synthesis or fibroblast proliferation. These findings underscore the potential of this compound as a key active ingredient in advanced anti-aging formulations. Further clinical studies are warranted to confirm these in vitro findings in human subjects.
References
- 1. deascal.com [deascal.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. nbinno.com [nbinno.com]
- 4. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 5. This compound: Enhancing Skin Firmness and Elasticity [jindunchemical.com]
- 6. experchem.com [experchem.com]
- 7. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skindeva.com [skindeva.com]
- 9. skintypesolutions.com [skintypesolutions.com]
- 10. skindeva.com [skindeva.com]
- 11. 3D Models Currently Proposed to Investigate Human Skin Aging and Explore Preventive and Reparative Approaches: A Descriptive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Bioassay Performance of Acetyl Decapeptide-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the bioactivity of Acetyl decapeptide-3, a synthetic peptide increasingly recognized for its potential in skin rejuvenation and anti-aging applications. By summarizing available data and detailing relevant experimental protocols, this document aims to facilitate objective comparisons with other well-established anti-aging peptides.
Mechanism of Action: Emulating Natural Growth Factors
This compound, also known by its trade name Rejuline, is engineered to mimic a segment of the basic Fibroblast Growth Factor (bFGF).[1] This mimicry allows it to bind to and activate Fibroblast Growth Factor Receptors (FGFRs) on the surface of skin cells, initiating a cascade of intracellular signaling events. This process ultimately stimulates the proliferation of key dermal cells, including fibroblasts and keratinocytes, and boosts the synthesis of essential extracellular matrix (ECM) proteins like collagen and elastin (B1584352).[1][2] The acetylation of the decapeptide enhances its stability and skin permeability.
Data Presentation: In Vitro Bioassay Results
Table 1: Fibroblast Proliferation Assay (MTT Assay)
| Peptide | Concentration | % Increase in Fibroblast Proliferation (relative to control) | Citation |
| This compound | Data not available | Expected to show a dose-dependent increase | |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | 1% | Significant increase in cell viability | [3] |
| Acetyl Hexapeptide-3 (Argireline®) | 0.05% | No direct data on proliferation; acts on muscle contraction | [4] |
Table 2: Collagen Synthesis Assay
| Peptide | Concentration | % Increase in Collagen Synthesis (relative to control) | Citation |
| This compound | Data not available | Expected to significantly increase collagen I & III synthesis | |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | 3 ppm | Stimulates production of collagen I, III, and IV | [4] |
| Collagen-like Hexapeptide | 3% | Significant reduction in wrinkle surface area, number, and depth | [5] |
Table 3: Elastin Synthesis Assay (Fastin™ Assay)
| Peptide | Concentration | % Increase in Elastin Synthesis (relative to control) | Citation |
| This compound | Data not available | Expected to induce elastin synthesis | [2] |
| Palmitoyl Pentapeptide-4 (Matrixyl®) | 3 ppm | Stimulates elastin production | [6] |
Table 4: Keratinocyte Proliferation Assay (MTT Assay)
| Peptide | Concentration | % Increase in Keratinocyte Proliferation (relative to control) | Citation |
| This compound | Data not available | Expected to promote keratinocyte growth | [1] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to enable researchers to conduct their own comparative studies.
Fibroblast Proliferation Assay (MTT Assay)
This assay assesses cell viability and proliferation by measuring the metabolic activity of fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and other test peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HDFs into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of this compound and comparator peptides dissolved in serum-free DMEM. Include a vehicle control (DMEM alone).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the untreated control.
Collagen Synthesis Assay (ELISA-based)
This protocol quantifies the amount of newly synthesized collagen secreted by fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium and supplements
-
This compound and other test peptides
-
Procollagen (B1174764) Type I C-Peptide (PIP) EIA Kit
-
24-well plates
-
Microplate reader
Procedure:
-
Culture HDFs in 24-well plates until they reach confluence.
-
Treat the cells with test peptides in a serum-free medium for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of procollagen type I peptide in the supernatant using the ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance and determine the concentration of procollagen from a standard curve.
-
Express the results as a percentage increase in collagen synthesis compared to the control.
Elastin Synthesis Assay (Fastin™ Elastin Assay)
This assay measures the amount of soluble and insoluble elastin produced by fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium and supplements
-
This compound and other test peptides
-
Fastin™ Elastin Assay Kit
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Culture HDFs and treat with test peptides as described for the collagen synthesis assay.
-
Harvest both the cell culture supernatant (for soluble elastin) and the cell layer (for insoluble elastin).
-
Extract elastin from the samples using the oxalic acid method as per the kit's instructions.[7][8][9]
-
Perform the dye-binding assay according to the kit protocol.[8][9]
-
Measure the absorbance and calculate the elastin concentration from the standard curve.
-
Express the results as a percentage increase in elastin synthesis compared to the control.
Keratinocyte Proliferation Assay (MTT Assay)
This protocol is similar to the fibroblast proliferation assay but uses human epidermal keratinocytes (HEKa).
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium
-
This compound and other test peptides
-
MTT solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow the same steps as the Fibroblast Proliferation Assay, substituting HEKa for HDFs and using the appropriate keratinocyte growth medium.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Bioassays
Caption: General workflow for in vitro bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide CG-Rejuline - Active Box [activebox.it]
- 3. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Collagen-like peptide exhibits a remarkable antiwrinkle effect on the skin when topically applied: in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. biovendor.com [biovendor.com]
- 8. ilexlife.com [ilexlife.com]
- 9. Fastin⢠- Elastin assay kit from Biocolor Ltd [biocolor.co.uk]
Replicating Published Findings on Acetyl Decapeptide-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, often marketed under the trade name Rejuline™, is a synthetic peptide that has garnered interest in the cosmetic and therapeutic fields for its potential anti-aging and regenerative properties. It is designed to mimic a sequence of basic Fibroblast Growth Factor (bFGF), a signaling protein crucial for cell proliferation, differentiation, and wound healing.[1] This guide provides a comprehensive overview of the publicly available findings on this compound, offering a framework for researchers seeking to replicate and build upon existing claims.
Due to a notable scarcity of peer-reviewed, quantitative studies specifically isolating the effects of this compound, this guide will focus on presenting the claimed mechanisms of action and providing detailed, standardized experimental protocols that can be employed to systematically evaluate its biological activities.
Mechanism of Action
This compound is classified as a signal peptide that mimics the function of bFGF.[1] Its proposed mechanism of action involves stimulating the proliferation and activity of key skin cells, including fibroblasts, keratinocytes, and endothelial cells.[2] By activating bFGF signaling pathways, it is suggested to promote the synthesis of extracellular matrix (ECM) components, such as collagen and elastin, which are vital for maintaining skin structure and elasticity.[2][3]
Signaling Pathway
The peptide is believed to initiate its effects by binding to Fibroblast Growth Factor Receptors (FGFRs) on the cell surface. This binding event is thought to trigger a downstream signaling cascade, primarily involving the ERK1/2 and JNK pathways, which are known to play a significant role in bFGF-mediated fibroblast proliferation.[4][5]
Figure 1. Proposed signaling pathway for this compound.
Quantitative Data Summary
A thorough review of published scientific literature reveals a lack of specific quantitative data on the effects of this compound on key cellular processes. The tables below are structured to highlight these data gaps and to provide a template for future research.
Table 1: In Vitro Fibroblast Proliferation
| Peptide | Cell Line | Concentration | % Increase in Proliferation (vs. Control) | Assay Method | Source |
| This compound | Human Dermal Fibroblasts | Multiple | Data Not Available in Published Literature | MTT Assay | - |
| Alternative: Palmitoyl Tripeptide-1 | Human Dermal Fibroblasts | 0.5 - 10 µM | Data Not Available in Published Literature | BrdU Assay | - |
Table 2: In Vitro Collagen Synthesis
| Peptide | Cell Line | Concentration | % Increase in Collagen Synthesis (vs. Control) | Assay Method | Source |
| This compound | Human Dermal Fibroblasts | Multiple | Data Not Available in Published Literature | Sircol Assay | - |
| Alternative: Collagen Peptides | Human Dermal Fibroblasts | 0.001 - 3% | Statistically significant increase observed | Immunostaining | [6][7] |
Experimental Protocols
To facilitate the replication and validation of the claimed effects of this compound, the following detailed protocols for key in vitro experiments are provided.
Fibroblast Proliferation (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of human dermal fibroblasts.
Figure 2. Workflow for the MTT fibroblast proliferation assay.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound. Include a vehicle control (serum-free DMEM without the peptide).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours in the dark to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Collagen Synthesis (Sircol Soluble Collagen Assay)
This protocol describes a method to quantify soluble collagen production by fibroblasts treated with this compound.
Figure 3. Workflow for the Sircol soluble collagen assay.
Materials:
-
Sircol™ Soluble Collagen Assay kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)
-
Cell culture supernatant from treated and control HDFs
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided Collagen Standard. Use 100 µL of cell culture supernatant as the test sample.
-
Dye Binding: Add 1.0 mL of Sircol Dye Reagent to each sample and standard, and mix for 30 minutes.[8]
-
Pelleting: Centrifuge at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.[9]
-
Washing: Carefully remove the supernatant and wash the pellet with the provided wash reagent.
-
Solubilization: Dissolve the pellet in the Alkali Reagent.
-
Measurement: Transfer the samples to a 96-well plate and read the absorbance at 556 nm. Calculate the collagen concentration based on the standard curve.[10]
Conclusion
While this compound is presented in commercial and technical literature as a promising ingredient for skin regeneration through its bFGF-mimicking activity, there is a clear need for independent, peer-reviewed research to substantiate these claims with quantitative data. The experimental protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary tools to systematically investigate the efficacy of this compound and to contribute to a more complete scientific understanding of its biological effects.
References
- 1. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Basic fibroblast growth factor stimulates the proliferation of human dermal fibroblasts via the ERK1/2 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotnt.com [biotnt.com]
- 9. accuratechemical.com [accuratechemical.com]
- 10. Sircol-2.0 Soluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
Cross-Validation of Acetyl Decapeptide-3 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, a synthetic peptide that mimics a sequence of the basic Fibroblast Growth Factor (bFGF), has garnered attention in cosmetic and dermatological research for its potential anti-aging and regenerative properties.[1] This guide provides a comparative analysis of the in vitro effects of this compound across different cell lines, primarily focusing on human dermal fibroblasts (HDFs) and human keratinocytes (HaCaT). It aims to offer an objective overview of its performance, supported by available data and detailed experimental protocols to aid in research and development.
Comparative Analysis of In Vitro Effects
This compound is purported to stimulate cell proliferation, enhance extracellular matrix (ECM) protein synthesis, and protect against apoptosis.[1][2] The following tables summarize its reported effects and compare it with other common bioactive peptides.
Table 1: Summary of Reported In Vitro Effects of this compound
| Efficacy Parameter | Human Dermal Fibroblasts (HDFs) | HaCaT Keratinocytes | Source |
| Cell Proliferation | Reported to stimulate proliferation.[1] Quantitative data from direct comparative studies is not readily available. | Reported to promote proliferation.[1] Quantitative data from direct comparative studies is not readily available. | [1] |
| Collagen Synthesis | Increases the expression of collagen.[1] Specific quantitative increases are not detailed in available literature. | May influence collagen synthesis indirectly through signaling. Keratinocytes are not the primary producers of dermal collagen. | [1] |
| Elastin (B1584352) Synthesis | Induces the synthesis of elastin.[3] Quantitative data is not specified in publicly available studies. | Not a primary function of keratinocytes. | [3] |
| Apoptosis Inhibition | Protects cells from apoptosis.[1] Specific quantitative data on the reduction of apoptotic cells is not available. | Protects cells from apoptosis.[1] Specific quantitative data on the reduction of apoptotic cells is not available. | [1] |
Table 2: Comparison of this compound with Other Bioactive Peptides
| Peptide | Mechanism of Action | Reported In Vitro Effects |
| This compound | Mimics a portion of basic Fibroblast Growth Factor (bFGF) to activate FGF receptors.[1] | Stimulates proliferation of fibroblasts and keratinocytes; increases collagen and elastin synthesis.[1][3] |
| Palmitoyl Tripeptide-5 | Activates Transforming Growth Factor-β (TGF-β) to stimulate collagen synthesis. | Reported to increase Type I and Type III collagen synthesis by 2-3 fold in fibroblasts.[2] |
| Copper Tripeptide-1 (GHK-Cu) | Carrier peptide that delivers copper; modulates multiple cellular pathways including collagen synthesis and wound healing. | Stimulates collagen and elastin synthesis; possesses anti-inflammatory and antioxidant properties. |
| Palmitoyl Pentapeptide-4 | A sub-fragment of type I collagen that signals fibroblasts to produce more collagen. | Stimulates synthesis of collagen I, III, and fibronectin. |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
Experimental Workflow for In Vitro Efficacy Testing
Detailed Experimental Protocols
Cell Culture
-
Cell Lines:
-
Human Dermal Fibroblasts (HDFs)
-
Human immortalized keratinocytes (HaCaT)
-
-
Culture Medium:
-
HDFs: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HaCaT: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (HDFs or HaCaT) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of this compound or comparator peptides. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Collagen and Elastin Synthesis Assay (ELISA)
-
Cell Culture and Treatment: Culture HDFs in 6-well plates until confluent. Replace the medium with a serum-free medium containing the test peptides or a vehicle control.
-
Supernatant Collection: After 48-72 hours of incubation, collect the cell culture supernatant.
-
ELISA: Quantify the amount of secreted pro-collagen type I and elastin in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalization: Normalize the results to the total protein concentration of the cell lysate from each well.
Wound Healing (Scratch) Assay
-
Monolayer Formation: Seed cells in a 6-well plate and grow to 100% confluency.
-
Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with a low-serum medium containing the test peptides or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different points for each image. The rate of wound closure is calculated as the percentage of the area filled by migrating cells over time compared to the initial scratch area.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Induction of Apoptosis: Seed cells in a 12-well plate. Pre-treat cells with this compound for a specified duration before inducing apoptosis (e.g., via UV irradiation or staurosporine (B1682477) treatment).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Gene Expression Analysis (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat confluent cell monolayers with the peptides for a specified time (e.g., 24 hours). Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for genes of interest (e.g., COL1A1, ELN, MMPs) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound demonstrates promising bioactivity in vitro, consistent with its proposed mechanism as a bFGF mimic. It is reported to promote the proliferation of key skin cells and stimulate the synthesis of essential extracellular matrix proteins. However, a notable gap exists in the publicly available scientific literature regarding direct, quantitative comparisons of its efficacy against other well-established bioactive peptides across different cell lines. For a comprehensive evaluation and to fully leverage its potential in research and drug development, further head-to-head comparative studies generating quantitative data are essential. The protocols provided herein offer a standardized framework for conducting such validation studies.
References
A Comparative Analysis of Acetyl Decapeptide-3 and Industry-Standard Growth Factors in Cellular Proliferation and Matrix Synthesis
For researchers, scientists, and drug development professionals, the selection of bioactive molecules to promote tissue regeneration is a critical decision. This guide provides a comparative overview of Acetyl decapeapeptide-3 against key industry-standard growth factors—Fibroblast Growth Factor (FGF), Epidermal Growth Factor (EGF), and Transforming Growth Factor-beta (TGF-β). The comparison focuses on their roles in crucial cellular processes including proliferation, migration, and extracellular matrix synthesis.
While direct quantitative comparative studies between Acetyl decapeptide-3 and these growth factors are limited in publicly available literature, this guide synthesizes existing data to offer a comprehensive overview of their mechanisms and reported effects.
Executive Summary
This compound is a synthetic peptide designed to mimic the activity of growth factors, primarily basic Fibroblast Growth Factor (bFGF), by stimulating the proliferation of key skin cells and enhancing the production of extracellular matrix components like collagen and elastin (B1584352).[1][2][3] Industry-standard growth factors such as FGF, EGF, and TGF-β are well-characterized proteins with potent, specific effects on cellular behavior. FGFs are crucial for the proliferation of a wide range of cells, EGF is a potent stimulator of epithelial and fibroblast proliferation and migration, and TGF-β is a key regulator of collagen synthesis.
Data Presentation: A Qualitative and Quantitative Overview
Due to the scarcity of direct head-to-head experimental data, the following tables provide a summary of the known effects and optimal concentrations of this compound and the benchmark growth factors.
Table 1: Qualitative Comparison of Bioactive Molecules
| Feature | This compound | Basic Fibroblast Growth Factor (bFGF) | Epidermal Growth Factor (EGF) | Transforming Growth Factor-β (TGF-β) |
| Primary Function | Mimics bFGF; stimulates cell proliferation and ECM synthesis[1][3] | Potent mitogen for various cell types; involved in angiogenesis and wound healing | Stimulates proliferation and migration of epithelial cells and fibroblasts[4] | Key regulator of collagen synthesis and fibroblast differentiation[5][6] |
| Target Cells | Fibroblasts, endothelial cells, keratinocytes[1][2] | Fibroblasts, endothelial cells, myoblasts, etc.[7] | Epithelial cells, fibroblasts | Fibroblasts |
| Key Effects | Promotes collagen and elastin synthesis; enhances skin elasticity[8][9] | Stimulates cell proliferation and differentiation[7] | Promotes re-epithelialization and wound closure | Stimulates production of collagen I and III[10] |
| Signaling Pathway | Believed to act via FGF receptor (FGFR) signaling | FGFR signaling cascade | Epidermal Growth Factor Receptor (EGFR) signaling cascade | TGF-β receptor (TGF-βR) signaling cascade (Smad-dependent and independent) |
Table 2: Quantitative Data on Industry-Standard Growth Factors from in vitro Studies
| Growth Factor | Assay | Cell Type | Optimal Concentration | Observed Effect |
| bFGF | Cell Proliferation | Fibroblasts | 10 ng/mL | Significant increase in cell proliferation[11] |
| Cell Proliferation | Murine Embryonic Neural Precursor Cells | 10-20 ng/mL | Greatest expansion of cell population[12] | |
| EGF | Cell Proliferation | Fibroblasts | 10 ng/mL | Significant increase in cell proliferation and collagen expression[11] |
| Cell Proliferation | Human Neural Progenitor Cells | 100 ng/mL | Significantly increased growth rates[13] | |
| Epithelial Healing | Rabbit Cornea (in vitro) | 1.0 ng/mL | Maximum enhancement of epithelial healing rate[14] | |
| TGF-β1 | Collagen Synthesis | Human Dental Pulp Fibroblasts | 1 ng/mL | 42% increase in collagen synthesis[10] |
| Collagen Synthesis | Adult Rat Cardiac Fibroblasts | 15 ng/mL (600 pmol/L) for 48h | ~2-fold maximal increase in collagen production[5][6][15] |
Signaling Pathways
The biological effects of these molecules are mediated through complex signaling cascades. Understanding these pathways is crucial for predicting their impact on cellular behavior.
This compound (via FGF Receptor) Signaling Pathway
This compound is reported to mimic the function of bFGF, and thus is presumed to activate the FGF Receptor (FGFR) signaling pathway.[3]
Epidermal Growth Factor (EGF) Signaling Pathway
EGF initiates its effects by binding to the EGF Receptor (EGFR), a receptor tyrosine kinase.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
TGF-β signaling is central to collagen synthesis and fibrosis, primarily acting through the Smad pathway.
Experimental Protocols
To facilitate the independent verification and expansion of the findings presented, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (this compound, bFGF, EGF). Include a negative control (medium only).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.
In Vitro Wound Healing Assay (Scratch Assay)
This assay is used to study cell migration and wound closure.
Protocol:
-
Cell Seeding: Grow a confluent monolayer of cells (e.g., keratinocytes or fibroblasts) in a culture plate.
-
Scratching: Create a linear "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the test compounds at desired concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Analysis: Measure the width or area of the scratch at each time point to quantify the rate of cell migration and wound closure.
Collagen Synthesis Assay (Sircol Assay)
This colorimetric assay quantifies the amount of soluble collagen produced by cells in culture.
Protocol:
-
Cell Culture and Treatment: Culture fibroblasts in the presence of test compounds (this compound, TGF-β) for a defined period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Dye Binding: Add Sircol dye reagent, which specifically binds to the [Gly-X-Y] helical structure of collagen.
-
Precipitation: Centrifuge the samples to pellet the collagen-dye complex.
-
Dye Release: Discard the supernatant and dissolve the pellet in an alkali reagent to release the bound dye.
-
Measurement: Read the absorbance of the solution at 555 nm. The amount of collagen is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Conclusion
This compound presents itself as a promising synthetic peptide with functions that mimic those of bFGF, a key player in tissue regeneration. While it is reported to stimulate cell proliferation and extracellular matrix synthesis, there is a clear need for direct, quantitative, peer-reviewed studies comparing its efficacy to industry-standard growth factors like bFGF, EGF, and TGF-β. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses. For researchers and drug development professionals, a thorough, data-driven evaluation is essential for selecting the most appropriate bioactive agent for a given application in regenerative medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. omizzur.com [omizzur.com]
- 3. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Stimulation of collagen production by transforming growth factor-beta1 during differentiation of cardiac fibroblasts to myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transforming growth factor-beta 1-induced collagen production in cultures of cardiac fibroblasts is the result of the appearance of myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast Growth Factor Family | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. This compound: A Powerful Peptide for Skin Rejuvenation and Anti-Aging [jindunchemical.com]
- 9. High Quality this compound | for Anti-aging Repair | Hair Growth | Cosmetic peptide Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 10. Effects of TGF-beta s on the growth, collagen synthesis and collagen lattice contraction of human dental pulp fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of various concentrations of FGF-2 on the proliferation and neuronal yield of murine embryonic neural precursor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high concentration of epidermal growth factor increases the growth and survival of neurogenic radial glial cells within human neurosphere cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimal concentration of human epidermal growth factor (hEGF) for epithelial healing in experimental corneal alkali wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Acetyl Decapeptide-3
For researchers, scientists, and drug development professionals, adherence to rigorous safety and disposal protocols is paramount for maintaining a secure and compliant laboratory environment. Acetyl decapeptide-3, a synthetic peptide utilized in cosmetic and research applications, requires careful handling and disposal to mitigate potential risks and ensure environmental responsibility.[1][2][3] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Hazard Information
While this compound is not classified as a hazardous substance or mixture, it is prudent to handle it with the care afforded to all laboratory chemicals.[4] The toxicological and environmental properties of many research peptides are not extensively documented, necessitating a cautious approach.[5]
Personal Protective Equipment (PPE): Before initiating any disposal procedures, wearing appropriate personal protective equipment is mandatory.[5] This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[5]
-
Body Protection: A laboratory coat to protect clothing and skin.[5]
-
Respiratory Protection: When handling the lyophilized powder form, which can be easily aerosolized, all manipulations should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[5]
| Hazard Summary & Precautionary Measures | |
| Hazard Classification | Not a hazardous substance or mixture.[4] |
| Potential Irritation | May cause low irritation to the skin and eyes.[6] |
| Environmental Hazards | Not fully investigated. Avoid release into the environment. |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[4] |
| First Aid: Eye Contact | Flush eyes immediately with large amounts of water, removing contact lenses if present.[4] |
| First Aid: Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting.[4] |
| First Aid: Inhalation | Relocate to fresh air. If breathing is difficult, provide respiratory support.[4] |
Step-by-Step Disposal Procedures
The overriding principle for the prudent handling of laboratory waste is that no activity should begin without a formulated plan for the disposal of all waste generated.[7] All peptide waste should be treated as laboratory chemical waste.[1]
Experimental Protocol 1: Disposal of Solid this compound Waste
Objective: To safely collect and contain solid this compound waste for final disposal.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste container (e.g., high-density polyethylene (B3416737) - HDPE).[3][5]
-
Personal Protective Equipment (PPE).
Methodology:
-
Waste Segregation: All items that have come into contact with this compound must be segregated from general laboratory waste.[5] This includes:
-
Containerization: Place all solid waste into a designated chemical waste container.[3][8] The container must be robust and sealable.[8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date.[3][5] Accurate labeling is critical for proper disposal by your institution's safety personnel.[5]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[3][5]
-
Disposal Request: Once the container is full or in accordance with your institution's guidelines, contact your Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[2][3][5]
Experimental Protocol 2: Disposal of Liquid this compound Waste (Solutions)
Objective: To safely collect, potentially pre-treat, and contain liquid this compound waste for final disposal.
Materials:
-
Designated, leak-proof liquid hazardous waste container.[5][8]
-
10% Sodium Hypochlorite (B82951) (Bleach) solution (for optional inactivation).[5]
-
Personal Protective Equipment (PPE).
-
Chemical Fume Hood.
Methodology:
-
Waste Collection: Collect all aqueous or solvent-based solutions containing this compound in a dedicated, leak-proof liquid waste container.[3][8] Never pour peptide solutions down the sink.[1]
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," and list all solvent components.
-
Chemical Inactivation (Optional Pre-treatment): If permitted by your institution, chemical inactivation can be a suitable pre-treatment step.[5] Sodium hypochlorite (bleach) is a strong oxidizing agent that can degrade peptides.[5]
-
a. Work in a Fume Hood: Perform all subsequent steps in a certified chemical fume hood while wearing appropriate PPE.[5]
-
b. Prepare Bleach Solution: Prepare a 10% bleach solution.[5]
-
c. Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[5]
-
d. Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure degradation.[5]
-
e. Dispose as Chemical Waste: Even after inactivation, the resulting solution must be collected in a labeled hazardous waste container for disposal through your EHS department.[5]
-
-
Storage: Store the sealed liquid waste container in secondary containment to mitigate potential spills within a designated satellite accumulation area.[3][5]
-
Disposal Request: Follow your institution's procedures to request a waste pickup from the EHS department.[3][5]
Experimental Protocol 3: Spill Cleanup and Decontamination
Objective: To safely contain, clean, and decontaminate a spill of this compound.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand).[3]
-
Alcohol for decontamination.[4]
-
Designated hazardous waste container.
-
Personal Protective Equipment (PPE).
Methodology:
-
Containment: Immediately alert personnel in the area.[3]
-
Solid Spills: For spills of lyophilized powder, carefully sweep or wipe up the material to avoid creating dust.[3][8]
-
Liquid Spills: Use an inert absorbent material to contain and absorb the liquid spill.[3][4]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Collection: Place all contaminated absorbent materials, cleaning debris, and contaminated PPE into a designated hazardous waste container.[3][8]
-
Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined in Protocol 1.[3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [en.youngshechem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Acetyl Decapeptide-3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Acetyl decapeptide-3, a synthetic peptide used in anti-aging research. Adherence to these protocols is crucial for minimizing exposure risk and ensuring the integrity of your experiments.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Dust filter (P2 grade) or a fit-tested N95 respirator.[1] | Minimizes the risk of inhaling airborne particles of the compound.[1] |
| Hand Protection | Nitrile gloves.[1] Consider double gloving for added protection. | Prevents skin contact and absorption.[2] |
| Body Protection | Chemical protective suit or a disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[1][2] | Protects skin and personal clothing from contamination by splashes or aerosols.[2] |
| Eye Protection | Safety goggles or a face shield.[2] | Protects the eyes from splashes of liquids or contact with airborne particles.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly when in powdered form, should occur within a designated controlled area, such as a negative pressure fume hood, to prevent the formation of dust and aerosols.[1][3]
Preparation and Reconstitution
-
Gather Materials : Before starting, assemble all necessary equipment, including the peptide, appropriate solvent (e.g., ultrapure water), consumables, and waste containers within the fume hood.
-
Don PPE : Put on all required PPE in the correct sequence: gown, shoe covers, hair/beard cover, inner gloves, N95 respirator, safety goggles, and outer gloves.
-
Weighing : If weighing the solid compound, use a tared, disposable weigh boat inside the fume hood.
-
Reconstitution : Slowly add the recommended solvent to the vial containing the peptide. Avoid vigorous shaking to prevent aerosolization. Gently swirl or pipette to dissolve.
Use in Experimental Systems
-
Aliquoting : If necessary, create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Adding to Media : When adding the reconstituted peptide to cell culture media or other experimental systems, perform the transfer within the fume hood.
-
Incubation : Once the peptide is added to the experimental system, it can be moved to the appropriate incubator or other designated area.
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Emergency Procedures: First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Instructions |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3] Seek prompt medical attention. |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.[3] A physician should be consulted.[3] |
| Eye Contact | Immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing.[3] Remove any contact lenses. A physician should be called promptly.[3] |
| Ingestion | If the person is conscious, wash out their mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Do not induce vomiting unless directed by medical personnel.[3] |
Storage and Disposal Plan
Proper storage and disposal are essential for maintaining the stability of this compound and ensuring laboratory safety.
Storage
-
Powder : Store in a tightly sealed container in a cool, well-ventilated area at -20°C for long-term storage (up to 3 years).[3] It can be stored at 4°C for up to 2 years.[3]
-
In Solvent : Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freezing and thawing.[1]
-
General Conditions : Keep away from direct sunlight and sources of ignition.[3]
Disposal
-
Residue : Unused peptide and contaminated materials should be handed over to a licensed institution for incineration or chemical decomposition.[1]
-
Waste Packaging : Handle empty containers and packaging as you would for hazardous chemicals.[1] They should be recycled after proper cleaning.[1]
-
Environmental Precautions : Prevent any spillage from entering drains or water courses.[3]
The logical relationship for the disposal of materials contaminated with this compound is outlined below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
